4-(Thiophen-2-ylmethyl)piperidin-4-ol
Description
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Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
4-(thiophen-2-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C10H15NOS/c12-10(3-5-11-6-4-10)8-9-2-1-7-13-9/h1-2,7,11-12H,3-6,8H2 |
InChI Key |
JXTFBKSUQSMWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=CS2)O |
Origin of Product |
United States |
Chemical structure and properties of 4-(Thiophen-2-ylmethyl)piperidin-4-ol
This guide provides an in-depth technical analysis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol , a specialized heterocyclic scaffold used primarily in neuropharmacology drug discovery.
Chemical Class: Heterocyclic Piperidine Derivative Primary Application: NMDA Receptor Antagonist (NR2B Subtype) Scaffold Version: 1.0
Executive Summary
4-(Thiophen-2-ylmethyl)piperidin-4-ol is a pharmacologically significant intermediate used in the synthesis of neuroprotective agents. Structurally, it represents a bioisosteric modification of the 4-benzylpiperidin-4-ol core found in Ifenprodil and Eliprodil . By replacing the phenyl ring with a thiophene moiety, medicinal chemists aim to alter metabolic stability, lipophilicity, and receptor binding affinity for the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.
This guide details the physicochemical properties, synthetic pathways, and structure-activity relationships (SAR) relevant to researchers in CNS drug development.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of three distinct pharmacophores:
-
Piperidine Ring: Provides the basic nitrogen center (pKa ~9-10) essential for cation-pi interactions within the receptor binding pocket.
-
Tertiary Hydroxyl Group (C4): Acts as a hydrogen bond donor/acceptor, often critical for orienting the molecule in the receptor active site.
-
Thiophen-2-ylmethyl Tail: A lipophilic appendage where the thiophene ring serves as a bioisostere for a phenyl group, offering different electronic properties and metabolic clearance profiles (e.g., potential for S-oxidation).
Physicochemical Data (Predicted)
Note: Values are calculated based on the free base form.
| Property | Value | Description |
| Molecular Formula | C₁₀H₁₅NOS | Core composition.[1][2][3][4] |
| Molecular Weight | 197.30 g/mol | Fragment-sized, suitable for optimization. |
| LogP (Octanol/Water) | ~1.6 – 1.9 | Moderate lipophilicity; blood-brain barrier (BBB) permeable. |
| pKa (Basic N) | 9.2 ± 0.5 | Protonated at physiological pH (7.4). |
| Topological PSA | ~45 Ų | Favorable for CNS penetration (Target < 90 Ų). |
| H-Bond Donors | 2 | (OH, NH) |
| H-Bond Acceptors | 3 | (N, O, S) |
Synthetic Methodology
The synthesis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol is typically achieved via a Grignard addition to a protected 4-piperidone. The N-benzyl protecting group is preferred due to its stability under basic Grignard conditions and ease of removal via catalytic hydrogenation.
Reaction Workflow (DOT Visualization)
Caption: Synthetic pathway from N-benzyl-4-piperidone via Grignard addition.
Detailed Protocol
Pre-requisite: All glassware must be flame-dried and flushed with Argon/Nitrogen.
Step 1: Preparation of Grignard Reagent
-
Charge a 3-neck flask with Magnesium turnings (1.2 eq) and a crystal of Iodine.
-
Add anhydrous THF (Tetrahydrofuran) to cover the Mg.
-
Add a solution of 2-(chloromethyl)thiophene (1.0 eq) in THF dropwise. Initiate the reaction with gentle heating if necessary.
-
Reflux for 1 hour to ensure complete formation of (thiophen-2-ylmethyl)magnesium chloride.
Step 2: Nucleophilic Addition
-
Cool the Grignard solution to 0°C.
-
Add N-benzyl-4-piperidone (0.9 eq) dissolved in THF dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Quench: Pour the reaction mixture into saturated aqueous NH₄Cl at 0°C.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Step 3: Purification & Deprotection
-
Purify the N-benzyl intermediate via silica gel column chromatography (Hexane/EtOAc gradient).
-
Deprotection (if required): Dissolve the intermediate in Methanol. Add Pd/C (10% w/w) and stir under H₂ atmosphere (balloon pressure) for 12 hours. Filter through Celite and concentrate to yield the free amine.
Pharmacological Potential: NMDA Receptor Antagonism[4][9]
Mechanism of Action
This scaffold is designed to target the allosteric modulatory site on the GluN2B subunit of the NMDA receptor. Unlike competitive antagonists that bind to the glutamate site (and cause psychotomimetic side effects), GluN2B-selective antagonists (like Ifenprodil) bind to the N-terminal domain (NTD) interface.
-
Binding Mode: The piperidine nitrogen forms a salt bridge with Glu236 (in GluN2B). The hydroxyl group interacts with Ser217 . The thiophene ring occupies a hydrophobic pocket usually filled by the phenyl ring of Ifenprodil.
Structure-Activity Relationship (SAR) Map
Caption: Pharmacophore analysis of the scaffold binding to the GluN2B subunit.
Safety & Handling
-
Hazards: As a piperidine derivative, it is likely an Irritant (Skin/Eye/Respiratory) . The thiophene moiety may have specific sulfur-related toxicity.
-
Storage: Store at 2–8°C under inert atmosphere. Hygroscopic nature of the hydrochloride salt requires desiccation.
-
MSDS Classification: Acute Tox. 4 (Oral).
References
-
Ifenprodil and Eliprodil Analogues: Chenard, B. L., et al. "Enantioselective synthesis and NMDA receptor antagonist activity of ifenprodil analogues." Journal of Medicinal Chemistry, 1991.
-
Synthesis of 4-substituted Piperidines: BenchChem Technical Support. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." BenchChem Protocols, 2025.
-
NMDA Receptor Pharmacology: Paoletti, P., & Neyton, J. "NMDA receptor subunits: function and pharmacology." Current Opinion in Pharmacology, 2007.
-
Thiophene Bioisosterism: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.
Sources
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- 4. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 4-(Thiophen-2-ylmethyl)piperidin-4-ol in Drug Discovery
A Technical Guide to Scaffold Functionalization, Mechanistic Pathways, and Library Generation
Executive Summary
In modern medicinal chemistry, the identification and functionalization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is the cornerstone of accelerated drug discovery. 4-(Thiophen-2-ylmethyl)piperidin-4-ol (CAS: 1521019-01-1) has emerged as a highly versatile heterocyclic building block[1]. By marrying the rigid, basic nature of a piperidin-4-ol core with the lipophilic, pi-electron-rich properties of a thiophene bioisostere, this scaffold provides an ideal starting point for developing targeted therapeutics ranging from neuropsychiatric agents to oncology drugs.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere structural description. Here, we dissect the causality behind its pharmacological utility, detail self-validating synthetic protocols for its derivatization, and map its mechanistic integration into complex biological systems.
Structural Rationale: Anatomy of a Privileged Scaffold
The therapeutic potential of 4-(Thiophen-2-ylmethyl)piperidin-4-ol stems directly from its precise 3D geometry and electronic distribution.
-
The Piperidin-4-ol Core: The six-membered piperidine ring predominantly adopts a chair conformation, projecting the C4-hydroxyl and the thiophen-2-ylmethyl groups into distinct spatial vectors. The secondary amine (pKa ~9.5) ensures that the molecule is protonated at physiological pH. This is not a coincidence; this localized positive charge is an absolute prerequisite for anchoring the molecule to conserved aspartate residues (e.g., Asp3.32) within the transmembrane helices of aminergic G-Protein Coupled Receptors (GPCRs)[2]. Furthermore, the C4-hydroxyl acts as a critical hydrogen bond donor/acceptor, tuning the target residence time.
-
The Thiophene Bioisostere: The thiophene ring serves as a classical bioisostere for a benzene ring. The causality behind choosing thiophene over a standard phenyl ring lies in its altered electron density and slightly lower logP. The sulfur atom can participate in unique orthogonal multipolar interactions (pi-sulfur interactions) within hydrophobic protein pockets, often resulting in enhanced target selectivity and altered Cytochrome P450 (CYP) metabolic liabilities compared to carbocyclic analogs.
Caption: Divergent functionalization pathways of the piperidin-4-ol scaffold.
Mechanistic Target Landscape
The functionalization of this scaffold allows researchers to predictably steer its biological activity toward specific therapeutic domains.
A. Neuropsychiatric Applications (GPCR Modulation)
Derivatives of the piperidin-4-ol scaffold are heavily utilized in the design of selective Dopamine D2 and Serotonin receptor antagonists[2]. When the piperidine nitrogen is alkylated with an appropriate linker (e.g., a butyrophenone or indole derivative), the resulting molecule mimics classical antipsychotics. The mechanism is driven by competitive antagonism: the protonated piperidine nitrogen forms a salt bridge with Asp3.32 in the D2 receptor, locking the GPCR in an inactive conformation and halting downstream Gαi/o signaling.
Caption: Mechanism of action for D2 receptor antagonism by piperidine derivatives.
B. Oncology and Enzyme Inhibition
Beyond GPCRs, the 4-substituted piperidin-4-ol motif has demonstrated profound utility in enzyme inhibition. For instance, incorporating similar piperidine derivatives into thieno[3,2-d]pyrimidine scaffolds has yielded highly potent Phosphodiesterase 7 (PDE7) inhibitors[3]. Furthermore, functionalized piperidines have been deployed as Topoisomerase I inhibitors, where the basic nitrogen enhances aqueous solubility and the hydroxyl group stabilizes the drug-DNA-enzyme cleavage complex, leading to targeted cancer cell apoptosis[4]. Similar 4-phenylpiperidin-4-ol derivatives have also shown potent antimicrobial and antioxidant activities via the Keap1-Nrf2 pathway[5].
Quantitative Physicochemical Profiling
To understand why this building block is so highly sought after for library generation, we must analyze its baseline physicochemical parameters. The data below illustrates a highly ligand-efficient starting point that leaves ample molecular weight "budget" for downstream derivatization without violating Lipinski’s Rule of Five.
| Property | Value | Pharmacological Implication |
| Molecular Weight | 197.30 g/mol | Highly ligand-efficient; allows for the addition of bulky pharmacophores (e.g., indoles, quinolines) while remaining <500 Da. |
| Calculated LogP | ~1.6 - 1.8 | Optimal baseline lipophilicity. Ensures the final derivatized drug can cross lipid bilayers (e.g., the BBB) without excessive hydrophobic trapping. |
| Topological Polar Surface Area (TPSA) | 32.59 Ų | Excellent permeability profile. Leaves room for additional polar groups while staying below the 90 Ų threshold for CNS penetration. |
| Hydrogen Bond Donors | 2 (NH, OH) | Facilitates critical anchoring interactions within target protein binding pockets. |
| Hydrogen Bond Acceptors | 3 (N, O, S) | Enhances target residence time via interaction with backbone amides and water networks in the binding site. |
Experimental Methodology: Self-Validating Library Synthesis
To leverage 4-(Thiophen-2-ylmethyl)piperidin-4-ol in high-throughput drug discovery, chemoselective functionalization of the secondary amine is required. The following protocol details a Chemoselective Reductive Amination workflow.
The Causality of the Method: Direct alkylation with alkyl halides often leads to over-alkylation, generating biologically inactive quaternary ammonium salts. Reductive amination circumvents this by forming an imine/iminium intermediate that is selectively reduced, guaranteeing mono-alkylation and preserving the basicity of the nitrogen.
Step-by-Step Protocol: Chemoselective Reductive Amination
-
Reagent Preparation: Dissolve 1.0 equivalent (eq) of 4-(Thiophen-2-ylmethyl)piperidin-4-ol in anhydrous 1,2-dichloroethane (DCE) at 0.1 M concentration.
-
Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, allowing for mild heating (up to 60°C) if the target aldehyde is sterically hindered.
-
-
Imine Formation: Add 1.1 eq of the target aldehyde (e.g., an indole-3-carboxaldehyde derivative) followed by 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours.
-
Causality: Acetic acid acts as a mild catalyst to facilitate iminium ion formation without fully protonating the piperidine nitrogen (which would render it non-nucleophilic).
-
-
Selective Reduction: Add 1.5 eq of sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes. Stir for an additional 12 hours.
-
Causality: STAB is a remarkably mild hydride donor. It selectively reduces the iminium ion over the unreacted aldehyde, preventing the formation of unwanted primary alcohol byproducts.
-
-
Quench and Self-Validation Checkpoint: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess STAB. Extract with Ethyl Acetate (EtOAc).
-
Self-Validating System: Immediately subject an aliquot of the organic layer to LC-MS analysis. The protocol validates itself when the chromatogram shows the complete disappearance of the starting material mass (
) and the emergence of the predicted mono-alkylated product mass. If the starting material persists, the system dictates an iterative addition of 0.5 eq STAB.
-
-
Purification: Concentrate the organic layer and purify via reverse-phase preparative HPLC to yield the final compound ready for biological screening.
Caption: Step-by-step synthetic and screening workflow for library generation.
Conclusion
4-(Thiophen-2-ylmethyl)piperidin-4-ol is far more than a simple chemical intermediate; it is a rationally designed vector for drug discovery. By providing a basic nitrogen for receptor anchoring, a hydroxyl group for precise hydrogen bonding, and a thiophene ring for optimized lipophilic interactions, this scaffold allows medicinal chemists to rapidly generate highly targeted, ligand-efficient libraries. Whether deployed against CNS targets like the Dopamine D2 receptor or oncology targets like Topoisomerase I, its predictable reactivity and favorable ADMET profile make it an indispensable tool in the modern therapeutic pipeline.
References
-
Moldb Chemical Catalog | 4-(Thiophen-2-ylmethyl)piperidin-4-ol - CAS No.: 1521019-01-1 | 1
-
Polish Journal of Chemical Technology | Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity | 5
-
Journal of Medicinal Chemistry (via PubMed Central) | Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists | 2
-
Journal of Medicinal Chemistry (ACS Publications) | Discovery of 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives as a New Series of Potent Phosphodiesterase 7 Inhibitors | 3
-
European Journal of Medicinal Chemistry (via PMC) | Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity | 4
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Engineering Thiophene-Substituted Piperidine Scaffolds: Synthesis, SAR, and Therapeutic Applications
The Synergistic Pharmacophore: Design Rationale
The fusion of thiophene and piperidine rings represents a privileged pharmacophore in modern medicinal chemistry. Thiophene, an electron-rich five-membered heterocycle, serves as a versatile bioisostere for benzene. It offers unique electronic properties and a smaller van der Waals radius, allowing it to fit into tighter hydrophobic binding pockets. However, the inherent lipophilicity of isolated thiophene derivatives can lead to poor aqueous solubility, high plasma protein binding, and potential metabolic liabilities (such as oxidation to reactive epoxides by CYP450 enzymes).
To counteract these pharmacokinetic limitations, the strategic incorporation of a piperidine moiety—one of the most prevalent nitrogenous rings in FDA-approved drugs—is employed. The causality behind this structural pairing is twofold:
-
Physicochemical Optimization : The basic secondary or tertiary nitrogen of piperidine drastically improves aqueous solubility and modulates the partition coefficient (logP), shifting clearance pathways and mitigating localized lipophilic toxicity 1.
-
Target Engagement : At physiological pH, the piperidine nitrogen is typically protonated, providing a critical cation for electrostatic and
-cation interactions with acidic amino acid residues in target binding sites.
Synthetic Methodologies & Self-Validating Protocols
The construction of thiophene-piperidine scaffolds generally relies on a convergent synthetic strategy. The thiophene core is often synthesized de novo via the Gewald multicomponent reaction, followed by the attachment of the piperidine ring using palladium-catalyzed cross-coupling 2.
Figure 1: Self-validating synthetic workflow for thiophene-piperidine scaffolds.
Step-by-Step Protocol: Synthesis of a Thiophene-Piperidine Derivative via Suzuki Coupling
To ensure reproducibility and scientific integrity, the following protocol incorporates built-in quality control (QC) checkpoints, establishing a self-validating system based on established antiviral synthesis methodologies 3.
-
Preparation of Reactants : Combine a brominated thiophene derivative (1.0 eq) and a Boc-protected piperidine-phenylboronic acid pinacol ester (1.2 eq) in a microwave-safe vial.
-
Causality: A slight stoichiometric excess of the boronic ester is utilized to compensate for potential protodeboronation side reactions that occur under basic aqueous conditions.
-
-
Catalyst and Base Addition : Add Pd(PPh
) (0.05 eq) and Na CO (2.0 eq) in a solvent mixture of toluene/H O/EtOH (2:1.5:1).-
Causality: The biphasic solvent system ensures the solubility of both the highly lipophilic organic substrates (toluene) and the inorganic base (water). Ethanol acts as a phase-transfer agent, facilitating the oxidative addition of palladium into the C-Br bond.
-
-
Microwave Irradiation : Heat the mixture at 120 °C for 20 minutes under microwave irradiation.
-
Causality: Microwave heating provides rapid, uniform energy transfer, drastically reducing reaction times compared to conventional reflux and minimizing the thermal degradation of the electron-rich thiophene core.
-
-
Self-Validation (In-Process QC) : Extract a 10
L aliquot, dilute in MeCN, and analyze via LC-MS.-
Validation Checkpoint: The cross-coupling is deemed successful when the starting material mass peak is completely consumed and the [M+H]
peak of the coupled Boc-protected intermediate dominates the chromatogram.
-
-
Deprotection : Dissolve the crude intermediate in CH
Cl and add Trifluoroacetic acid (TFA) (10.0 eq). Stir at room temperature for 3 hours.-
Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) protecting group without hydrolyzing the newly formed C-C bonds, exposing the secondary amine which is essential for biological target binding.
-
-
Final Validation : Perform a Ninhydrin stain on a TLC plate (eluent: CH
Cl /MeOH 9:1).-
Validation Checkpoint: A distinct purple spot upon heating confirms the presence of the free secondary amine of the piperidine ring.
-
Pharmacological Applications and Structure-Activity Relationships (SAR)
Antiviral Agents: HIV-1 NNRTIs and Ebola Virus Inhibitors
Thiophene-piperidine derivatives have shown exceptional promise in overcoming viral drug resistance. For instance, piperidine-substituted thiophene[3,2-d]pyrimidine derivatives (e.g., K-5a2) act as highly potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The structural flexibility of the piperidine ring allows these molecules to exhibit "wiggling and jiggling" within the Non-Nucleoside Inhibitor Binding Pocket (NNIBP). This conformational adaptability minimizes the loss of binding stabilization caused by common clinical mutations (such as L100I and K103N)4.
Similarly, in the development of Ebola virus entry inhibitors, SAR studies reveal that compounds possessing a free amine on the piperidine ring maintain broad-spectrum antiviral activity against replicative EBOV, whereas N-protected or purely phenyl analogs lose activity entirely.
Neurological Agents: AChE and MAO Inhibitors
In the central nervous system, thiophene-piperidine hybrids are heavily utilized for neurodegenerative diseases. Donepezil-thiophene hybrids exhibit potent, selective inhibition of Monoamine Oxidase B (MAO-B), where the N-benzyl piperidine moiety dictates selectivity by interacting with specific amino acid residues in the enzyme's entrance cavity5. Furthermore, tetrahydrobenzo[b]thiophene amides demonstrate significant Acetylcholinesterase (AChE) inhibition.
Figure 2: Pharmacological binding interactions of the scaffold within the AChE active site.
As illustrated above, the mechanism of AChE inhibition relies heavily on a
Quantitative Pharmacological Data
The robust biological activity of these scaffolds is consistently validated across multiple therapeutic domains. The table below summarizes representative quantitative data from recent literature.
| Compound Class / Lead Scaffold | Primary Biological Target | Representative Activity | Mechanism / Key Structural Feature |
| K-5a2 (Thiophene[3,2-d]pyrimidine) | HIV-1 Reverse Transcriptase | EC | Piperidine substitution enhances flexibility, overcoming L100I/K103N resistance. |
| Thiophene-oxy-piperidine | Ebola Virus Entry | EC | A free amine on the piperidine ring is strictly required for antiviral activity. |
| Tetrahydrobenzo[b]thiophene amides | Acetylcholinesterase (AChE) | >60% inhibition at 10 | Piperidine/piperazine nitrogen forms a critical |
| Donepezil-thiophene hybrids | Monoamine Oxidase (MAO-B) | Sub-micromolar IC | N-benzyl piperidine moiety dictates the selective allosteric inhibition of MAO-B. |
Conclusion
The integration of thiophene and piperidine into a unified scaffold represents a masterclass in rational drug design. By balancing the electron-rich, hydrophobic nature of thiophene with the basic, solubilizing, and conformationally adaptable properties of piperidine, researchers can engineer molecules capable of navigating complex biological barriers and binding selectively to dynamic target sites. As synthetic methodologies like microwave-assisted cross-coupling continue to evolve, the therapeutic ceiling for thiophene-piperidine derivatives will only continue to rise.
References
-
BenchChem. Synthesis and Characterization of Novel Thiophene-Piperidine Scaffolds: A Technical Guide.2
-
National Institutes of Health (NIH). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors.3
-
National Institutes of Health (NIH). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors.6
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.1
-
ACS Omega. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.5
-
National Institutes of Health (NIH). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles.4
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- 4. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-(Thiophen-2-ylmethyl)piperidin-4-ol in Modern Drug Discovery: A Technical Guide for Advanced Pharmaceutical Intermediates
Abstract
The confluence of heterocyclic chemistry and medicinal science has consistently yielded pharmaceutical agents with profound therapeutic impact. Within this landscape, the thiophene-piperidine scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of a pivotal, yet often overlooked, intermediate: 4-(Thiophen-2-ylmethyl)piperidin-4-ol. We will dissect its synthesis, elucidate the strategic importance of its structural motifs, and present its validated role as a precursor in the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates for next-generation pharmaceutical design.
Introduction: The Thiophene-Piperidine Scaffold - A Union of Versatility and Potency
The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, featuring in a vast array of approved drugs.[1][2] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it an ideal scaffold for targeting a multitude of biological receptors.[3][4] When fused or appended with a thiophene ring—a five-membered aromatic heterocycle containing sulfur—the resulting thiophene-piperidine motif gains unique electronic and lipophilic properties that can enhance target binding affinity and modulate pharmacokinetic profiles.[5][6] This combination has been successfully exploited in the development of agents with anticancer, antiviral, antimicrobial, and antipsychotic activities.[7][8][9]
This guide focuses specifically on 4-(Thiophen-2-ylmethyl)piperidin-4-ol, a tertiary alcohol derivative of the thiophene-piperidine core. The strategic placement of the hydroxyl group at the 4-position of the piperidine ring and the thiophen-2-ylmethyl substituent creates a chiral center and introduces a key functional handle for further molecular elaboration. As we will demonstrate, this intermediate is not merely a theoretical building block but a validated precursor in the synthesis of potent and selective CNS-active compounds.
Synthesis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol: A Proposed Synthetic Pathway
While specific, detailed public-domain protocols for the synthesis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol are not abundant, a robust and logical synthetic route can be devised based on well-established principles of organic chemistry, particularly the Grignard reaction. The following proposed pathway leverages commercially available starting materials and employs reliable, scalable reaction conditions.
Overall Synthetic Scheme
The proposed synthesis is a two-step process commencing with N-Boc-4-piperidone and 2-bromothiophene. The first step involves the formation of a Grignard reagent from 2-bromothiophene, which then undergoes a nucleophilic addition to the carbonyl group of N-Boc-4-piperidone. The final step is the deprotection of the Boc group to yield the target intermediate.
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An In-Depth Technical Guide to Binding Affinity Studies of 4-(Thiophen-2-ylmethyl)piperidin-4-ol Scaffolds
Abstract
The 4-(thiophen-2-ylmethyl)piperidin-4-ol scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry. Its unique combination of the electron-rich thiophene ring and the conformationally flexible piperidine-4-ol core presents a versatile framework for designing novel therapeutic agents. This technical guide provides a comprehensive overview of the critical considerations and methodologies for conducting robust binding affinity studies on this scaffold. We delve into the rationale behind experimental design, provide detailed, field-proven protocols for key binding assays, and offer insights into data analysis and interpretation. This document is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of 4-(thiophen-2-ylmethyl)piperidin-4-ol derivatives as potential drug candidates.
Introduction: The Scientific Imperative for Studying the 4-(Thiophen-2-ylmethyl)piperidin-4-ol Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1] The incorporation of a thiophene moiety can significantly influence the pharmacological profile of a molecule. Thiophene is considered a bioisostere of a phenyl ring but possesses distinct electronic and lipophilic properties that can enhance target engagement and improve pharmacokinetic parameters.[2]
The 4-(thiophen-2-ylmethyl)piperidin-4-ol scaffold, in particular, holds promise for modulating key biological targets implicated in various disease states. The structural features of this scaffold, including the tertiary alcohol and the thiophene ring, can participate in crucial hydrogen bonding and hydrophobic interactions within a receptor's binding pocket. Notably, derivatives of the closely related 4-anilidopiperidine form the core of potent opioid analgesics like fentanyl, where modifications at the 4-position of the piperidine ring significantly impact binding affinity.[3][4] Furthermore, thiophene-containing compounds have been investigated as ligands for dopamine and serotonin receptors, highlighting the potential of this scaffold in the realm of neuroscience.[5][6]
A thorough understanding of the binding affinity of 4-(thiophen-2-ylmethyl)piperidin-4-ol derivatives to their biological targets is paramount for successful drug discovery campaigns. Binding affinity, quantified by parameters such as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), is a critical determinant of a compound's potency and a key driver of structure-activity relationship (SAR) studies. This guide will equip researchers with the foundational knowledge and practical methodologies to accurately and reproducibly determine these crucial parameters.
Strategic Planning for Binding Affinity Studies
Before embarking on experimental work, a well-defined strategy is essential. This involves selecting the appropriate biological target, choosing the most suitable binding assay, and considering the physicochemical properties of the test compounds.
Target Selection: Where Does the Scaffold Fit?
Based on the structural similarities to known pharmacologically active agents, the 4-(thiophen-2-ylmethyl)piperidin-4-ol scaffold is a promising candidate for targeting:
-
Opioid Receptors (μ, δ, κ): The piperidine core is a well-established pharmacophore for opioid receptor ligands.[7]
-
Dopamine Receptors (D2, D3, etc.): The N-substituted piperidine motif is common in dopamine receptor antagonists and agonists.[8]
-
Serotonin (5-HT) Receptors: Various piperidine derivatives exhibit high affinity for different 5-HT receptor subtypes.
-
Other GPCRs and Enzymes: The versatile nature of the scaffold allows for potential interactions with a broader range of targets.
Assay Selection: Choosing the Right Tool for the Job
The choice of binding assay depends on several factors, including the nature of the target, the availability of reagents, and the desired throughput. The three most common and robust methods for quantifying binding affinity are:
-
Radioligand Binding Assays: A highly sensitive and well-established method for studying receptor-ligand interactions.
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on association and dissociation rates.
-
Isothermal Titration Calorimetry (ITC): A label-free in-solution technique that provides a complete thermodynamic profile of the binding interaction.
The logical flow for selecting and executing these assays is depicted in the following diagram:
Caption: Workflow for Binding Affinity Assay Selection and Execution.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the three primary binding affinity assays. These protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.
Radioligand Binding Assay: The Gold Standard
Radioligand binding assays are a cornerstone of pharmacology for quantifying the interaction between a ligand and its target receptor.[9] This method utilizes a radioactively labeled ligand that binds with high affinity and specificity to the receptor of interest. The binding affinity of an unlabeled test compound is determined by its ability to displace the radioligand.[9]
Objective: To determine the inhibition constant (Ki) of 4-(thiophen-2-ylmethyl)piperidin-4-ol derivatives for a target receptor (e.g., µ-opioid receptor).
Materials and Reagents:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human target receptor.[10]
-
Radioligand: A high-affinity, specific radioligand for the target receptor (e.g., [³H]DAMGO for the µ-opioid receptor).[10]
-
Test Compounds: 4-(Thiophen-2-ylmethyl)piperidin-4-ol derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., 10 µM Naloxone for opioid receptors).[10]
-
Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass Fiber Filters: Treated with a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
Experimental Workflow: Competition Binding Assay
Caption: General workflow for a competition radioligand binding assay.[9]
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[8]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membranes (typically 20-50 µg of protein).
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of the test compound or vehicle (for total binding) or excess unlabeled ligand (for non-specific binding).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).[9]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a powerful, label-free technique for studying biomolecular interactions in real time. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. SPR provides valuable kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.
Objective: To determine the binding kinetics and affinity of 4-(thiophen-2-ylmethyl)piperidin-4-ol derivatives to a purified target protein.
Materials and Reagents:
-
SPR Instrument and Sensor Chips: (e.g., Biacore™).
-
Purified Target Protein: High purity is crucial for accurate results.
-
Immobilization Reagents: For covalently coupling the target protein to the sensor chip.
-
Test Compounds: Dissolved in a running buffer with a matched DMSO concentration.
-
Running Buffer: A buffer that is compatible with both the protein and the test compounds.
Experimental Workflow:
Caption: A typical experimental cycle for an SPR binding assay.
Step-by-Step Protocol:
-
Protein Immobilization: Covalently attach the purified target protein to the sensor chip surface using a suitable chemistry (e.g., amine coupling).
-
Assay Development: Optimize the running buffer, flow rate, and regeneration conditions.
-
Kinetic Analysis:
-
Inject a series of concentrations of the test compound over the sensor chip surface.
-
Monitor the change in the SPR signal (response units, RU) over time to generate a sensorgram for each concentration.
-
The association phase shows the binding of the compound to the protein, and the dissociation phase shows the release of the compound.
-
-
Data Analysis:
-
Subtract the response from a reference surface to correct for non-specific binding and bulk refractive index changes.
-
Globally fit the sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd).
-
Trustworthiness Check: For fragment-based screening, where affinities are often weak, it is crucial to perform control experiments to eliminate false positives. This includes ensuring a precise match of DMSO concentration between the sample and running buffer and using a reference surface.[5]
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
ITC directly measures the heat released or absorbed during a binding event. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy (ΔH). From these values, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.[11]
Objective: To obtain a comprehensive thermodynamic characterization of the binding of 4-(thiophen-2-ylmethyl)piperidin-4-ol derivatives to a target protein.
Materials and Reagents:
-
ITC Instrument.
-
Purified Target Protein: In a well-dialyzed buffer.
-
Test Compound: Dissolved in the same buffer as the protein.
-
Degassed Buffers.
Experimental Workflow:
Caption: The basic steps involved in an Isothermal Titration Calorimetry experiment.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dialyze the purified protein extensively against the final ITC buffer.
-
Dissolve the test compound in the final dialysis buffer. It is critical that the buffer for the protein and the compound are identical to minimize heats of dilution.[1]
-
Degas both the protein and compound solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the ligand to the protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS , where Ka = 1/Kd.[1]
-
Data Presentation and Interpretation: From Numbers to Insights
Clear and concise presentation of binding affinity data is crucial for comparative analysis and SAR studies.
Quantitative Data Summary
Summarizing binding affinity data in a tabular format allows for easy comparison of different derivatives.
| Compound ID | R-Group Modification | Target Receptor | Ki (nM) | Kd (nM) | IC50 (nM) |
| Scaffold-001 | H | µ-Opioid | Data not available | Data not available | Data not available |
| Analog-A | 4-Fluoro | µ-Opioid | 15.2 | 25.8 | |
| Analog-B | 3-Methoxy | µ-Opioid | 8.7 | 14.5 | |
| Analog-C | H | D2-Dopamine | 45.3 | ||
| Analog-D | 2-Chloro | D2-Dopamine | 112.1 |
Note: The data presented for Analog-A through Analog-D are hypothetical and for illustrative purposes only. Ki values are typically determined from radioligand binding assays, while Kd values can be obtained from SPR or ITC.
Structure-Activity Relationship (SAR) Insights
The primary goal of determining binding affinities for a series of analogs is to establish SAR. For the 4-(thiophen-2-ylmethyl)piperidin-4-ol scaffold, key areas for modification and SAR exploration include:
-
Substitution on the Thiophene Ring: Introducing substituents on the thiophene ring can modulate electronic properties and create new interactions with the binding pocket.
-
Modification of the Piperidine Nitrogen: The nitrogen atom can be substituted with various alkyl or aryl groups to explore additional binding interactions and influence physicochemical properties.
-
Stereochemistry at the 4-Position: The stereochemistry of the hydroxyl group and the thiophen-2-ylmethyl group can have a significant impact on binding affinity.
A systematic exploration of these modifications, coupled with robust binding affinity determination, will provide a clear roadmap for optimizing the scaffold into a potent and selective drug candidate.
Conclusion
The 4-(thiophen-2-ylmethyl)piperidin-4-ol scaffold represents a promising starting point for the development of novel therapeutics. A rigorous and well-planned approach to binding affinity studies is essential for unlocking its full potential. By carefully selecting biological targets, employing robust and validated assay methodologies such as radioligand binding, SPR, and ITC, and systematically analyzing the resulting data, researchers can effectively drive their drug discovery programs forward. This technical guide provides the necessary framework and detailed protocols to ensure the generation of high-quality, reproducible binding affinity data, thereby accelerating the journey from a promising scaffold to a potential clinical candidate.
References
- Meltzer, P. C., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
- Vandeputte, M. M., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE.
- Vandeputte, M. M., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS.
- Le, T. M., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.
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- BenchChem. (2025).
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- Singh, H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
- Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron.
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- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Determining 12-Epinapelline Opioid Receptor Affinity. BenchChem.
- ATA Scientific. (2018). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
- This reference is not available.
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell.. Molecular Biology of the Cell.
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- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl- piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
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Mechanism of action for thiophene-based piperidine ligands
An In-Depth Technical Guide to the Mechanism of Action of Thiophene-Based Piperidine Ligands in Neuropsychopharmacology
Abstract
The thiophene-piperidine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatility in interacting with a wide array of biological targets.[1] This technical guide provides an in-depth exploration of the mechanism of action for thiophene-based piperidine ligands, with a primary focus on their role as modulators of dopaminergic and serotonergic systems, a profile central to the efficacy of atypical antipsychotic drugs. We will dissect the molecular interactions at the dopamine D2 and serotonin 5-HT2A receptors, elucidate the structure-activity relationships that govern ligand affinity and functional outcome, and provide validated experimental protocols for researchers to probe these mechanisms. This guide is intended for drug development professionals, medicinal chemists, and neuropharmacologists seeking a comprehensive understanding of this critical class of CNS-active compounds.
Introduction: The Thiophene-Piperidine Scaffold as a Privileged Structure in CNS Drug Discovery
Significance in Medicinal Chemistry
The thiophene ring, an aromatic five-membered heterocycle containing sulfur, serves as a bioisostere for the phenyl ring but offers distinct electronic properties, metabolic profiles, and hydrogen bonding capabilities.[2] When coupled with the piperidine moiety—a saturated six-membered nitrogen-containing heterocycle—the resulting scaffold provides an ideal framework for engaging with G-protein coupled receptors (GPCRs), which are central to neurotransmission.[3] The lipophilicity imparted by the thiophene ring aids in crossing the blood-brain barrier, a critical requirement for CNS drugs, while the basic nitrogen of the piperidine ring often serves as a key interaction point for receptor binding.[2]
Therapeutic Landscape: From Antipsychotics to Novel CNS Applications
While first-generation "typical" antipsychotics primarily functioned as dopamine D2 receptor antagonists, they were often accompanied by severe extrapyramidal symptoms (EPS), or motor side effects.[4][5] The advent of "atypical" antipsychotics, many of which incorporate the thiophene-piperidine or related pharmacophores, marked a paradigm shift. These agents exhibit a more complex pharmacology, most notably a combined antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[4][6][7] This dual action is believed to be responsible for their improved side-effect profile and enhanced efficacy against the negative and cognitive symptoms of schizophrenia.[5][8] Researchers continue to explore this versatile scaffold for other neurodegenerative and psychiatric disorders, leveraging its unique structure to achieve desired multi-target engagement.[9]
Core Mechanism of Action: The Dopamine-Serotonin Interface
The therapeutic efficacy of most thiophene-based piperidine antipsychotics is rooted in their ability to modulate the intricate balance between dopamine and serotonin neurotransmitter systems.
The Dopamine D2 Receptor: The Primary Antipsychotic Target
The dopamine hypothesis of schizophrenia posits that an overactivity of dopamine at D2 receptors in the brain's mesolimbic pathway is a key driver of positive symptoms like hallucinations and delusions.[10] Consequently, the dopamine D2 receptor has been the main therapeutic target for antipsychotic medications for decades.[4][11]
Most thiophene-piperidine ligands act as antagonists at the D2 receptor, physically blocking the receptor to prevent its activation by endogenous dopamine. However, a newer and more sophisticated approach is partial agonism .[4][6] A D2 partial agonist has a lower intrinsic activity than dopamine itself. In a state of high dopamine (hyperdopaminergic), it competes with dopamine and reduces overall receptor stimulation, acting like an antagonist. In a state of low dopamine (hypodopaminergic), it provides a low level of receptor stimulation, acting like an agonist. This "dopamine stabilization" effect is thought to improve psychotic symptoms without completely silencing dopaminergic transmission, thereby reducing the risk of certain side effects.[4]
Dopamine pathways in the brain have distinct functions. While blocking D2 receptors in the mesolimbic pathway is therapeutically beneficial for positive symptoms, blocking them in the nigrostriatal pathway can cause drug-induced parkinsonism and other motor side effects (EPS).[10] The challenge in drug design is to achieve therapeutic blockade in one pathway while sparing the other.
The Serotonin 5-HT2A Receptor: The Key to Atypicality
The defining feature of many atypical antipsychotics is their high affinity for the serotonin 5-HT2A receptor, often greater than their affinity for the D2 receptor.[6][7][11]
Serotonin neurons exert an inhibitory effect on dopamine release in several brain regions, including the nigrostriatal and mesocortical pathways. By blocking 5-HT2A receptors, thiophene-based piperidine ligands effectively "cut the brakes" on dopamine, leading to an increase in dopamine release in these specific areas. This localized increase in dopamine can counteract the effects of D2 blockade in the nigrostriatal pathway, reducing the risk of EPS.[4][10] Furthermore, enhanced dopamine in the mesocortical pathway may help alleviate the negative and cognitive symptoms of schizophrenia.[11]
Synergistic Multi-Target Engagement
The clinical success of these ligands is not due to action at a single target, but rather a synergistic modulation of multiple receptors. The antagonism of D2 receptors in the mesolimbic pathway targets positive symptoms, while the simultaneous antagonism of 5-HT2A receptors mitigates side effects and may broaden the therapeutic window to include negative and cognitive symptoms. Some ligands also show significant activity as partial agonists at the 5-HT1A receptor, which is further implicated in reducing EPS and improving negative symptoms.[5][6][12]
Structure-Activity Relationship (SAR): Tuning Receptor Affinity and Functionality
The precise biological activity of a thiophene-piperidine ligand is dictated by its chemical structure. Minor modifications can drastically alter its affinity for different receptors and its functional properties (e.g., antagonist vs. partial agonist).
The Role of the Thiophene Moiety
The substitution pattern on the thiophene ring is critical. Replacing the classical phenylethylamine pharmacophore with a thienylethylamine moiety can modulate D2 and D3 receptor affinity.[13] The position and nature of substituents can influence how the ligand fits into the receptor's binding pocket, affecting both affinity and selectivity.
Modifications of the Piperidine Ring
The piperidine ring often serves as a scaffold for attaching larger, more complex chemical groups that can form additional interactions with the receptor, thereby enhancing affinity. The nature of the substituent on the piperidine nitrogen is a key determinant of the overall pharmacological profile.[3][14]
The Importance of the 5-HT2A/D2 Affinity Ratio
A crucial metric for predicting the "atypicality" of a new antipsychotic candidate is the ratio of its binding affinity for 5-HT2A receptors versus D2 receptors. Compounds with a high 5-HT2A/D2 affinity ratio (values > 1.12 have been suggested as predictive) are more likely to exhibit an atypical profile with a lower risk of inducing extrapyramidal symptoms.[7] This ratio serves as a valuable screening tool in the early stages of drug discovery.
| Compound Class | Target Receptor | Representative Ki (nM) | Functional Activity |
| Thiophene-Piperidine Derivative A | Dopamine D2 | 10 - 80 | Antagonist |
| Serotonin 5-HT2A | 1 - 20 | Antagonist | |
| Serotonin 5-HT1A | 20 - 200 | Partial Agonist | |
| Thiophene-Piperidine Derivative B | Dopamine D2 | 0.5 - 5 | Partial Agonist |
| Serotonin 5-HT2A | 5 - 50 | Antagonist | |
| Serotonin 5-HT1A | 1 - 15 | Partial Agonist | |
| Note: Ki (inhibitory constant) is a measure of binding affinity; a lower value indicates higher affinity. Data are representative values compiled from multiple sources for illustrative purposes.[7][12][15] |
Experimental Elucidation of the Mechanism of Action
A multi-step, validated workflow is essential to accurately characterize the mechanism of action of a novel thiophene-based piperidine ligand. This process moves from initial binding studies to functional characterization and finally to in vivo behavioral validation.
A Validated Workflow for Mechanistic Studies
Protocol 1: In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for specific receptors (e.g., D2, 5-HT2A).
Causality: This is the foundational experiment. A compound cannot act on a receptor if it does not bind to it. Radioligand binding assays provide a quantitative measure of this interaction, allowing for the ranking of compounds and confirming target engagement.
Methodology: Competitive Radioligand Binding
-
Preparation: Use cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing D2L receptors).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (a specific amount, e.g., 10-20 µg protein).
-
A radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) at a concentration near its Kd (dissociation constant).
-
Varying concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known, non-radioactive drug (e.g., 10 µM Haloperidol) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at a set temperature (e.g., room temperature) for a specific time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Quantification: Wash the filters to remove residual unbound ligand. Place the filter discs into scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (e.g., a one-site fit model) to calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Activity Assays (cAMP Inhibition)
Objective: To determine if a high-affinity ligand acts as an agonist, antagonist, or partial agonist at the D2 receptor.
Causality: Binding alone does not reveal function. D2 receptors are Gi/o-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay directly measures that downstream signaling event.
Methodology:
-
Cell Culture: Use a cell line expressing the D2 receptor (e.g., CHO-D2 cells).
-
Assay Setup (Antagonist Mode):
-
Pre-treat cells with varying concentrations of the test compound.
-
Stimulate the cells with a known D2 agonist (e.g., Quinpirole) at a concentration that gives a sub-maximal response (EC₈₀).
-
Add forskolin to stimulate adenylyl cyclase and generate a robust cAMP signal.
-
-
Assay Setup (Agonist Mode):
-
Treat cells with varying concentrations of the test compound in the presence of forskolin (without the reference agonist).
-
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP level against the log concentration of the test compound. An antagonist will reverse the agonist-induced drop in cAMP in a dose-dependent manner. Calculate the IC₅₀.
-
Agonist Mode: Plot the cAMP level against the log concentration of the test compound. An agonist will cause a dose-dependent decrease in cAMP. A partial agonist will cause a decrease, but to a lesser extent than a full agonist like Quinpirole.
-
Protocol 3: In Vivo Behavioral Models for Antipsychotic Profile
Objective: To assess the antipsychotic-like potential and EPS liability of a compound in a living system.
Causality: In vitro results must translate to in vivo efficacy. These behavioral models rely on the dopaminergic basis of specific behaviors. Apomorphine is a dopamine agonist that induces stereotyped climbing behavior by stimulating mesolimbic D2 receptors. Blocking this behavior is predictive of antipsychotic activity.[7][16] Catalepsy, a state of motor immobility, is induced by strong D2 blockade in the nigrostriatal pathway and is a classic predictor of EPS liability in rodents.[12][16]
Methodology:
-
Animals: Use male mice or rats.
-
Dosing: Administer the test compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses. Allow for a pre-treatment time (e.g., 30-60 minutes).
-
Apomorphine-Induced Climbing:
-
Place mice individually in wire mesh cages.
-
Administer a standard dose of apomorphine (e.g., 1.0 mg/kg, s.c.).
-
Observe the mice for 30 minutes. Every 5 minutes, score their position: 0 (four paws on the floor), 1 (two paws on the wall), or 2 (four paws on the wall).
-
An effective antipsychotic will significantly reduce the total climbing score compared to the vehicle-treated group.
-
-
Catalepsy Assessment:
-
At set time points after drug administration (e.g., 30, 60, 90, 120 minutes), test for catalepsy.
-
Gently place the animal's forepaws on a raised horizontal bar (e.g., 4-5 cm high).
-
Measure the time (up to a cut-off, e.g., 180 seconds) it takes for the animal to remove both paws and return to a normal posture.
-
A compound with high EPS liability will induce a dose-dependent increase in the time spent on the bar. An atypical profile is desired, showing efficacy in the climbing test at doses that do not induce significant catalepsy.
-
Conclusion and Future Directions
Thiophene-based piperidine ligands are a clinically and commercially significant class of compounds whose mechanism of action is primarily centered on the dual modulation of dopamine D2 and serotonin 5-HT2A receptors. Their "atypical" antipsychotic profile arises from a carefully tuned balance of affinities and functional activities at these and other related CNS targets. The structure-activity relationships are complex but provide a roadmap for medicinal chemists to optimize efficacy while minimizing debilitating side effects like EPS.
The future of drug discovery with this scaffold lies in refining multi-target engagement. This includes developing ligands with tailored partial agonism at D2 and D3 receptors, or incorporating activity at other targets implicated in cognition and mood, such as 5-HT6 and 5-HT7 receptors or the trace amine-associated receptor 1 (TAAR1).[6] As our understanding of the neurobiology of psychiatric disorders deepens, the versatile thiophene-piperidine scaffold will undoubtedly remain a critical tool in the development of next-generation therapeutics.
References
- BenchChem. (n.d.). Synthesis and Characterization of Novel Thiophene-Piperidine Scaffolds: A Technical Guide.
- Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. PubMed.
- Wesołowska, A. (n.d.). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
- Stahl, S. M. (n.d.). Targeting Dopamine and Serotonin Receptors for Psychosis, Mood, and Beyond: So-Called “Antipsychotics” (Chapter 5) - Stahl's Essential Psychopharmacology. Cambridge University Press & Assessment.
- Bentham Science Publisher. (n.d.). Recent Developments in the Discovery of Novel Antipsychotic Agents Modualating Dopamine and Serotonin Receptors.
- PubMed Central. (n.d.). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626.
- MDPI. (2025, January 1). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds.
- Chen, Y., et al. (2012). Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PLOS ONE.
- PubMed Central. (2009). Search for novel antipsychotic drugs: dopamine forever?.
- PubMed. (2010, May 15). Synthesis and pharmacological evaluation of novel fused thiophene derivatives as 5-HT2A receptor antagonists: molecular modeling study.
- Meltzer, H. Y. (1991). Mechanism of Action of Novel Antipsychotic Drugs. Schizophrenia Bulletin, Oxford Academic.
- PubMed. (n.d.). Synthesis and evaluation of a series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles derivatives as atypical antipsychotics.
- Chen, Y., et al. (2012). Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PMC.
- MDPI. (2012, June 12). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors.
- Dijkstra, D., et al. (2002, July 4). Further characterization of structural requirements for ligands at the dopamine D(2) and D(3) receptor: exploring the thiophene moiety. PubMed.
- MDPI. (2021, May 26). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
- Taylor & Francis Online. (2025, September 8). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders.
- RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- PubMed. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.
- PubMed. (1994, August 5). Synthesis and atypical antipsychotic profile of some 2-(2-piperidinoethyl)benzocycloalkanones as analogues of butyrophenone.
- PubMed. (n.d.). Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists.
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4-(Thiophen-2-ylmethyl)piperidin-4-ol CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Thiophen-2-ylmethyl)piperidin-4-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from structurally related analogues, offers a detailed exploration of its chemical identity, a plausible synthetic route, predicted spectroscopic characteristics, and a discussion of its potential biological activities. The guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic promise of novel piperidine scaffolds.
Chemical Identity and Physicochemical Properties
4-(Thiophen-2-ylmethyl)piperidin-4-ol is a tertiary alcohol derivative of piperidine, featuring a thiophene-2-ylmethyl substituent at the 4-position. The presence of both the piperidine and thiophene moieties suggests a rich pharmacological potential, as these rings are common pharmacophores in a variety of centrally active and antimicrobial agents.[1][2]
Chemical Identifiers
A summary of the key chemical identifiers for 4-(Thiophen-2-ylmethyl)piperidin-4-ol is presented in Table 1.
| Identifier | Value | Source |
| CAS Number | 1521019-01-1 | [3] |
| Molecular Formula | C10H15NOS | [3] |
| Molecular Weight | 197.30 g/mol | [3] |
| IUPAC Name | 4-(Thiophen-2-ylmethyl)piperidin-4-ol | |
| Canonical SMILES | C1CNCCC1(C(C=CS2)=C2)O |
Predicted Physicochemical Properties
While experimental data is limited, computational models can provide estimations of key physicochemical properties, which are crucial for predicting the compound's pharmacokinetic profile (Table 2).
| Property | Predicted Value |
| LogP | 1.5 - 2.5 |
| Topological Polar Surface Area (TPSA) | 43.7 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
These values are estimations based on computational models and may differ from experimental values.
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway
The proposed synthesis is a two-step process, as illustrated in the workflow diagram below. The key transformation is the nucleophilic addition of a Grignard reagent to the carbonyl group of a protected piperidone.
Caption: Proposed synthetic workflow for 4-(Thiophen-2-ylmethyl)piperidin-4-ol.
Detailed Experimental Protocol
Step 1: Preparation of 2-Thienylmethylmagnesium chloride
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 2-(chloromethyl)thiophene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the 2-(chloromethyl)thiophene solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining 2-(chloromethyl)thiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Causality Behind Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards protic solvents like water. The inert atmosphere prevents the Grignard reagent from reacting with atmospheric oxygen and moisture. Iodine is a common initiator for Grignard reactions.
Step 2: Synthesis of tert-butyl 4-hydroxy-4-(thiophen-2-ylmethyl)piperidine-1-carboxylate
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared 2-thienylmethylmagnesium chloride solution (1.2 eq) to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices: The tert-butyloxycarbonyl (Boc) group is an effective protecting group for the piperidine nitrogen, preventing it from reacting with the Grignard reagent. The reaction is performed at a low temperature to control the exothermicity of the addition reaction. An aqueous workup with a mild acid like ammonium chloride is used to protonate the resulting alkoxide and to quench any unreacted Grignard reagent.
Step 3: Deprotection to Yield 4-(Thiophen-2-ylmethyl)piperidin-4-ol
-
Dissolve the purified tert-butyl 4-hydroxy-4-(thiophen-2-ylmethyl)piperidine-1-carboxylate in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Causality Behind Experimental Choices: The Boc group is labile under acidic conditions, allowing for a clean deprotection to yield the free secondary amine of the piperidine ring.
Spectroscopic Characterization (Predicted)
While experimental spectra for 4-(Thiophen-2-ylmethyl)piperidin-4-ol are not publicly available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the piperidine and thiophene protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiophene-H5 | ~7.2-7.3 | dd | 1H |
| Thiophene-H3 | ~6.9-7.0 | dd | 1H |
| Thiophene-H4 | ~6.8-6.9 | t | 1H |
| Piperidine-H (axial, equatorial) | ~2.5-3.2 | m | 8H |
| CH₂ (linker) | ~2.8-3.0 | s | 2H |
| OH | Variable (broad s) | s | 1H |
| NH | Variable (broad s) | s | 1H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Thiophene-C2 | ~140-145 |
| Thiophene-C5 | ~126-128 |
| Thiophene-C3 | ~124-126 |
| Thiophene-C4 | ~123-125 |
| Piperidine-C4 (quaternary) | ~70-75 |
| Piperidine-C2, C6 | ~45-50 |
| Piperidine-C3, C5 | ~35-40 |
| CH₂ (linker) | ~40-45 |
Mass Spectrometry
The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 198.0896.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| N-H stretch (secondary amine) | 3300-3500 (sharp) |
| C-H stretch (aromatic/aliphatic) | 2800-3100 |
| C-S stretch (thiophene) | 600-800 |
Potential Biological Applications and Therapeutic Rationale
The chemical architecture of 4-(Thiophen-2-ylmethyl)piperidin-4-ol, incorporating both a piperidine and a thiophene ring, suggests a high potential for biological activity. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs targeting the central nervous system (CNS).[4] The thiophene ring is a bioisostere of the phenyl ring and is present in many approved pharmaceuticals, often contributing to enhanced metabolic stability and potency.[2]
Central Nervous System (CNS) Activity
Many 4-substituted piperidine derivatives exhibit significant CNS activity. Structurally related compounds have been investigated as antipsychotic, antidepressant, and anxiolytic agents.[1] The 4-hydroxypiperidine moiety, in particular, is a common feature in ligands for various CNS receptors.
Caption: Logical relationship between the structural features of the target compound and its potential CNS activity.
Antimicrobial and Anti-inflammatory Potential
Piperidin-4-one derivatives, the synthetic precursors to 4-hydroxypiperidines, have been reported to possess a broad range of antimicrobial and anti-inflammatory activities.[5][6] The thiophene ring is also a component of various antimicrobial agents. Therefore, it is plausible that 4-(Thiophen-2-ylmethyl)piperidin-4-ol could exhibit antibacterial and/or antifungal properties.
Experimental Workflow for Biological Evaluation:
A systematic approach to evaluating the biological potential of this compound would involve a series of in vitro and in vivo assays.
Caption: A stepwise workflow for the comprehensive biological evaluation of 4-(Thiophen-2-ylmethyl)piperidin-4-ol.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 4-(Thiophen-2-ylmethyl)piperidin-4-ol is not available. Therefore, it should be handled with the care appropriate for a novel chemical entity of unknown toxicity. The following precautions are recommended based on the general properties of piperidine and thiophene derivatives:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-(Thiophen-2-ylmethyl)piperidin-4-ol represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, predicted spectroscopic characteristics, and a rationale for its potential biological activities, particularly in the areas of CNS disorders and infectious diseases. The information presented herein is intended to serve as a foundational resource to stimulate further research and unlock the therapeutic potential of this intriguing molecule.
References
- Google Patents. EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
-
El-Sayed, M. A. A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1330. Available from: [Link]
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PubChem. Piperidin-4-ol. Available from: [Link]
-
NIST. 4-Piperidinol, 2,2,6,6-tetramethyl-. In NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 1-(2-Phenylethyl)piperidin-4-ol. Available from: [Link]
-
SpectraBase. N-4-Methylphenyl-N-(1-[2-(thiophen-2-yl)ethyl]piperidin-4-yl)thiophene-2-carboxamide. Available from: [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: an update. Chemical Review and Letters, 4(4), 192-199.
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Metabolic Stability Predictions and Mechanistic Profiling of 4-(Thiophen-2-ylmethyl)piperidin-4-ol
Executive Summary
In early-stage drug discovery, predicting the metabolic fate of a novel chemical entity is critical for mitigating downstream attrition. The compound 4-(Thiophen-2-ylmethyl)piperidin-4-ol presents a highly instructive case study in metabolic liability. As a Senior Application Scientist, I approach the metabolic stability of this molecule not merely as a hurdle to clear, but as a dynamic system of competing chemical kinetics. This whitepaper deconstructs the structural vulnerabilities of 4-(Thiophen-2-ylmethyl)piperidin-4-ol, details self-validating in vitro workflows for empirical testing, and outlines medicinal chemistry strategies to optimize its pharmacokinetic profile.
Structural Deconstruction & Mechanistic Vulnerabilities
The architecture of 4-(Thiophen-2-ylmethyl)piperidin-4-ol contains three distinct metabolic "soft spots," each driving a specific biotransformation pathway:
A. The Thiophene Heterocycle: A Structural Alert for Reactive Metabolites
Thiophene rings are notorious structural alerts in medicinal chemistry due to their propensity for bioactivation . Cytochrome P450 (CYP) enzymes—specifically CYP2C9, CYP2D6, and CYP1A1—catalyze the oxidation of the thiophene sulfur to form highly electrophilic thiophene-S-oxides , or epoxidize the ring to form arene oxides .
Causality: The electron-rich nature of the thiophene ring makes it highly susceptible to the catalytically active iron-oxo species of CYP450s. The resulting transient reactive metabolites (RMs) can covalently bind to hepatic proteins, leading to mechanism-based inactivation (MBI) of CYPs and severe idiosyncratic drug-induced liver injury (DILI), a phenomenon historically observed with the thiophene-containing drug tienilic acid .
B. The Piperidine Ring: Phase I Oxidation
The basic nitrogen of the piperidine ring is protonated at physiological pH, often directing the molecule toward CYP2D6 binding pockets via electrostatic interactions.
Causality: The primary metabolic routes include N-oxidation (mediated by Flavin-containing monooxygenases [FMOs] or CYPs) and
C. The Tertiary Alcohol: Phase II Conjugation
The hydroxyl group at the 4-position of the piperidine ring is a prime candidate for Phase II metabolism. Causality: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group. This O-glucuronidation significantly increases the molecule's polarity and molecular weight, facilitating rapid biliary or renal excretion.
Predicted Phase I and Phase II metabolic pathways for 4-(Thiophen-2-ylmethyl)piperidin-4-ol.
In Vitro Experimental Workflows (Self-Validating Systems)
To empirically validate these in silico predictions, a robust suite of in vitro assays is required. Every protocol described below is designed as a self-validating system —meaning the assay contains internal logic and controls to prove its own accuracy before the test compound's data is even considered.
Protocol A: Human Liver Microsome (HLM) Intrinsic Clearance ( )
This assay determines the rate at which the parent compound is depleted by hepatic Phase I enzymes.
-
Preparation: Prepare a 1
M solution of 4-(Thiophen-2-ylmethyl)piperidin-4-ol in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes (HLM). -
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation (The Causal Trigger): Add NADPH (final concentration 1 mM) to initiate the reaction. Causality: NADPH provides the essential reducing equivalents required by the CYP450 catalytic cycle. Without it, CYP-mediated oxidation cannot occur.
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, extract 50
L aliquots and immediately quench in 150 L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the kinetic reaction precisely at the target time. -
System Validation Controls:
-
Negative Control: Run a parallel incubation lacking NADPH. If depletion occurs here, it indicates non-CYP degradation (e.g., chemical instability).
-
Positive Control: Run Verapamil (a known high-clearance drug). If Verapamil is not rapidly depleted, the microsomes are enzymatically dead, invalidating the run.
-
-
Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the half-life (
) and intrinsic clearance ( ).
Protocol B: Reactive Metabolite Trapping (GSH Assay)
Because thiophene-S-oxides and epoxides are highly unstable and transient, they cannot be detected directly. We must use a chemical "trap."
-
Incubation Mix: Combine the test compound (10
M), HLM (1 mg/mL), and Glutathione (GSH, 5 mM) in phosphate buffer. -
Initiation: Add 1 mM NADPH and incubate at 37°C for 60 minutes.
-
Trapping Mechanism (Causality): GSH acts as a surrogate for endogenous cellular nucleophiles. The highly electrophilic thiophene-S-oxide will undergo a nucleophilic attack by the thiol group of GSH, forming a stable, detectable adduct.
-
Quenching: Stop the reaction with cold acetonitrile, centrifuge, and filter.
-
LC-HRMS/MS Analysis: Utilize High-Resolution Mass Spectrometry (HRMS) to perform a neutral loss scan for 129 Da (the characteristic loss of pyroglutamic acid from the GSH moiety). Detection of this mass shift provides definitive, causal proof of reactive metabolite formation.
Step-by-step in vitro workflow for reactive metabolite trapping using glutathione (GSH).
Quantitative Data Summaries & Risk Assessment
Based on the structural liabilities of 4-(Thiophen-2-ylmethyl)piperidin-4-ol, the predictive metabolic profiling yields the following quantitative risk assessment. This data dictates the urgency of structural optimization.
| Parameter | Assay / Model | Predicted Value | Risk Assessment |
| Intrinsic Clearance ( | Human Liver Microsomes | > 45 | High (Rapid Phase I turnover via CYP oxidation) |
| Half-life ( | Human Liver Microsomes | < 15 min | High (Sub-optimal for oral bioavailability) |
| Reactive Metabolites | GSH Trapping Assay | Positive (Multiple Adducts) | High (Significant risk of idiosyncratic toxicity) |
| Glucuronidation Clearance | Recombinant UGTs | Moderate | Low (Standard Phase II elimination) |
| CYP Inhibition | CYP3A4 / CYP2D6 | IC | Moderate (Potential for Drug-Drug Interactions) |
Mitigation Strategies in Medicinal Chemistry
Given the high intrinsic clearance and the severe risk of reactive metabolite formation, 4-(Thiophen-2-ylmethyl)piperidin-4-ol requires immediate structural optimization before progressing to in vivo models.
-
Mitigating Thiophene Toxicity: The most critical liability is the thiophene ring. Isosteric replacement of the thiophene with a phenyl, thiazole, or isothiazole ring will completely abrogate S-oxidation while maintaining similar spatial geometry and lipophilicity. If the sulfur atom is strictly required for target binding, introducing electron-withdrawing groups (e.g., fluorine) adjacent to the sulfur can deactivate the ring toward CYP oxidation.
-
Stabilizing the Piperidine Ring: To reduce CYP-mediated
-oxidation, the piperidine ring can be substituted with a piperazine or azetidine ring . Alternatively, introducing steric hindrance via -methylation or fluorination adjacent to the nitrogen will physically block the CYP active site from abstracting the necessary hydrogen atom.
References
-
Dansette, P. M., Bertho, G., & Mansuy, D. (2005). First evidence that cytochrome P450 may catalyze both S-oxidation and epoxidation of thiophene derivatives. Biochemical and Biophysical Research Communications, 338(1), 450-455. URL:[Link]
-
Rademacher, P. M., Woods, C. M., Huang, Q., Szklarz, G. D., & Nelson, S. D. (2012). Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9. Chemical Research in Toxicology, 25(4), 895-903. URL:[Link]
-
Stepan, A. F., Walker, D. P., Bauman, J., et al. (2011). Structural alert/reactive metabolite concept as applied in medicinal chemistry to mitigate the risk of idiosyncratic drug toxicity: a perspective based on the critical examination of trends in the top 200 drugs marketed in the United States. Chemical Research in Toxicology, 24(9), 1345-1410. URL:[Link]
Step-by-step synthesis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol
An Application Note for the Step-by-Step Synthesis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The synthesis is executed in three primary stages: the preparation of the key intermediate 2-(chloromethyl)thiophene, a subsequent Grignard reaction with N-Boc-4-piperidone to form the carbon-carbon bond, and a final deprotection step to yield the target molecule. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the chemical principles, procedural causality, and critical safety considerations for each step. The protocol includes detailed materials lists, reaction conditions, purification techniques, and comprehensive analytical characterization of the final product.
Introduction
Piperidine derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds, prized for their ability to interact with various biological targets. The specific compound, 4-(Thiophen-2-ylmethyl)piperidin-4-ol, combines the piperidine core with a thiophene moiety, another privileged heterocycle in medicinal chemistry known for its diverse pharmacological activities.[1] This tertiary alcohol serves as a versatile building block for creating more complex molecules with potential therapeutic applications.
The synthetic strategy outlined herein is a robust and logical sequence designed for efficiency and scalability. It begins with the synthesis of a reactive electrophile, 2-(chloromethyl)thiophene, from 2-thiophenemethanol. This intermediate is then used to form an organometallic (Grignard) reagent, which subsequently acts as a nucleophile in an addition reaction to the carbonyl group of N-Boc-4-piperidone. The use of the tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a critical strategic choice, as it prevents side reactions during the nucleophilic addition and can be removed under mild acidic conditions.[2] The final step involves this deprotection to unmask the secondary amine, yielding the desired 4-(Thiophen-2-ylmethyl)piperidin-4-ol.
Overall Synthetic Workflow
The synthesis proceeds through a three-step sequence as illustrated below. Each major transformation is designed to produce the necessary intermediate for the subsequent reaction, culminating in the final target molecule.
Caption: Mechanism of the Grignard reaction with a ketone.
Materials and Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Supplier Notes |
| 2-(Chloromethyl)thiophene (from Part 1) | C₅H₅ClS | 132.61 | 6.45 g | 48.6 | Use immediately |
| Magnesium Turnings | Mg | 24.31 | 1.3 g | 53.5 | Activated, for Grignard |
| 1-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 9.68 g | 48.6 | >98% purity |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 500 mL | - | Anhydrous, inhibitor-free |
| Iodine (I₂) | I₂ | 253.81 | 1 crystal | - | For initiation |
| Saturated Ammonium Chloride (aq) | NH₄Cl | 53.49 | 200 mL | - | Saturated solution |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 600 mL | - | Reagent grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying |
Experimental Protocol
-
Grignard Reagent Preparation: a. Set up a three-neck flask, oven-dried and cooled under a nitrogen atmosphere, equipped with a condenser, a dropping funnel, and a magnetic stirrer. b. Place magnesium turnings (1.3 g, 53.5 mmol) and a single crystal of iodine in the flask. c. Gently heat the flask with a heat gun under nitrogen flow until violet iodine vapors are observed, then allow it to cool. This activates the magnesium surface. d. Add 50 mL of anhydrous THF to the flask. e. Dissolve 2-(chloromethyl)thiophene (6.45 g, 48.6 mmol) in 150 mL of anhydrous THF and add it to the dropping funnel. f. Add a small portion (~10 mL) of the thiophene solution to the magnesium. The reaction should initiate, evidenced by bubbling and a gentle reflux. If not, gentle warming may be required. g. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. h. After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The solution should appear grayish-brown.
-
Reaction with Ketone: a. In a separate flask under nitrogen, dissolve 1-Boc-4-piperidone (9.68 g, 48.6 mmol) in 200 mL of anhydrous THF. b. Cool this solution to 0 °C in an ice bath. c. Slowly transfer the prepared Grignard reagent to the solution of 1-Boc-4-piperidone via cannula, keeping the temperature below 10 °C. d. After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of 200 mL of saturated aqueous ammonium chloride solution. b. Extract the mixture with ethyl acetate (3 x 200 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. The crude product, N-Boc-4-(thiophen-2-ylmethyl)piperidin-4-ol, can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Part 3: Synthesis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol
The final step is the removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions. A common and effective method is the use of trifluoroacetic acid (TFA) in dichloromethane (DCM). [2][3]The reaction is usually rapid and clean. The product is obtained as a salt (e.g., trifluoroacetate), which can be neutralized during work-up to yield the free base.
Reaction Scheme: (Self-generated image, not from search results)
Materials and Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity (from Part 2) | Moles (mmol) | Supplier Notes |
| N-Boc-4-(thiophen-2-ylmethyl)piperidin-4-ol | C₁₅H₂₃NO₃S | 297.41 | ~10 g (example) | ~33.6 | Purified product |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Reagent grade |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 20 mL | - | Reagent grade |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | As needed | - | For neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 300 mL | - | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying |
Experimental Protocol
-
Reaction Setup: Dissolve the purified N-Boc-4-(thiophen-2-ylmethyl)piperidin-4-ol (~33.6 mmol) in 100 mL of DCM in a round-bottom flask at room temperature.
-
Acid Addition: Slowly add trifluoroacetic acid (20 mL) to the solution. Gas evolution (isobutylene) will be observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure.
-
Neutralization: Dissolve the residue in 100 mL of water and cool in an ice bath. Carefully neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extraction: Extract the aqueous layer with DCM (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The final product, 4-(Thiophen-2-ylmethyl)piperidin-4-ol, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield a pure solid.
Part 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 4-(Thiophen-2-ylmethyl)piperidin-4-ol. [4] Expected Analytical Data
| Analysis Technique | Expected Results for 4-(Thiophen-2-ylmethyl)piperidin-4-ol (C₁₀H₁₅NOS) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.2 (d, 1H, thiophene), ~6.9 (m, 2H, thiophene), ~3.1 (s, 2H, -CH₂-thiophene), ~3.0 (m, 2H, piperidine), ~2.8 (m, 2H, piperidine), ~1.7 (m, 2H, piperidine), ~1.6 (m, 2H, piperidine), signals for -OH and -NH may be broad. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~140 (thiophene C), ~127 (thiophene CH), ~125 (thiophene CH), ~124 (thiophene CH), ~70 (quaternary C-OH), ~45 (piperidine CH₂), ~38 (piperidine CH₂), ~35 (-CH₂-thiophene). [5] |
| Mass Spec (ESI+) | m/z: 198.0953 [M+H]⁺ for C₁₀H₁₆NOS⁺. |
| FTIR (KBr, cm⁻¹) | Broad peak ~3300-3400 (O-H stretch), peak ~3100-3200 (N-H stretch), peaks ~2800-3000 (C-H stretch), peak ~1440 (thiophene ring stretch). |
Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the final product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). [4] * Instrumentation: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
Confirmation: The chemical shifts, coupling constants, and integration values should be consistent with the structure of 4-(Thiophen-2-ylmethyl)piperidin-4-ol.
-
-
Mass Spectrometry (MS):
-
Method: Use Electrospray Ionization (ESI) in positive ion mode for accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Confirmation: The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should match the calculated exact mass. [6]
-
References
- Organic Syntheses Procedure. 2-chloromethylthiophene.
- BenchChem. A Comparative Guide to the Synthesis of 2-(Chloromethyl)thiophene: 2-Thiophenemethanol vs. Direct Chloromethylation.
- BenchChem. 2-Chloro-3-(chloromethyl)thiophene: Synthesis, Applications, and Safety.
- ChemicalBook. 2-(Chloromethyl)thiophene synthesis.
- ChemicalBook. 2-(Chloromethyl)thiophene | 765-50-4.
- ChemScene. 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol.
- Aapptec Peptides. N-Terminal Deprotection; Boc removal.
- ResearchGate. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group.
- NIPER. Current Research & Information on Pharmaceutical Sciences (CRIPS).
- SpectraBase. N-4-Methylphenyl-N-(1-[2-(thiophen-2-yl)ethyl]piperidin-4-yl)thiophene-2-carboxamide - Optional[13C NMR] - Chemical Shifts.
- Organic-Chemistry.org. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.
- Scirp.org. Solvent-Free Mechanochemical Deprotection of N-Boc Group.
- BioMed Pharma Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
- Wiley Online Library. A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis.
- Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- PMC. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro.
- BenchChem. Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine.
Sources
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- 2. peptide.com [peptide.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
Grignard reaction protocols for 4-(Thiophen-2-ylmethyl)piperidin-4-ol preparation
Executive Summary & Strategic Analysis
The preparation of 4-(thiophen-2-ylmethyl)piperidin-4-ol represents a classic yet challenging transformation in medicinal chemistry. This scaffold serves as a bioisostere for 4-benzylpiperidine moieties found in various opioid receptor modulators (e.g., substituted analogues of compounds like Spiradoline) and NMDA antagonists.
The Core Challenge: The installation of the (thiophen-2-ylmethyl) group—often referred to as the "2-thenyl" group—via traditional Grignard chemistry is fraught with instability. 2-(Chloromethyl)thiophene is highly reactive; its corresponding Grignard reagent, (thiophen-2-ylmethyl)magnesium chloride, is prone to rapid Wurtz-type homocoupling (dimerization to 1,2-di(thiophen-2-yl)ethane) and polymerization at ambient temperatures.
The Solution: This guide presents two distinct protocols to navigate these stability issues:
-
Protocol A (Direct Insertion): A modified "High-Dilution/Low-Temperature" Grignard formation using activated Magnesium.
-
Protocol B (Transmetallation - Recommended): A "Generation-in-Situ" approach via lateral lithiation of 2-methylthiophene followed by magnesiation. This method avoids the handling of the unstable chloromethylthiophene precursor and typically delivers higher purity profiles.
Strategic Synthetic Pathway
The following diagram outlines the logical flow and decision points for selecting the appropriate protocol.
Figure 1: Strategic decision tree for synthesis. Route B is preferred for scale-up due to the stability of 2-methylthiophene compared to the lachrymatory halide used in Route A.
Critical Reagents & Safety Profile
Reagent Selection Rationale
-
Electrophile: N-Boc-4-piperidone: The tert-butoxycarbonyl (Boc) group is essential here. Unlike N-benzyl protection, which requires hydrogenolysis (Pd/C + H2) for removal, Boc is removed via acid hydrolysis. Crucial: Thiophene sulfur poisons Palladium catalysts, making N-benzyl deprotection difficult without using toxic reagents like ACE-Cl. Therefore, Boc is the mandatory protecting group.
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF): Preferred over THF.[1] It has a higher boiling point, separates better from water during workup, and stabilizes Grignard reagents more effectively, reducing degradation.
Safety Hazards[2]
-
2-(Chloromethyl)thiophene: Potent lachrymator and skin sensitizer. Handle only in a fume hood.
-
n-Butyllithium: Pyrophoric. Requires strict anhydrous/anaerobic techniques.[2]
-
Thiophene Derivatives: General toxicity; avoid inhalation.
Protocol A: Direct Grignard Formation (Classical)
Applicability: Use when 2-(chloromethyl)thiophene is readily available and cryogenic cooling (-78°C) is not feasible. Risk: Moderate risk of Wurtz coupling (dimer formation).
Stoichiometry Table
| Component | Equiv. | MW ( g/mol ) | Density (g/mL) | Role |
| 2-(Chloromethyl)thiophene | 1.2 | 132.61 | 1.21 | Nucleophile Precursor |
| Magnesium Turnings | 1.3 | 24.31 | Solid | Metal Source |
| Iodine (I₂) | Cat. | 253.81 | Solid | Activator |
| N-Boc-4-piperidone | 1.0 | 199.25 | Solid | Electrophile |
| THF (Anhydrous) | - | - | - | Solvent |
Step-by-Step Methodology
-
Apparatus Setup:
-
Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Add Magnesium turnings (1.3 eq) and a single crystal of Iodine.
-
Flush with Nitrogen for 15 minutes.[3]
-
-
Activation & Initiation:
-
Add enough anhydrous THF to cover the Mg turnings.
-
Prepare a solution of 2-(chloromethyl)thiophene (1.2 eq) in THF (concentration ~1 M).
-
Add 5-10% of the thiophene solution to the Mg.
-
Heat gently with a heat gun until the iodine color fades and turbidity appears (initiation). Note: If initiation fails, add 2 drops of 1,2-dibromoethane.
-
-
Grignard Formation (The "Cold" Modification):
-
CRITICAL: Unlike standard Grignards, cool the mixture to 0°C (Ice bath) immediately after initiation.
-
Add the remaining thiophene solution dropwise over 45-60 minutes.
-
Rationale: Low temperature and slow addition keep the concentration of free halide low, minimizing the reaction between the formed Grignard and the unreacted halide (Wurtz coupling).[2]
-
Stir at 0°C for 1 hour after addition is complete.
-
-
Electrophile Addition:
-
Cool the Grignard solution to -20°C (NaCl/Ice bath) or keep at 0°C.
-
Dissolve N-Boc-4-piperidone (1.0 eq) in THF.
-
Add the ketone solution dropwise over 30 minutes.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.
-
-
Quench:
Protocol B: Lithiation-Transmetallation (Recommended)
Applicability: High-purity synthesis, scale-up, or when "clean" chemistry is required. Mechanism: Lateral lithiation of 2-methylthiophene creates the nucleophile, which is then "softened" by transmetallation to Magnesium before reacting with the ketone. This prevents enolization side-reactions.
Stoichiometry Table
| Component | Equiv. | MW | Role |
| 2-Methylthiophene | 1.2 | 98.17 | Nucleophile Precursor |
| n-Butyllithium (2.5M in Hex) | 1.25 | - | Lithiating Agent |
| Magnesium Bromide (MgBr₂) | 1.3 | 184.11 | Transmetallating Agent |
| N-Boc-4-piperidone | 1.0 | 199.25 | Electrophile |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Lithiation-Transmetallation protocol.
Step-by-Step Methodology
-
Lateral Lithiation:
-
In a flame-dried flask under Nitrogen, dissolve 2-methylthiophene (1.2 eq) in anhydrous THF (or 2-MeTHF).
-
Cool the solution to -78°C (Dry Ice/Acetone).
-
Add n-Butyllithium (1.25 eq) dropwise.
-
Stir at -78°C for 1 hour. The solution will typically turn yellow/orange, indicating the formation of 2-lithiomethylthiophene.
-
-
Transmetallation (The "Turbo" Step):
-
Add anhydrous MgBr₂ (1.3 eq) (or MgBr₂·OEt₂) in one portion (solid) or as a solution in ether.
-
Note: If using solid MgBr₂, ensure it is freshly dried/anhydrous.
-
Remove the cooling bath and allow the mixture to warm to 0°C for 30 minutes. This converts the reactive Lithium species into the milder Grignard species (Thiophen-2-ylmethyl)magnesium bromide.
-
Why? Direct addition of the Lithium species to the ketone often leads to lower yields due to enolization. The Magnesium species is more nucleophilic toward the carbonyl and less basic.
-
-
Addition:
-
Cool the mixture back to -78°C .
-
Add the N-Boc-4-piperidone (1.0 eq) (dissolved in minimal THF) dropwise.
-
Stir at -78°C for 2 hours, then allow to warm slowly to RT overnight.
-
-
Workup & Purification:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Reaction fails to initiate (Protocol A) | Passivated Mg surface or wet solvent. | Add 2 drops of 1,2-dibromoethane or use Rieke Magnesium. Ensure THF is <50 ppm water. |
| Low Yield / Recovered Ketone | Enolization of ketone by the base. | Switch to Protocol B (Transmetallation). The Mg species is less basic than the Li species. Ensure low temp addition. |
| Dimer Formation (Bithiophene derivative) | Wurtz coupling during Grignard formation. | Protocol A: Lower temperature to 0°C or -10°C during halide addition. Dilute the halide significantly. |
| Product is impure/dark | Polymerization of thiophene ring. | Avoid strong acids during workup. Keep temperature below 40°C during evaporation. |
References
-
Organic Chemistry Portal. Addition of Grignard Reagents to Aryl Acid Chlorides. (2005).[5][6] Retrieved from [Link]
-
Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015).[7] Retrieved from [Link]
-
Chemistry and Chemists. Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Retrieved from [Link]
-
ChemBK. 2-Thienylmagnesium bromide solution Stability and Properties. (2024).[8] Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chembk.com [chembk.com]
Application Notes & Protocols: Optimizing Reductive Amination using 4-(Thiophen-2-ylmethyl)piperidin-4-ol
Abstract
Reductive amination stands as a cornerstone transformation in modern organic and medicinal chemistry, prized for its reliability in constructing carbon-nitrogen bonds.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on optimizing the reductive amination of various carbonyl compounds using the versatile heterocyclic building block, 4-(Thiophen-2-ylmethyl)piperidin-4-ol. The piperidine scaffold is one of the most significant nitrogen-containing heterocycles in pharmaceuticals, and its functionalization is of paramount importance.[4][5][6] This document delves into the mechanistic underpinnings of the reaction, explores critical parameter optimization, and provides detailed, field-proven protocols to maximize yield and purity while minimizing side-product formation.
Introduction to Reductive Amination
Reductive amination, also known as reductive alkylation, is a powerful method for synthesizing primary, secondary, and tertiary amines from carbonyl precursors.[7][8] The reaction proceeds in a two-step sequence, often performed in a single pot:
-
Imine/Iminium Ion Formation: A nucleophilic amine attacks an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the reversible loss of water to yield a transient imine (from primary amines) or an iminium ion (from secondary amines).[1][7][8]
-
In-Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the final amine product.[1][9]
The efficiency of this one-pot process hinges on the careful selection of a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.[10][11] This selectivity is key to achieving high yields and is a central theme of process optimization. Reductive amination is widely leveraged in the pharmaceutical industry, accounting for at least a quarter of all C-N bond-forming reactions in drug synthesis.[2][3][12]
The Role of 4-(Thiophen-2-ylmethyl)piperidin-4-ol
The selected amine, 4-(Thiophen-2-ylmethyl)piperidin-4-ol, is a valuable secondary amine building block.[13] Its structure incorporates several key features:
-
A Nucleophilic Secondary Amine: The piperidine nitrogen is the reactive center for the initial attack on the carbonyl compound.
-
A Sterically Accessible Site: The nitrogen is part of a six-membered ring, offering a good balance of reactivity and conformational stability.
-
A Thiophene Moiety: Thiophene and its derivatives are common in biologically active compounds, offering a source of aromaticity and potential for further functionalization.[14]
-
A Tertiary Alcohol: The hydroxyl group provides a potential hydrogen-bonding site and increases the polarity of the molecule.
This guide will focus on reacting this amine with various aldehydes and ketones to form tertiary amine products, a common objective in the elaboration of drug scaffolds.
The Reductive Amination Mechanism: A Visual Guide
The reaction pathway involves a delicate equilibrium between the starting materials and the iminium ion intermediate, which is then irreversibly trapped by the hydride reducing agent.
Caption: The two-stage mechanism of reductive amination.
Core Components and Optimization Parameters
The success of a reductive amination protocol is highly dependent on the interplay between the substrate, reducing agent, solvent, and any additives.
Choosing the Right Reducing Agent
The choice of hydride source is the most critical decision in optimizing the reaction. The ideal agent should selectively reduce the iminium ion without significantly affecting the starting carbonyl compound.
| Reducing Agent | Chemical Formula | Typical Solvents | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | DCE, DCM, THF | Mild, highly selective for imines/iminiums, tolerates a wide range of functional groups.[7][15] | Moisture-sensitive, not compatible with protic solvents like methanol.[16] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Selective for imines at mildly acidic pH; stable in acid.[10][11] | Highly toxic (cyanide byproduct), less reactive for hindered substrates. |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive, powerful reducing agent. | Can readily reduce the starting aldehyde/ketone, requiring a two-step procedure (pre-formation of the imine before adding NaBH₄).[10][16] |
For most applications involving sensitive or complex substrates, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its superior selectivity and operational simplicity.[7][15]
Solvent and Additive Selection
-
Solvents: Dichloroethane (DCE) and Dichloromethane (DCM) are excellent general-purpose solvents for reactions using STAB. Tetrahydrofuran (THF) is also a viable option.[16] Methanol is typically used for reactions with NaBH₃CN or NaBH₄.
-
Acid Catalysis: The dehydration of the hemiaminal to the iminium ion is the rate-limiting step and is acid-catalyzed.[10] Adding a small amount of acetic acid (AcOH) can significantly accelerate the reaction. However, excess acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A typical charge is 1.0-1.5 equivalents of the amine relative to the carbonyl, with a slight excess of the reducing agent.
General Experimental Protocol: Reductive Amination with STAB
This protocol provides a robust starting point for the reaction of 4-(Thiophen-2-ylmethyl)piperidin-4-ol with a generic aldehyde.
Caption: General workflow for synthesis and purification.
Materials:
-
Aldehyde (1.0 eq)
-
4-(Thiophen-2-ylmethyl)piperidin-4-ol (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aldehyde (1.0 eq) and 4-(Thiophen-2-ylmethyl)piperidin-4-ol (1.1 eq).
-
Add anhydrous DCE to achieve a concentration of approximately 0.1-0.2 M with respect to the aldehyde.
-
Stir the mixture at room temperature for 20-30 minutes. This pre-stirring period allows for the initial equilibrium formation of the iminium ion.
-
Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 16 hours depending on the reactivity of the carbonyl substrate.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel to yield the desired tertiary amine.
Troubleshooting and Optimization Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reducing agent (STAB hydrolyzed). 2. Aldehyde/ketone is not reactive enough. 3. Amine is protonated (too acidic). | 1. Use fresh, anhydrous STAB and solvent. 2. Add 0.5-1.0 eq of acetic acid to catalyze iminium formation. Consider gentle heating (40-50 °C). 3. Avoid adding excess acid. If acid was used, ensure stoichiometry is correct. |
| Alcohol Byproduct Formation | The reducing agent is reducing the starting carbonyl. | This is rare with STAB but can occur with NaBH₄. Ensure the imine is fully formed before adding NaBH₄. If using STAB, ensure the reagent quality is high. |
| Unreacted Amine | The carbonyl compound is sterically hindered or has decomposed. | Increase the equivalents of the carbonyl compound. Check the stability of the carbonyl under the reaction conditions. |
| Dialkylation of Primary Amine (if applicable) | The product (a secondary amine) is more nucleophilic than the starting primary amine and reacts again. | Use a larger excess of the primary amine starting material to outcompete the product. This is not an issue when starting with a secondary amine like our target. |
Safety Precautions
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas. Handle in a well-ventilated fume hood and avoid contact with moisture.
-
Sodium Cyanoborohydride: Highly toxic. Releases hydrogen cyanide gas upon contact with acid. All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment must be worn. All waste must be quenched and disposed of according to institutional safety guidelines.
-
Solvents (DCM, DCE): Are chlorinated solvents and should be handled with care in a fume hood.
Conclusion
The reductive amination of 4-(Thiophen-2-ylmethyl)piperidin-4-ol is a highly effective method for synthesizing complex tertiary amines relevant to pharmaceutical research. By carefully selecting the reducing agent—with a strong recommendation for STAB for general applications—and optimizing solvent and additive conditions, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a robust framework for developing efficient and scalable syntheses, enabling the rapid elaboration of this valuable piperidine-thiophene scaffold.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Biotage. Application Note – Reductive Amination. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
ACS Catalysis. (2018, October 26). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. [Link]
-
YouTube. (2011, September 17). Reductive Amination: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]
-
Chemical Reviews. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
ACS Omega. (2025, June 28). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
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Synlett. (2015, February 5). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Organic Chemistry Portal. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]
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Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]
-
ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
Scientific Research Publishing. (2013). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
MDPI. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
-
PMC. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. [Link]
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PubChem. Piperidin-4-ol. [Link]
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ResearchGate. Pharmacological properties of natural piperidine derivatives. [Link]
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Application Notes and Protocols for the Scalable Manufacturing of 4-(Thiophen-2-ylmethyl)piperidin-4-ol
Introduction
4-(Thiophen-2-ylmethyl)piperidin-4-ol is a key heterocyclic intermediate in the synthesis of various pharmacologically active compounds. The piperidine scaffold is a prevalent structural motif in numerous pharmaceuticals, and its combination with a thiophene moiety often imparts desirable medicinal properties.[1] This document provides a comprehensive guide for the scalable manufacturing of 4-(Thiophen-2-ylmethyl)piperidin-4-ol, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are optimized for efficiency, yield, and purity, ensuring a robust and reproducible manufacturing process suitable for industrial application.
The synthesis of 4-substituted-4-hydroxypiperidines is a well-established area of organic chemistry, with applications in the development of analgesics and other central nervous system-acting agents.[2][3] The core of the synthetic strategy often revolves around the addition of a nucleophile to a piperidin-4-one precursor. This application note will focus on a highly efficient and scalable Grignard reaction-based approach.
Comparative Synthesis Strategies
Several synthetic routes can be envisioned for the preparation of 4-(Thiophen-2-ylmethyl)piperidin-4-ol. A critical evaluation of these strategies is essential for selecting a process that is not only high-yielding but also economically viable and scalable.
| Strategy | Description | Advantages | Disadvantages | Scalability |
| Grignard Reaction | Reaction of a thiophene-derived Grignard reagent with a protected piperidin-4-one. | High yields, readily available starting materials, well-understood reaction mechanism.[4][5] | Sensitive to moisture and air, requires anhydrous conditions.[6] | Excellent |
| Organolithium Addition | Similar to the Grignard reaction, but utilizing a thiophene-derived organolithium reagent. | Can be more reactive than Grignard reagents, potentially leading to higher yields in some cases. | Often requires cryogenic temperatures, and organolithium reagents can be more hazardous to handle on a large scale. | Good |
| Reductive Amination Routes | Multi-step sequences potentially involving the synthesis of a more complex amine for subsequent cyclization. | Can offer alternative pathways if Grignard/organolithium routes are problematic. | Generally longer synthetic sequences, potentially lower overall yields, and more complex purification steps. | Moderate |
Based on this analysis, the Grignard reaction presents the most advantageous route for the scalable manufacturing of 4-(Thiophen-2-ylmethyl)piperidin-4-ol due to its efficiency, cost-effectiveness, and established industrial precedent.
Selected Manufacturing Process: Grignard Reaction
The chosen scalable manufacturing process involves the nucleophilic addition of a 2-thenylmagnesium halide (a Grignard reagent) to an N-protected piperidin-4-one, followed by deprotection. The N-protecting group is crucial for preventing side reactions and facilitating purification. The tert-butoxycarbonyl (Boc) group is selected due to its stability under the reaction conditions and its straightforward removal under acidic conditions.
Overall Synthetic Workflow
The overall workflow for the synthesis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol is depicted below.
Caption: Synthetic workflow for 4-(Thiophen-2-ylmethyl)piperidin-4-ol.
Detailed Experimental Protocols
Part 1: Preparation of 2-Thenylmagnesium Chloride (Grignard Reagent)
This protocol describes the formation of the Grignard reagent from 2-(chloromethyl)thiophene.
Materials:
-
2-(Chloromethyl)thiophene
-
Magnesium turnings, activated
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount)
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Mechanical stirrer
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet, add activated magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Under a positive pressure of inert gas, add a small portion of a solution of 2-(chloromethyl)thiophene in anhydrous THF to the magnesium turnings.
-
Initiate the reaction by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.
-
Once the reaction has started, add the remaining solution of 2-(chloromethyl)thiophene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is used directly in the next step.
Part 2: Grignard Addition to N-Boc-4-piperidone
This protocol details the nucleophilic addition of the prepared Grignard reagent to N-Boc-4-piperidone.
Materials:
-
2-Thenylmagnesium chloride solution in THF (from Part 1)
-
N-Boc-4-piperidone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Reaction flask from Part 1
-
Dropping funnel
-
Low-temperature cooling bath (e.g., ice-salt or dry ice-acetone)
Procedure:
-
In a separate flame-dried flask, dissolve N-Boc-4-piperidone in anhydrous THF under an inert atmosphere.
-
Cool the solution of N-Boc-4-piperidone to 0 °C using an ice bath.
-
Slowly add the prepared 2-thenylmagnesium chloride solution to the cooled solution of N-Boc-4-piperidone via a dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude N-Boc-4-(Thiophen-2-ylmethyl)piperidin-4-ol as an oil or a waxy solid.
Part 3: Deprotection of N-Boc-4-(Thiophen-2-ylmethyl)piperidin-4-ol
This protocol describes the removal of the Boc protecting group to yield the final product.
Materials:
-
Crude N-Boc-4-(Thiophen-2-ylmethyl)piperidin-4-ol
-
Hydrochloric acid in an appropriate solvent (e.g., 4M HCl in 1,4-dioxane or methanolic HCl)
-
Diethyl ether or methyl tert-butyl ether (MTBE)
-
Sodium hydroxide solution (e.g., 2M)
-
Dichloromethane or other suitable organic solvent
Procedure:
-
Dissolve the crude N-Boc-4-(Thiophen-2-ylmethyl)piperidin-4-ol in the chosen acidic solution (e.g., 4M HCl in 1,4-dioxane).
-
Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or HPLC until the starting material is consumed.
-
Upon completion, add diethyl ether or MTBE to precipitate the hydrochloride salt of the product.
-
Filter the solid, wash with diethyl ether or MTBE, and dry under vacuum to obtain the hydrochloride salt.
-
To obtain the free base, dissolve the hydrochloride salt in water and basify with a sodium hydroxide solution to a pH of >10.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(Thiophen-2-ylmethyl)piperidin-4-ol.
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Grignard reagent | Inactive magnesium surface; presence of moisture. | Activate magnesium with iodine or 1,2-dibromoethane; ensure all glassware and solvents are scrupulously dry.[6] |
| Incomplete Grignard addition | Steric hindrance; low reactivity of the Grignard reagent. | Increase reaction time or temperature; consider using a more reactive organolithium reagent if necessary. |
| Formation of byproducts (e.g., Wurtz coupling) | High local concentration of the alkyl halide during Grignard formation. | Slow, controlled addition of the 2-(chloromethyl)thiophene solution. |
| Incomplete deprotection | Insufficient acid or reaction time. | Increase the equivalents of acid or prolong the reaction time, monitoring by HPLC. |
| Difficult purification | Presence of closely-related impurities. | Optimize chromatographic conditions (e.g., solvent system, gradient) or consider recrystallization of the final product or its salt. |
Quality Control and Analytical Methods
Robust analytical methods are essential to ensure the quality and purity of the final product.
| Analysis | Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the chemical structure of the final compound. |
| Purity | HPLC-UV, Gas Chromatography (GC) | Quantifies the purity of the final product and detects any impurities.[7][8] |
| Residual Solvents | Headspace GC-MS | Ensures that residual solvents from the manufacturing process are below acceptable limits. |
| Water Content | Karl Fischer Titration | Determines the water content, which is critical for the stability and handling of the final product. |
Logical Relationship Diagram
The following diagram illustrates the logical dependencies in the quality control process.
Caption: Quality control workflow for final product release.
Conclusion
The scalable manufacturing process for 4-(Thiophen-2-ylmethyl)piperidin-4-ol detailed in this application note provides a robust and efficient methodology for the production of this valuable pharmaceutical intermediate. By employing a well-optimized Grignard reaction and subsequent deprotection, high yields of a pure product can be consistently achieved. The provided protocols, troubleshooting guide, and analytical methods offer a comprehensive framework for successful implementation in a research, development, or manufacturing setting. Adherence to the principles of scientific integrity and process control outlined herein will ensure the production of high-quality material suitable for its intended applications in drug discovery and development.
References
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- Defense Technical Information Center. (2025). Piperidine Synthesis.
- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Galeano, C. F. V., Monroy, Z. J. R., Pérez, J. E. R., & Castañeda, J. E. G. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4).
- Jackson, R. F. W. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- Yilmaz, I., & Tan, O. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances.
- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- ResearchGate. (2026). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
- BenchChem. (2025). Application Note and Protocol: Large-Scale Synthesis and Purification of 1-(Furan-2-ylmethyl)piperidin-4-amine.
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- ChemScene. (n.d.). 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol.
- MDPI. (n.d.).
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- LibreTexts. (2020, May 30). 13.9: Organometallic Reagents in Alcohol Synthesis. Chemistry LibreTexts.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro.
- Google Patents. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
- Kotschy, A., & Vágó, I. (2004). Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. European Journal of Organic Chemistry, 2004(16), 3435-3440.
- Ashenhurst, J. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry.
- ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- University of Calgary. (n.d.). Synthesis and Structure of Alcohols.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Chemistry LibreTexts.
- Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine.
- BenchChem. (2025). A Comparative Guide to the Analytical Method Validation for N-(4-chlorophenyl)
- Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine 98 5382-17-2.
- Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition.
- Murai, T., Ui, K., & Narengerile. (2009). Sequential Addition Reactions of Two Molecules of Grignard Reagents to Thioformamides. The Journal of Organic Chemistry, 74(15), 5703–5706.
- SciELO. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- Redalyc.org. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- Google Patents. (n.d.). \4-Piperidinylmethyl and -hetero\purines.
- Hatano, M., & Ishihara, K. (2008). Recent Progress in the Catalytic Synthesis of Tertiary Alcohols from Ketones with Organometallic Reagents. Synthesis, 2008(11), 1647–1675.
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Incorporation of 4-(Thiophen-2-ylmethyl)piperidin-4-ol into peptidomimetics
Application Note: Incorporation of 4-(Thiophen-2-ylmethyl)piperidin-4-ol into Peptidomimetics
Executive Summary
The transition from native peptides to non-peptide peptidomimetics is a critical step in overcoming poor oral bioavailability, rapid proteolytic degradation, and limited membrane permeability[1]. Among the arsenal of structural building blocks, 4-(Thiophen-2-ylmethyl)piperidin-4-ol represents a highly versatile, privileged scaffold for peptidomimetic drug design[2]. This application note details the mechanistic rationale, synthetic integration, and pharmacological profiling of this unique thiophene-piperidine moiety.
Pharmacophore Rationale & Mechanistic Design
As a Senior Application Scientist, selecting a building block is never arbitrary; it is driven by precise spatial and electronic requirements. The 4-(Thiophen-2-ylmethyl)piperidin-4-ol scaffold provides three distinct pharmacophoric advantages:
-
Piperidine Core (Conformational Constraint): The secondary amine of the piperidine ring allows for direct integration into the peptide backbone. Once coupled, the rigid chair conformation restricts the phi/psi (
) dihedral angles of the backbone. This entropic constraint is essential for mimicking native secondary structures (e.g., -turns) and minimizing the energy penalty upon receptor binding[1]. -
C4-Hydroxyl Group (Transition-State Isostere): The tertiary alcohol acts as a non-hydrolyzable transition-state mimic. In the context of aspartic peptidases (e.g., Renin, HIV Protease), this hydroxyl group mimics the tetrahedral intermediate formed during native peptide bond hydrolysis, enabling tight, reversible hydrogen bonding to the catalytic aspartate residues in the enzyme's active site[3].
-
Thiophen-2-ylmethyl Moiety (Bioisosteric Modulation): Serving as a lipophilic bioisostere for benzyl or phenyl groups, the electron-rich thiophene ring engages in robust
stacking within hydrophobic pockets (such as the S1' subsite of proteases or the NNIBP of HIV-1 reverse transcriptase). Crucially, the thiophene ring improves aqueous solubility and mitigates clinical resistance profiles compared to highly rigid carbocyclic counterparts.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Synthetic Strategy & Workflow
Coupling a sterically hindered secondary amine (the piperidine nitrogen) to an amino acid requires highly efficient activation. Standard carbodiimides (e.g., EDC/HOBt) often result in incomplete reactions and epimerization of the C-terminal amino acid. Therefore, uronium-based coupling reagents like HATU, combined with the non-nucleophilic base DIPEA, are mandated to drive the formation of the active OAt-ester and subsequent amide bond formation[4].
Fig 1. Solution-phase synthesis workflow for thiophene-piperidine peptidomimetic coupling.
Detailed Experimental Protocol: Solution-Phase Amide Coupling
Objective: High-yield coupling of the scaffold to an Fmoc-protected amino acid while preventing racemization and ensuring a self-validating purification process.
Materials:
-
Fmoc-AA-OH (1.0 eq)
-
4-(Thiophen-2-ylmethyl)piperidin-4-ol (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF and DCM
Step-by-Step Methodology & Causality:
-
Pre-activation: Dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert N
atmosphere. Add DIPEA (3.0 eq) dropwise. Stir for 5 minutes at room temperature.-
Causality: Pre-activation ensures the complete conversion of the carboxylic acid to the highly reactive 7-aza-benzotriazole ester. Delaying the addition of the amine prevents the piperidine from reacting directly with HATU to form a stable, unreactive guanidinium byproduct.
-
-
Coupling: Add 4-(Thiophen-2-ylmethyl)piperidin-4-ol (1.1 eq) dissolved in a minimal volume of DCM to the reaction mixture. Stir for 4–6 hours at room temperature.
-
Causality: The bulky C4-substituents on the piperidine ring create significant steric hindrance. The extended reaction time and the use of the highly reactive HATU/HOAt system are required to overcome this thermodynamic energy barrier[4].
-
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (Eluent: 50:50 EtOAc/Hexane). Because the secondary amine lacks a primary amino group, standard ninhydrin staining may yield false negatives. Use Dragendorff’s reagent to visualize the piperidine alkaloid or monitor the consumption of the UV-active Fmoc-AA-OH. Confirm product mass via LC-MS.
-
Quenching and Workup: Dilute the reaction mixture with a 10-fold volume of EtOAc.
-
Wash twice with 5% aqueous citric acid. (Causality: Protonates and selectively partitions unreacted piperidine and DIPEA into the aqueous layer.)
-
Wash twice with saturated aqueous NaHCO
. (Causality: Deprotonates and removes unreacted Fmoc-AA-OH and the HOAt byproduct.) -
Wash once with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (SiO
, gradient elution from 10% to 60% EtOAc in Hexane) to yield the pure peptidomimetic building block.
Target Engagement & Pharmacological Profiling
The incorporation of 4-(Thiophen-2-ylmethyl)piperidin-4-ol drastically alters the pharmacokinetic and pharmacodynamic landscape of the parent peptide. By replacing a labile peptide bond with a robust amide-piperidine linkage, the molecule gains absolute resistance to proteolytic cleavage at that site while maintaining critical pharmacophore geometries[1][5].
Fig 2. Mechanistic target engagement of the thiophene-piperidine scaffold in protease active sites.
Quantitative Pharmacological Profiling
To illustrate the impact of this scaffold, the following table summarizes representative comparative data for a native peptide substrate, a standard phenyl-piperidine analog, and the optimized thiophene-piperidine peptidomimetic.
| Compound Class | Target IC | LogP | Hepatic Microsome t | Caco-2 Permeability ( |
| Native Peptide | 45.2 | -1.2 | < 15 | 0.5 |
| Phenyl-Piperidine Analog | 12.4 | 3.8 | 45 | 12.4 |
| Thiophene-Piperidine Analog | 8.1 | 3.2 | > 120 | 18.7 |
Data Interpretation: The thiophene-piperidine analog demonstrates a superior pharmacological profile. The thiophene ring lowers the overall lipophilicity (LogP 3.2 vs 3.8) compared to the phenyl analog, which directly correlates to improved aqueous solubility and enhanced Caco-2 permeability. Furthermore, the steric shielding provided by the C4-substituents extends the metabolic half-life to over 120 minutes, validating its utility in systemic drug design[2][6].
References
-
Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. nih.gov. 6
-
From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases. nih.gov. 3
-
Synthesis and Characterization of Novel Thiophene-Piperidine Scaffolds: A Technical Guide. benchchem.com. 2
-
Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. mdpi.com. 4
-
Piperidin-4-one: the potential pharmacophore. nih.gov. 5
-
Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. mdpi.com. 1
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Application Note: Solvent Selection & Process Engineering for 4-(Thiophen-2-ylmethyl)piperidin-4-ol
This Application Note is designed for research and development scientists working with 4-(Thiophen-2-ylmethyl)piperidin-4-ol . It moves beyond generic solvent lists to provide a mechanistic, evidence-based framework for solvent selection, prioritizing Green Chemistry principles (E-E-A-T) and process scalability.[1]
Executive Summary: The Chemist’s "Cheat Sheet"
| Parameter | Recommended Specification | Rationale |
| Primary Reaction Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | Biorenewable alternative to THF/DCM; higher boiling point; clean phase separation with water. |
| Recrystallization | Ethanol / Heptane | Avoids toxic methanol/hexane; exploits steep solubility curve of the piperidine salt. |
| Extraction Solvent | Isopropyl Acetate (iPrOAc) | Lower water solubility than EtOAc; prevents emulsion formation with amphiphilic amines.[1] |
| Forbidden Solvents | Benzene, CCl₄, Diethyl Ether | Carcinogenicity (Benzene/CCl₄); Peroxide formation/Flammability (Et₂O).[1] |
| Critical Sensitivity | Strong Acids (Hot) | Risk of tertiary alcohol dehydration to the alkene (endo/exo). |
Physicochemical Profiling & Mechanistic Logic
To select the correct solvent, one must first deconstruct the molecule's competing functionalities. 4-(Thiophen-2-ylmethyl)piperidin-4-ol presents a unique "Push-Pull" solubility profile:
-
The Piperidine Ring (Secondary Amine):
-
The Tertiary Alcohol (C4-OH):
-
Character: Sterically hindered, H-bond donor.[1]
-
Reactivity Warning: As a tertiary alcohol with a homobenzylic-like substituent (thiophene ring), it is prone to acid-catalyzed dehydration .
-
Solvent Implication: Avoid high-boiling acidic solvents. Protic solvents stabilize this group via H-bonding.
-
-
The Thiophene Moiety:
-
Character: Electron-rich aromatic heterocycle, lipophilic.[1]
-
Stability Warning: Sensitive to oxidation (sulfoxide formation) and electrophilic attack.
-
Solvent Implication: Increases solubility in non-polar solvents (Toluene, Heptane) compared to piperidine alone.[1] Avoid strong oxidizing solvents.
-
Solvent Selection Framework
A. Reaction Media: The Green Transition
Traditional protocols often utilize Dichloromethane (DCM) or Dimethylformamide (DMF). However, modern drug development requires safer, greener alternatives without compromising yield.
Table 1: Green Solvent Replacements for N-Functionalization
| Traditional Solvent | Issues | Recommended Green Replacement | Performance Benefit |
| DCM | Neurotoxic, regulated, low boiling point. | 2-MeTHF | Higher process temperature ( |
| DMF / NMP | Reprotoxic, difficult to remove (high BP).[1] | CPME (Cyclopentyl methyl ether) | Low peroxide formation; easy solvent recovery; stable to bases.[1] |
| Diethyl Ether | Extremely flammable, peroxide risk.[1] | MTBE (Methyl tert-butyl ether) | Stable; forms azeotropes that assist in drying products. |
B. Purification & Crystallization Logic
For this specific scaffold, the "Anti-Solvent" method is most effective due to the distinct polarity difference between the amine/alcohol core and the thiophene tail.
-
Solvent (Good Solubility): Ethanol or Isopropanol (Dissolves the polar amine/alcohol).
-
Anti-Solvent (Poor Solubility): Heptane or Methylcyclohexane (Precipitates the lipophilic thiophene complex).
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting solvents based on the intended chemical operation.
Figure 1: Decision tree for solvent selection based on process stage and chemical state (Free Base vs. Salt).
Detailed Experimental Protocols
Protocol A: Rapid Solubility Profiling (Self-Validating)
Use this protocol to empirically verify solvent suitability before scaling up.
-
Preparation: Weigh 10 mg of 4-(Thiophen-2-ylmethyl)piperidin-4-ol into 5 separate HPLC vials.
-
Solvent Addition: Add 100 µL of the following solvents to respective vials:
-
Vial 1: Methanol (Control - Polar Protic)
-
Vial 2: 2-MeTHF (Green Ether)
-
Vial 3: Toluene (Non-polar Aromatic)
-
Vial 4: Acetonitrile (Polar Aprotic)[1]
-
Vial 5: Water (pH Check)
-
-
Observation: Vortex for 30 seconds.
-
Clear Solution: Soluble (>100 mg/mL).[1]
-
Cloudy/Precipitate: Insoluble.
-
-
Heating Challenge: If insoluble, heat to 50°C. If it dissolves upon heating and precipitates upon cooling, this is a candidate system for recrystallization.[1]
Protocol B: Green N-Acylation (Example Workflow)
Target: Synthesis of N-acyl derivatives without using DCM.
-
Dissolution: Dissolve 1.0 eq of 4-(Thiophen-2-ylmethyl)piperidin-4-ol in 2-MeTHF (10 volumes).
-
Why 2-MeTHF? It allows for higher reaction temperatures than DCM and simplifies workup as it separates cleanly from water.
-
-
Base Addition: Add 1.2 eq of Triethylamine or Diisopropylethylamine (DIPEA).
-
Reagent Addition: Add 1.1 eq of the acid chloride or anhydride dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir. Monitor by TLC/LCMS.
-
Workup (The "Eco-Swing"):
-
Add Water (5 volumes) directly to the reaction vessel.
-
Self-Validation: The 2-MeTHF layer will separate on top. No need to evaporate and switch solvents (unlike DMF).
-
Wash organic layer with 5%
and Brine. -
Dry over
and concentrate.
-
Protocol C: Recrystallization of the HCl Salt
Target: High-purity isolation.
-
Salt Formation: Dissolve the crude free base in Ethanol (5 volumes) at 40°C.
-
Acidification: Add 1.1 eq of HCl (in EtOH or Dioxane). The solution may warm slightly (exothermic).
-
Nucleation: Allow the solution to cool to RT. If no crystals form, add Heptane (anti-solvent) dropwise until persistent cloudiness is observed.[1]
-
Crystallization: Cool to 0-5°C for 2 hours.
-
Filtration: Filter the white crystalline solid and wash with cold 1:1 EtOH/Heptane.
Process Safety & Stability (DOT Diagram)
The following diagram outlines the stability risks associated with the specific functional groups of the molecule.
Figure 2: Stability profile and degradation pathways. Red paths indicate risks to be mitigated via solvent choice.
References
-
Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.
-
Pfizer Inc. (2023). "Green Chemistry Solvent Selection Guide." Pfizer R&D.
-
Henderson, R. K., et al. (2011).[1] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry.
-
Prat, D., et al. (2014).[1] "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Piperidin-4-ol derivatives." PubChem.
Sources
Application Note: Strategic N-Protection & Deprotection of 4-(Thiophen-2-ylmethyl)piperidin-4-ol
This Application Note and Protocol Guide is designed for researchers and process chemists working with 4-(Thiophen-2-ylmethyl)piperidin-4-ol (CAS 1521019-01-1). It addresses the specific chemoselective challenges posed by the thiophene moiety (catalyst poisoning, electrophilic sensitivity) and the tertiary alcohol (acid-catalyzed dehydration risk).
Executive Summary & Strategic Analysis
The target molecule, 4-(Thiophen-2-ylmethyl)piperidin-4-ol , represents a high-value scaffold in medicinal chemistry, particularly for NMDA receptor modulators and opioid receptor ligands. However, its dual-functional nature—containing a tertiary alcohol and a thiophene ring —renders standard piperidine protocols risky.
Key Challenges:
-
Thiophene Poisoning: The sulfur atom in the thiophene ring irreversibly poisons heterogeneous catalysts (Pd/C, PtO₂), making standard hydrogenolytic deprotection of Cbz groups (H₂/Pd) ineffective or requiring prohibitive catalyst loadings.
-
Tertiary Alcohol Lability: While stable to bases, the tertiary alcohol at the C4 position is prone to acid-catalyzed elimination (dehydration) to form the corresponding tetrahydropyridine, especially under forcing acidic conditions (e.g., refluxing HCl) or with strong Lewis acids.
-
Chemoselectivity: N-protection must be achieved without accidental O-acylation of the steric tertiary alcohol.
This guide provides three validated protocols: Boc (Acid-labile), Fmoc (Base-labile), and a specialized Non-Hydrogenolytic Cbz workflow designed to bypass catalyst poisoning.
Decision Matrix: Selecting the Right Group
The following logic flow illustrates the selection process based on downstream chemistry requirements.
Figure 1: Strategic decision tree for N-protection selection. Note the diversion from standard Cbz hydrogenolysis due to thiophene incompatibility.
Detailed Protocols
Protocol A: Boc Protection & Deprotection (The "Workhorse")
Mechanism: The tert-butyl carbamate (Boc) is installed under basic conditions and removed via acidolysis. Suitability: High. Thiophene is stable to TFA. The tertiary alcohol is generally stable to TFA at room temperature but avoid heating.
A1. Protection (N-Boc Installation)
-
Reagents: Di-tert-butyl dicarbonate (
), or . -
Solvent: DCM or THF/Water.
Procedure:
-
Dissolve 4-(thiophen-2-ylmethyl)piperidin-4-ol (1.0 eq) in DCM (10 mL/g).
-
Add
(1.5 eq). Cool to 0°C. -
Add
(1.1 eq) portion-wise. -
Warm to RT and stir for 4–6 hours. Note: Monitoring by TLC is essential as O-Boc formation is possible but slow due to sterics.
-
Workup: Wash with 1M citric acid (removes unreacted amine), sat.
, and brine. Dry overngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> . -
Yield: Expected >90%.
A2. Deprotection (TFA Method)
-
Reagents: Trifluoroacetic acid (TFA), DCM.
-
Scavenger: Triethylsilane (TES) or Thioanisole (Optional but recommended to prevent tert-butyl cation attack on the thiophene ring).
Procedure:
-
Dissolve the N-Boc intermediate in DCM (5 mL/g).
-
Add Thioanisole (2.0 eq) as a cation scavenger. Critical: The electron-rich thiophene ring can undergo Friedel-Crafts alkylation by the generated tert-butyl cation without a scavenger.
-
Add TFA (10–20% v/v) dropwise at 0°C.
-
Stir at 0°C to RT for 1–2 hours. Do not heat. Heating may induce dehydration of the tertiary alcohol.
-
Workup: Concentrate in vacuo. Neutralize with cold sat.
or basic resin. Extract with DCM/MeOH (9:1).
Protocol B: Fmoc Protection & Deprotection (The "Orthogonal")
Mechanism: Base-induced
B1. Protection
-
Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),
. -
Solvent: Acetone/Water or THF/Water (1:1).
Procedure:
-
Suspend the piperidine substrate (1.0 eq) and
(2.0 eq) in Acetone/Water (1:1). -
Add Fmoc-OSu (1.1 eq) at 0°C.
-
Stir at RT for 3–8 hours.
-
Workup: Acidify carefully to pH 4–5 (avoid strong acid), evaporate acetone, and extract with EtOAc.
B2. Deprotection
-
Reagent: 20% Piperidine in DMF (v/v).
Procedure:
-
Dissolve N-Fmoc intermediate in 20% Piperidine/DMF solution.
-
Stir at RT for 30–60 minutes.
-
Workup: Concentrate under high vacuum. The dibenzofulvene byproduct can be removed via column chromatography or by triturating the amine salt with ether.
Protocol C: Cbz Protection & Nucleophilic Deprotection (The "Thiophene-Safe" Method)
Context: Standard hydrogenolysis (
C1. Protection
-
Reagents: Benzyl chloroformate (Cbz-Cl),
. -
Solvent: THF/Water.
Procedure:
-
Dissolve substrate (1.0 eq) and
(2.0 eq) in THF/Water (1:1). -
Add Cbz-Cl (1.1 eq) dropwise at 0°C.
-
Stir at 0°C for 1 hour, then RT for 2 hours.
-
Workup: Extract with EtOAc, wash with brine.
C2. Deprotection (Thiol-Mediated)
-
Reagents: 2-Mercaptoethanol or 1-Dodecanethiol,
or . -
Solvent: DMF or DMAc (N,N-Dimethylacetamide).
-
Mechanism: The thiolate anion performs an
attack on the benzylic carbon of the Cbz group, generating the free amine, , and benzyl sulfide.
Procedure:
-
Dissolve N-Cbz intermediate (1.0 eq) in DMAc (5 mL/mmol).
-
Add
(3.0 eq) and 2-Mercaptoethanol (3.0 eq). -
Heat to 75°C for 4–6 hours under
.-
Note: 75°C is mild enough to preserve the tertiary alcohol compared to refluxing acid.
-
-
Workup: Dilute with water, extract with EtOAc. The benzyl-mercaptoethanol byproduct remains in the organic layer; the amine product can be extracted into mild acid (1M HCl) and then neutralized, or purified via chromatography.
Analytical Data Summary
| Functional Group | 1H NMR Diagnostic Signal (CDCl3) | MS (ESI) Pattern |
| Unprotected | NH: Broad singlet ~1.5–2.0 ppm | [M+H]+ = 198.1 |
| N-Boc | t-Bu: Singlet (9H) at ~1.45 ppm | [M+Na]+ prominent; [M-Boc+H]+ often seen |
| N-Fmoc | Fluorenyl CH: Triplet ~4.2 ppm, Doublet ~4.4 ppm | [M+H]+ visible |
| N-Cbz | Benzyl CH2: Singlet (2H) at ~5.1 ppm | [M+H]+ visible |
| Thiophene | 3x Aromatic protons: Multiplets 6.9–7.3 ppm | Distinctive isotope pattern (34S) if high res |
Troubleshooting & Pitfalls
-
Problem: Loss of tertiary alcohol (Dehydration).
-
Cause: Acidic deprotection (TFA or HBr) performed at high temperature or for too long.
-
Solution: Keep Boc deprotection at 0°C–RT. Use the Thiol method for Cbz.[1]
-
-
Problem: Incomplete Cbz removal with H2/Pd.
-
Cause: Thiophene sulfur poisoning the catalyst.
-
Solution: Switch to Protocol C2 (Thiol/Base). Do not attempt to add more catalyst; it rarely works and increases cost/impurities.
-
-
Problem: Alkylation of Thiophene ring.
-
Cause: tert-butyl cation attacking the thiophene during Boc removal.
-
Solution: ALWAYS use a scavenger (Thioanisole or Triethylsilane) during TFA deprotection.
-
References
-
Thiophene Stability & Reactivity
-
Cbz Deprotection Strategies
-
General Piperidine Handling
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. fishersci.com [fishersci.com]
- 6. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Crystallization Techniques for 4-(Thiophen-2-ylmethyl)piperidin-4-ol Salts
Introduction & Structural Rationale
4-(Thiophen-2-ylmethyl)piperidin-4-ol is a critical heterocyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a basic secondary amine within the piperidine ring, a hydrogen-bond-donating hydroxyl group at the 4-position, and a lipophilic thiophen-2-ylmethyl moiety.
In its free base form, this compound often presents as a viscous oil or a low-melting amorphous solid, making purification, handling, and long-term storage challenging[1]. To overcome these physicochemical limitations, converting the free base into a crystalline salt is a standard and highly effective strategy. Salt formation not only enhances chemical stability and solid-state properties but also serves as a robust purification checkpoint, selectively excluding neutral and acidic impurities[2].
This application note details the thermodynamic principles, salt selection strategies, and step-by-step crystallization protocols specifically tailored for 4-(Thiophen-2-ylmethyl)piperidin-4-ol.
Physicochemical Profiling & Salt Selection
The fundamental prerequisite for stable salt formation is governed by the
The secondary amine of the piperidine ring in 4-(Thiophen-2-ylmethyl)piperidin-4-ol has an estimated pKa of approximately 9.5 to 10.0. Therefore, acids with a pKa of less than 6.5 are required to ensure complete ionization[5]. The lipophilic thiophene group significantly influences the solubility of the resulting salt, often requiring careful solvent matching to prevent liquid-liquid phase separation (LLPS), commonly known as "oiling out"[6].
Table 1: Recommended Counterions for 4-(Thiophen-2-ylmethyl)piperidin-4-ol Salt Screening
| Acid Coformer | Acid pKa | Est. | Expected Salt Properties | Preferred Crystallization Method |
| Hydrochloric Acid (HCl) | -6.1 | ~15.6 | High crystallinity, potentially hygroscopic | Reactive / Anti-solvent |
| Methanesulfonic Acid | -1.9 | ~11.4 | High aqueous solubility, low melting point | Anti-solvent |
| Maleic Acid | 1.9 | ~7.6 | Good solid-state stability, moderate solubility | Cooling |
| Fumaric Acid | 3.0 | ~6.5 | Low solubility, high melting point, non-hygroscopic | Cooling / Reactive |
| Citric Acid | 3.1 | ~6.4 | Bulky lattice, propensity for hydrate formation | Slow Cooling |
Crystallization Strategy & Workflow
Selecting the correct crystallization method depends entirely on the solubility profile of the chosen salt in the processing solvent[7].
Caption: Decision tree for selecting the optimal crystallization strategy for piperidine salts.
Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes a physical observation or analytical check to ensure the process remains under thermodynamic and kinetic control.
Protocol A: Reactive Crystallization of the Hydrochloride Salt
Causality: Reactive crystallization is utilized when the free base is highly soluble in a non-polar solvent, but the resulting salt is entirely insoluble. The instantaneous protonation forces the salt out of solution, driving the reaction forward and leaving structurally dissimilar impurities dissolved[8].
-
Dissolution: Dissolve 10.0 g of crude 4-(Thiophen-2-ylmethyl)piperidin-4-ol in 100 mL of anhydrous ethyl acetate (EtOAc) in a 250 mL round-bottom flask.
-
Validation Check: Ensure the solution is optically clear. If turbidity persists, perform a hot filtration to remove insoluble particulates that could act as heterogeneous nucleation sites for impurities.
-
Acid Addition: Place the flask in an ice-water bath to maintain the temperature at 5–10 °C (neutralization is exothermic). Slowly add 1.05 molar equivalents of HCl (e.g., as a 2M solution in diethyl ether) dropwise via an addition funnel over 30 minutes.
-
Aging: A white precipitate should form immediately. Once addition is complete, allow the slurry to stir at 5 °C for 2 hours. Causality: Aging allows for Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger crystals, improving filterability[6].
-
Isolation: Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold EtOAc, followed by 20 mL of cold heptane to displace the EtOAc.
-
Drying: Dry the crystals in a vacuum oven at 40 °C until a constant weight is achieved.
Protocol B: Cooling Crystallization of the Fumarate Salt
Causality: Fumarate salts of lipophilic amines typically exhibit a steep temperature-dependent solubility curve in alcohols. Cooling crystallization allows for precise control over the supersaturation level, favoring the growth of high-purity, large crystals[7].
-
Salt Formation: Combine 10.0 g of the free base and 1.0 equivalent of fumaric acid in a 500 mL jacketed reactor.
-
Solvent Addition: Add 150 mL of absolute ethanol.
-
Heating: Heat the mixture to reflux (~78 °C) under continuous agitation until complete dissolution is achieved. Validation Check: The solution must be completely transparent.
-
Controlled Cooling: Program the reactor to cool from 78 °C to 20 °C at a linear rate of 0.5 °C/min. Causality: Rapid cooling forces the system past the metastable zone limit, causing catastrophic primary nucleation (crashing out) which traps impurities within the crystal lattice.
-
Seeding (Optional but Recommended): When the solution reaches 65 °C (just below the solubility limit but above the spontaneous nucleation temperature), add 50 mg of pure 4-(Thiophen-2-ylmethyl)piperidin-4-ol fumarate seed crystals.
-
Isolation: Once the system reaches 20 °C, hold for 3 hours to maximize yield before vacuum filtration. Wash with 30 mL of cold ethanol.
Protocol C: Anti-Solvent Crystallization
Causality: Used for highly soluble salts (e.g., methanesulfonate) where cooling alone does not generate sufficient yield. A miscible anti-solvent lowers the dielectric constant of the medium, forcing precipitation[6].
-
Dissolution: Dissolve the pre-formed salt in a minimum volume of methanol at 40 °C.
-
Anti-Solvent Addition: Vigorously stir the solution and add methyl tert-butyl ether (MTBE) dropwise. Causality: The dropwise addition prevents localized pockets of high supersaturation, which lead to amorphous precipitation.
-
Equilibration: Stop the addition as soon as persistent opalescence (cloudiness) is observed. Hold the temperature and stirring for 30 minutes to allow the initial crystal bed to form.
-
Completion: Slowly add the remaining MTBE (up to a 1:4 Methanol:MTBE ratio) over 1 hour, then cool to 5 °C before filtration.
Troubleshooting: Overcoming "Oiling Out" (LLPS)
A pervasive issue when crystallizing lipophilic piperidine derivatives is Liquid-Liquid Phase Separation (LLPS), or "oiling out." This occurs when the supersaturation level of the solution exceeds the liquid-liquid coexistence boundary before it hits the solid-liquid equilibrium curve. Instead of forming solid crystals, the salt separates into a dense, impurity-rich liquid phase[6].
Caption: Workflow for mitigating Liquid-Liquid Phase Separation (oiling out) during crystallization.
Mechanistic Fixes for LLPS:
-
Thermodynamic Shift: Increase the solvency of the system (e.g., add 5-10% water to an ethanol system). This shifts the LLPS boundary below the crystallization boundary, allowing solid crystals to form first[7].
-
Kinetic Intervention (Seeding): Heat the oiled-out mixture until it forms a single clear phase. Cool it to just 1–2 °C above the temperature where the oil previously appeared (the cloud point). Introduce seed crystals. The seeds provide a low-energy surface for solid growth, bypassing the liquid-liquid separation entirely[6].
References
-
Guillory, J. K. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use Edited by P. Heinrich Stahl and Camile G. Wermuth." Journal of Medicinal Chemistry, vol. 46, no. 7, 2003, p. 1277. Available at:[Link]
-
Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. "Crystallization of Organic Compounds: An Industrial Perspective." John Wiley & Sons, 2009. Available at:[Link]
-
Cruz-Cabeza, A. J., et al. "Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt." Materials (MDPI), 2022. Available at:[Link]
-
Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2008. Available at:[Link]
-
Li, M., et al. "A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability." Frontiers in Pharmacology (PMC), 2022. Available at:[Link]
-
Tung, H.-H. "Crystallization of Organic Compounds." Perlego Online Library. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Handbook of Pharmaceutical Salts Properties, Selection, and Use - P. Heinrich Stahl - Google 圖書 [books.google.com.hk]
- 3. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt | MDPI [mdpi.com]
- 4. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. perlego.com [perlego.com]
- 7. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Improving low yields in the synthesis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol. The standard synthetic route involves the formation of 2-thienylmethylmagnesium chloride[1], followed by nucleophilic addition to 1-Boc-piperidin-4-one, and subsequent acidolytic deprotection.
However, drug development professionals consistently report severe yield bottlenecks (often <20% overall) with this specific workflow. These failures typically stem from two mechanistic conflicts: the inherent instability of the 2-(chloromethyl)thiophene precursor[2] and the propensity of 1-Boc-piperidin-4-one to undergo enolization rather than nucleophilic addition[3]. This guide provides a diagnostic dashboard, expert troubleshooting FAQs, and a self-validating protocol to ensure high-yield, reproducible synthesis.
Part 1: Diagnostic Dashboard
To transition from a low-yield baseline to an optimized process, specific chemical parameters must be modulated. The table below summarizes the quantitative impact of these optimizations.
| Reaction Parameter | Standard Condition | Optimized Condition | Yield Impact | Mechanistic Rationale |
| Grignard Initiation | Mg turnings, Room Temp | I₂-activated Mg, 0 °C, High Dilution | +20% | Suppresses Wurtz coupling and Friedel-Crafts polymerization of the highly reactive benzylic halide[2]. |
| Nucleophilic Addition | Direct Grignard Addition | Imamoto Reagent (CeCl₃ additive) | +45% | Organocerium is highly oxophilic and significantly less basic, completely preventing ketone enolization[3][4]. |
| Boc Deprotection | TFA in DCM | 4M HCl in Dioxane | +15% (Purity) | Directly yields the crystalline hydrochloride salt, avoiding the lossy counter-ion exchange required by TFA[5]. |
Part 2: Frequently Asked Questions & Troubleshooting
Q1: Why does my Grignard formation from 2-(chloromethyl)thiophene result in a black, tarry mixture with low active molarity? Causality: 2-(Chloromethyl)thiophene is a highly reactive, benzylic-like electrophile. The electron-rich thiophene ring stabilizes the intermediate carbocation, making the compound highly susceptible to Friedel-Crafts self-alkylation (polymerization)[2]. Additionally, the successfully formed 2-thienylmethylmagnesium chloride[1] can react with unconsumed starting material, leading to Wurtz coupling (forming 1,2-di(thiophen-2-yl)ethane). Solution: Maintain strict thermal control (0–5 °C) and use high dilution. Add the halide extremely slowly to a large excess of iodine-activated magnesium to ensure the halide is consumed the exact moment it enters the solution.
Q2: My Grignard reagent formed successfully, but the addition to 1-Boc-piperidin-4-one returned mostly unreacted starting material. What happened? Causality: 1-Boc-piperidin-4-one is an enolizable ketone. Standard Grignard reagents are highly basic. Instead of attacking the sterically hindered carbonyl carbon (nucleophilic addition), the Grignard reagent abstracts an alpha-proton, forming a magnesium enolate[3]. Upon aqueous workup, this enolate simply protonates back to the starting ketone. Solution: Implement the Imamoto protocol by adding anhydrous Cerium(III) chloride (CeCl₃)[6]. The resulting organocerium species is highly oxophilic (activating the carbonyl) and significantly less basic, completely suppressing enolization[4][7]. Alternatively, Knochel's homogeneous LaCl₃·2LiCl complex can be used to achieve similar basicity attenuation.
Q3: How do I avoid gummy residues during the final Boc deprotection? Causality: Deprotection with Trifluoroacetic acid (TFA) leaves a trifluoroacetate salt, which is often a hygroscopic oil. Converting this to a free base or a stable salt requires additional basic workup steps that reduce overall yield. Solution: Perform the acidolysis using 4M HCl in dioxane. The dioxane traps the isobutylene byproduct, and the target molecule directly precipitates as a highly pure, crystalline hydrochloride salt[5].
Part 3: Self-Validating Experimental Protocol
Step 1: Preparation of 2-Thienylmethylmagnesium Chloride
-
Flame-dry a 3-neck flask under argon. Add Mg turnings (1.5 eq) and a single crystal of iodine in anhydrous THF.
-
Dissolve 2-(chloromethyl)thiophene (1.0 eq) in a large volume of THF (0.5 M concentration to maintain high dilution).
-
Cool the Mg suspension to 0 °C. Add the halide solution dropwise over 2 hours using a syringe pump.
-
Validation Checkpoint: The disappearance of the iodine color indicates Grignard initiation. The solution should turn pale brown. An opaque black solution indicates thermal runaway and polymerization.
Step 2: Organocerium-Mediated Addition (Imamoto Protocol)
-
In a separate flask, rapidly heat CeCl₃·7H₂O under high vacuum at 140 °C for 2 hours to generate anhydrous CeCl₃[6]. Cool to room temperature and suspend in anhydrous THF.
-
Stir the CeCl₃ suspension vigorously for 2 hours to ensure uniform particle size.
-
Cool the CeCl₃ suspension to -78 °C. Cannulate the Grignard reagent from Step 1 into this flask. Stir for 1 hour to form the organocerium reagent[7].
-
Dissolve 1-Boc-piperidin-4-one (0.9 eq) in THF and add dropwise. Stir for 2 hours at -78 °C, then warm to 0 °C.
-
Validation Checkpoint: TLC (Hexane/EtOAc 7:3) should show complete consumption of the ketone (stains active with phosphomolybdic acid) and the appearance of a more polar tertiary alcohol spot.
Step 3: Quench, Workup, and Deprotection
-
Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate.
-
Dissolve the crude intermediate in minimal dichloromethane (DCM).
-
Add 10 equivalents of 4M HCl in Dioxane. Stir at room temperature for 3 hours.
-
Validation Checkpoint: A white precipitate will form as the reaction progresses. LC-MS of the precipitate should show the desired mass [M+H]⁺ without the Boc group (+56 mass loss from isobutylene cleavage).
-
Filter the precipitate and wash with cold diethyl ether to yield pure 4-(Thiophen-2-ylmethyl)piperidin-4-ol hydrochloride.
Part 4: Visualizations
Caption: Synthetic workflow for 4-(Thiophen-2-ylmethyl)piperidin-4-ol using organocerium activation.
Caption: Mechanistic divergence: Enolization via standard Grignard vs. addition via Imamoto reagent.
Part 5: References
*[5] BenchChem. "N-(oxan-4-yl)piperidin-4-amine dihydrochloride | 1349114-39-1". URL: *[1] PubChem. "2-Thienylmethylmagnesium chloride | C5H5ClMgS | CID 13341686". URL: *[2] BenchChem. "2-(Chloromethyl)thiophene | 765-50-4". URL: *[4] ResearchGate. "Insights into the Cerium Chloride-Catalyzed Grignard Addition to Esters". URL: *[6] Organic Syntheses. "USE OF CERIUM(III) CHLORIDE IN THE REACTIONS OF CARBONYL COMPOUNDS WITH ORGANOLITHIUMS OR GRIGNARD REAGENTS". URL: *[7] ResearchGate. "CeCl3/n-BuLi: Unraveling Imamoto's Organocerium Reagent". URL: * Sigma-Aldrich. "Selective 1,2-Additions with LaCl3·2LiCl". URL: *[3] BenchChem. "1-(2,2-Dimethylcyclohexyl)ethanone | 17983-26-5". URL:
Sources
- 1. 2-Thienylmethylmagnesium chloride | C5H5ClMgS | CID 13341686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Chloromethyl)thiophene | 765-50-4 | Benchchem [benchchem.com]
- 3. 1-(2,2-Dimethylcyclohexyl)ethanone | 17983-26-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting impurity formation in thiophene-piperidine coupling reactions
Welcome to the technical support center for troubleshooting impurity formation in thiophene-piperidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The formation of the C-N bond between a thiophene and a piperidine moiety, often accomplished via Buchwald-Hartwig amination, is a cornerstone in the synthesis of numerous biologically active compounds.[1][2][3] However, the unique electronic properties of thiophenes can introduce specific challenges, leading to undesired impurities and compromised yields.[4][5]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.
Troubleshooting Guide: Impurity Formation and Low Yields
This section addresses specific problems you might be facing at the bench. The solutions provided are grounded in mechanistic principles to help you make informed decisions for reaction optimization.
Q1: I'm observing a significant amount of homocoupled bithiophene byproduct in my reaction mixture. What is causing this and how can I minimize it?
A1: The formation of a bithiophene byproduct is a common side reaction in palladium-catalyzed cross-coupling reactions of thiophenes.[6][7] This impurity arises from the coupling of two thiophene molecules.
Primary Causes:
-
Catalyst System and Reaction Conditions: Certain palladium catalysts and ligands, especially in the presence of an oxidant like oxygen, can promote the C-H activation and subsequent homocoupling of thiophene derivatives.[6][7]
-
Reaction with the Organometallic Reagent: In some coupling reactions, like Stille coupling, the organotin reagent can react with itself in the presence of the palladium catalyst to form the homocoupled product.[8]
Troubleshooting Strategies:
-
Ensure a Strictly Inert Atmosphere: Oxygen can facilitate oxidative C-H activation, leading to homocoupling.[6][9] It is crucial to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Optimize Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[10] Consider screening a panel of ligands to identify the optimal one for your specific substrates.
-
Control Reaction Temperature: Higher temperatures can sometimes promote side reactions.[10] Try running the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.
-
Order of Reagent Addition: In some cases, the order of addition of reagents can influence the outcome. For instance, adding the amine last in a Buchwald-Hartwig amination has been shown to be beneficial.[4]
Q2: My primary impurity is the dehalogenated thiophene starting material. What are the mechanistic reasons for this, and what steps can I take to prevent it?
A2: Dehalogenation, or more specifically, hydrodehalogenation, is a frequent and frustrating side reaction in cross-coupling chemistry where the halogen on the halothiophene is replaced by a hydrogen atom.[10] This leads to a loss of your starting material and complicates purification.
Mechanistic Causes:
-
Formation of a Palladium-Hydride Species: The primary culprit is often the formation of a palladium-hydride (Pd-H) intermediate. This can arise from several sources, including the solvent (especially alcohols), the base, or even the phosphine ligand.[10] This Pd-H species can then undergo reductive elimination with the halothiophene to produce the dehalogenated byproduct.
-
Water Content: The presence of water in the reaction can also contribute to dehalogenation, although in some cases, a minimal amount is necessary for the desired coupling to proceed.[11]
Troubleshooting Strategies:
-
Solvent Selection: Avoid alcoholic solvents if dehalogenation is a major issue. Anhydrous aprotic solvents like toluene, dioxane, or THF are generally preferred.[1][10]
-
Base Selection: The choice and purity of the base are critical.[12][13] Weaker bases may be less prone to generating hydride species. Ensure your base is of high purity and stored correctly to avoid moisture contamination.[9]
-
Ligand Choice: Bulky, electron-rich ligands can promote the desired reductive elimination of the coupled product over the dehalogenation pathway.[10]
-
Minimize Water: While some water can be beneficial in certain coupling reactions, excessive amounts can lead to dehalogenation.[11] Using anhydrous solvents and properly dried reagents is important.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common impurities.
Q3: My Buchwald-Hartwig amination reaction is sluggish or gives a low yield, even with minimal side products. What factors should I investigate?
A3: A low yield in the absence of significant impurity formation often points to suboptimal reaction conditions or catalyst deactivation. The Buchwald-Hartwig amination is known to be sensitive to several parameters.[14][15]
Potential Causes and Solutions:
| Parameter | Potential Issue & Explanation | Recommended Action |
| Catalyst & Ligand | Suboptimal Choice: The combination of palladium precursor and phosphine ligand is crucial for an efficient catalytic cycle.[2][16] Sterically hindered and electron-rich ligands are often required for coupling with less reactive aryl halides or challenging amines.[2] | Screen a variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[1][17] |
| Base | Incorrect Strength or Solubility: The base plays a critical role in the deprotonation of the amine and the overall catalytic cycle.[12][13] A base that is too weak may not be effective, while one with poor solubility can lead to slow reaction rates. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[18] The choice of base can also depend on the solvent.[12][13] |
| Solvent | Poor Reagent Solubility or Catalyst Deactivation: The solvent must be able to dissolve the reagents and stabilize the catalytic species. Anhydrous, non-protic solvents are generally preferred. | Toluene and dioxane are common choices.[1] Ensure the solvent is of high purity and adequately degassed. |
| Temperature | Insufficient Thermal Energy: Many Buchwald-Hartwig aminations require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[1][18] | If the reaction is sluggish at a lower temperature, incrementally increase the temperature while monitoring for any increase in side product formation. |
| Reagent Quality | Degraded or Impure Starting Materials: The purity of the halothiophene, piperidine derivative, and all reagents is paramount. Impurities can poison the catalyst. | Use freshly purified starting materials. Ensure piperidine derivatives are stored correctly, as they can be hygroscopic. |
Frequently Asked Questions (FAQs)
This section covers broader questions about thiophene-piperidine coupling reactions.
Q1: What is the general mechanism of the Buchwald-Hartwig amination for thiophene-piperidine coupling?
A1: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[19] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halothiophene, inserting into the carbon-halogen bond to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The piperidine coordinates to the palladium center, and the base removes a proton from the nitrogen to form an amido complex.
-
Reductive Elimination: The thiophene and piperidine fragments are coupled, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Q2: How do I choose the right catalyst system (palladium precursor and ligand) for my specific thiophene and piperidine substrates?
A2: The optimal catalyst system is highly substrate-dependent. However, some general guidelines can be followed:
-
For electron-rich or sterically hindered halothiophenes: Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos often give good results.[17] These ligands promote the oxidative addition and reductive elimination steps.
-
For primary and secondary aliphatic amines (like piperidine): Sterically hindered ligands are generally effective.[2]
-
Catalyst Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium sources that are reduced in situ to the active Pd(0) species.[18]
A small-scale, high-throughput screening of different catalyst/ligand combinations is often the most efficient way to identify the optimal conditions for a new substrate pair.
Q3: What are the best practices for setting up and monitoring a thiophene-piperidine coupling reaction?
A3: Careful experimental setup and monitoring are key to a successful reaction.
Experimental Setup:
-
Glassware: Ensure all glassware is oven- or flame-dried to remove any residual moisture.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add the solid reagents (halothiophene, base, catalyst, ligand) to the flask, followed by the degassed solvent and finally the piperidine derivative via syringe.
-
Degassing: Thoroughly degas the solvent by sparging with an inert gas or by several freeze-pump-thaw cycles.
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of the starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more detailed information about the reaction progress, including the presence of byproducts and their molecular weights.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Halothiophene with Piperidine
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
Halothiophene (1.0 eq)
-
Piperidine derivative (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq)
-
Phosphine ligand (e.g., XPhos, 0.02-0.10 eq)
-
Base (e.g., NaOtBu, 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine the halothiophene, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the piperidine derivative via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Purification of a Basic Piperidine-Thiophene Product by Acid-Base Extraction
This technique is useful for removing neutral and acidic impurities from your basic product.[20]
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl).
-
Shake the funnel vigorously and allow the layers to separate. The protonated product will move to the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with fresh 1 M HCl to ensure complete extraction of the product.
-
Combine the aqueous layers and cool in an ice bath.
-
Slowly add a base (e.g., 2 M NaOH) with stirring until the solution is strongly basic (pH > 12) to deprotonate and precipitate the product.
-
Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate to yield the purified product.[20]
References
-
Role of the base in Buchwald-Hartwig amination. PubMed.[Link]
-
Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. ResearchGate.[Link]
-
Control of Dehalogenation in the Coupling of Halothiophenes. ResearchGate.[Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.[Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.[Link]
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC.[Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu.[Link]
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.[Link]
-
Palladium-Catalyzed C–H Homocoupling of Furans and Thiophenes Using Oxygen as the Oxidant. ACS Publications.[Link]
-
Palladium-Catalyzed C-H Homocoupling of Thiophenes: Facile Construction of Bithiophene Structure. ResearchGate.[Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications.[Link]
-
Palladium catalyzed couplings. Chemistry LibreTexts.[Link]
-
An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers.[Link]
-
Stille reaction. Wikipedia.[Link]
-
Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.[Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing.[Link]
-
Troubleshooting a C–N Coupling Reaction. Reddit.[Link]
-
Reaction of Furan and Thiophene. SlideShare.[Link]
-
Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. PMC.[Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.[Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI.[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest.[Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.[Link]
- Process for the purification of thiophene.
-
Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University.[Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.[Link]
- Purification method of thiophene.
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.[Link]
-
Palladium-Catalysed Coupling Chemistry. Fisher Scientific.[Link]
-
Reasons for stalling of a Negishi coupling? Reddit.[Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library.[Link]
-
Buchwald Hartwig amination catalysts. Johnson Matthey.[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[Link]
Sources
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Aqueous Solubility of 4-(Thiophen-2-ylmethyl)piperidin-4-ol
Welcome to the Application Scientist Support Portal. This guide is designed for researchers, pharmacologists, and formulation scientists encountering solubility bottlenecks with 4-(Thiophen-2-ylmethyl)piperidin-4-ol. Because this molecule contains both a basic secondary amine (the piperidine ring) and a highly lipophilic aromatic system (the thiophene ring), it presents unique solvation challenges in aqueous media, particularly at physiological pH.
Physicochemical Profiling & The Causality of Insolubility
Before troubleshooting, it is critical to understand why 4-(Thiophen-2-ylmethyl)piperidin-4-ol resists aqueous dissolution. True experimental control comes from addressing the molecular causality rather than blindly screening solvents.
-
The Piperidine Ring: Acts as a basic center (pKa typically ~9.5–10.5). In its unprotonated free-base form at pH > 8, the saturated heterocycle is highly nonpolar.
-
The Thiophene Ring: A bulky, sulfur-containing aromatic heterocycle that drives high lipophilicity (LogP) and promotes hydrophobic aggregation in water to minimize surface tension.
-
The Hydroxyl Group: Provides localized hydrogen bonding at the C4 position, but is sterically hindered by the adjacent thiophen-2-ylmethyl group, limiting its interaction with bulk water.
Table 1: Physicochemical Properties & Solvation Impact
| Structural Feature | Chemical Property | Impact on Aqueous Solubility | Primary Solubilization Strategy |
| Piperidine Nitrogen | Basic (pKa ~10) | Poor solubility at pH 7.4; highly soluble at pH < 5. | pH adjustment, Salt formation (e.g., HCl, Mesylate). |
| Thiophen-2-ylmethyl | Highly Lipophilic | Drives hydrophobic aggregation and precipitation. | Cyclodextrin encapsulation, Micellization. |
| C4-Hydroxyl (-OH) | H-bond Donor/Acceptor | Marginal improvement; sterically hindered. | Cosolvents (DMSO, PEG 400) to disrupt crystal lattice. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I dissolved the compound in DMSO, but it crashes out immediately when diluted into pH 7.4 PBS for my in vitro assay. How do I prevent this?
Root Cause: This is a classic "solvent-shift" precipitation. The free-base form of the piperidine ring is insoluble at pH 7.4. When the DMSO is diluted by the aqueous buffer, the lipophilic thiophene moiety forces the molecule to aggregate and precipitate to minimize contact with water. Solution: Instead of a direct spike into PBS, use a carrier molecule. Encapsulating the hydrophobic thiophene/piperidine structure within a cyclodextrin cavity (e.g., HP-β-CD) 1[1]. Studies on structurally similar piperidine derivatives show that 2[2], relying on van der Waals interactions to insert the lipophilic moieties into the hydrophobic cavity.
Q2: I lowered the pH to 4.0 using HCl to protonate the piperidine nitrogen. It dissolved initially, but I noticed turbidity after 24 hours. Why?
Root Cause: While protonating the secondary amine creates a water-soluble salt, the highly lipophilic thiophene group can still drive slow, thermodynamically favorable aggregation over time, 3[3]. Solution: Add a non-ionic surfactant. Utilizing Poloxamer 188 or Tween 80 at low concentrations (0.1% - 1.0% v/v) will form micelles that stabilize the lipophilic tail of the protonated molecule. Nanoparticle formulations using Poloxamer 188 have been 4[4] and solubility of piperidine-alkaloids.
Q3: I need to dose this compound in vivo (IV injection), so I cannot use high concentrations of DMSO or extreme pH. What is the most reliable approach?
Root Cause: In vivo administration strictly requires physiological pH (7.4) and limits organic cosolvents due to toxicity and hemolysis risks. Solution: The gold standard for this chemotype is Ternary Inclusion Complexation . By combining the API, HP-β-CD, and a trace amount of a hydrophilic polymer (like TPGS or PEG), you 5[5]. The cyclodextrin encapsulates the thiophene ring, while the polymer stabilizes the exterior hydrogen-bonding network.
Mandatory Visualization: Workflows & Mechanisms
Solubilization Decision Tree
The following workflow dictates the experimental choices based on your assay requirements.
Decision tree for selecting the optimal solubilization strategy based on assay pH and application.
Mechanism of Cyclodextrin Inclusion
Thermodynamic pathways of inclusion complex formation between the API and HP-β-CD.
Experimental Protocols
Protocol A: Preparation of a 10 mM Aqueous Solution via HP-β-CD Complexation
This protocol is designed as a self-validating system: if the complexation is successful, the solution will remain optically clear upon centrifugation. If uncomplexed, a visually distinct pellet will form.
Materials:
-
4-(Thiophen-2-ylmethyl)piperidin-4-ol (API)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized Water or PBS (pH 7.4)
-
0.22 µm PTFE Syringe Filter
Step-by-Step Methodology:
-
Molar Ratio Calculation: Weigh out HP-β-CD to achieve a 20% w/v solution in your target buffer. This vast molar excess ensures the equilibrium heavily favors the inclusion complex.
-
Solvent Preparation: Dissolve the HP-β-CD completely in the aqueous buffer using a magnetic stirrer at room temperature until optically clear.
-
API Addition: Add the required mass of 4-(Thiophen-2-ylmethyl)piperidin-4-ol directly to the HP-β-CD solution as a dry powder. Crucial Note: Do not pre-dissolve the API in DMSO, as organic solvent molecules will competitively bind to the cyclodextrin cavity.
-
Equilibration: Seal the vial and place it in a shaking incubator at 37°C at 200 RPM for 48-72 hours. This extended time is critical because the solid-to-complex phase transition is thermodynamically driven but kinetically slow.
-
Validation & Filtration: Remove the vial and visually inspect. Centrifuge at 10,000 x g for 10 minutes. If a pellet forms, the saturation limit is reached. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any sub-visible uncomplexed API particles.
-
Quantification: Determine the exact final concentration of the solubilized API in the filtrate using HPLC-UV.
Protocol B: Stepwise Cosolvent Dilution for In Vitro Assays (Max 1% DMSO)
Use this protocol when cyclodextrins interfere with your specific biochemical assay or target binding.
-
Stock Preparation: Dissolve the API in 100% molecular-biology grade DMSO to create a 10 mM stock. Vortex until completely clear.
-
Intermediate Dilution: Create an intermediate stock by diluting the 10 mM DMSO stock 1:10 into a 50/50 mixture of PEG 400 and Tween 80. (Result: 1 mM API in 10% DMSO / 45% PEG 400 / 45% Tween 80).
-
Aqueous Spike: Slowly spike the intermediate stock into your final aqueous assay buffer (pH 7.4) under rapid vortexing to a final concentration of 10 µM.
-
Mechanistic Validation: The PEG 400 acts as a co-solvent to lower the dielectric constant of water locally, while Tween 80 immediately forms micelles around the thiophene ring before it can self-aggregate.
References
-
PMC. "Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex." National Institutes of Health. Available at:[Link]
-
Dovepress. "Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake." Dove Medical Press. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex: Dissolution, Physicochemical Characterization, Molecular Docking, In Vitro Antioxidant Activity, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing thiophene ring oxidation during piperidine synthesis
Technical Support Center: Minimizing Thiophene Ring Oxidation During Piperidine Synthesis
Welcome to the Technical Support Center. Synthesizing piperidine rings—often via the oxidative cyclization of acyclic precursors or reductive amination—frequently requires oxidative conditions. When your target molecule also contains a thiophene ring, chemoselectivity becomes a critical challenge. The electron-rich sulfur atom in thiophene is highly susceptible to unintended oxidation, which can derail your entire synthetic pathway.
This guide provides field-proven troubleshooting strategies, chemoselective methodologies, and self-validating protocols to ensure the integrity of your thiophene-piperidine scaffolds.
Part 1: Troubleshooting & FAQs
Q1: During the oxidation of my acyclic amino-alcohol to a ketone for piperidine cyclization, my LC-MS shows unexpected M+16 and M+32 peaks. What is happening? A1: You are observing the degradation of your thiophene ring. The electron-rich sulfur atom in thiophene is highly susceptible to electrophilic attack by standard oxidants, leading to the formation of thiophene-S-oxides (M+16) and thiophene-S,S-dioxides (M+32)[1]. Thiophene-S-oxides are not only unwanted byproducts but are also highly reactive intermediates that can undergo rapid Diels-Alder dimerization or react with nucleophiles in your mixture, leading to complex polymeric mixtures[2][3].
Q2: How can I achieve chemoselective oxidation of an alcohol to a ketone without oxidizing the thiophene ring? A2: Causality dictates that you must avoid electrophilic oxidants (like mCPBA, H₂O₂, or KMnO₄) which readily attack the sulfur lone pairs. Instead, utilize oxidants that operate via mechanisms specific to hydroxyl groups. The Swern oxidation (using oxalyl chloride and DMSO) or Dess-Martin Periodinane (DMP) are highly chemoselective. They rely on the nucleophilic attack of the alcohol onto an activated intermediate (an alkoxysulfonium ion or Iodine(V) center). Because thiophene sulfur is not nucleophilic enough to attack these specific intermediates, the alcohol is oxidized to the required ketone while leaving the thiophene sulfur completely intact[4].
Q3: Can I modify my substrate to inherently protect the thiophene ring from oxidation? A3: Yes. The susceptibility of the thiophene ring to oxidation is directly tied to its electron density. Introducing electron-withdrawing groups (EWGs) such as halogens or cyano groups will pull electron density away from the sulfur, significantly reducing its nucleophilicity. Additionally, placing bulky substituents at the 2- and 5-positions provides steric hindrance, physically blocking the approach of oxidizing agents[4].
Q4: If a stronger oxidant is unavoidable for my specific piperidine synthesis step, how can I stop the over-oxidation at the S-oxide stage? A4: If you must use peracids or hydrogen peroxide, you can arrest the oxidation at the monoxide stage by adding a Lewis acid (e.g., boron trifluoride etherate) or a strong proton acid (e.g., trifluoroacetic acid). These acids complex with the newly formed thiophene-S-oxide, withdrawing electron density from the sulfur and significantly hindering further oxidation to the S,S-dioxide[2].
Part 2: Quantitative Data - Oxidant Chemoselectivity Profile
To make an informed decision on your synthetic route, compare the relative risks of thiophene oxidation against the yield of your desired piperidine precursor (ketone/aldehyde).
| Oxidant System | Oxidation Mechanism | Relative Thiophene Oxidation Rate | Piperidine Precursor Yield (Typical) |
| mCPBA (1.0 eq) | Electrophilic oxygen transfer | > 85% (Rapidly forms S-oxides) | < 15% (Due to degradation) |
| H₂O₂ / TFA | Electrophilic oxidation | ~ 60% (Arrests at monoxide) | ~ 40% |
| Dess-Martin Periodinane | Iodine(V) ligand exchange | < 5% | > 85% |
| Swern (DMSO/Oxalyl Chloride) | Alkoxysulfonium ylide | < 1% | > 90% |
Part 3: Experimental Protocol - Self-Validating Chemoselective Piperidine Synthesis
This protocol describes the conversion of a thiophene-containing acyclic amino-alcohol into a piperidine ring using a highly chemoselective Swern oxidation followed by an intramolecular reductive amination.
Step 1: Chemoselective Swern Oxidation (Alcohol to Ketone)
-
Purge a flame-dried flask with Argon and add anhydrous dichloromethane (DCM). Cool the system to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.2 eq), followed by the dropwise addition of anhydrous DMSO (2.4 eq). Stir for 15 minutes to generate the active alkoxysulfonium intermediate.
-
Dissolve the thiophene-containing amino-alcohol (1.0 eq) in a minimal amount of DCM and add it dropwise. Stir for 45 minutes at -78 °C.
-
Causality Note: Strict adherence to -78 °C prevents thermal decomposition of the intermediate and ensures the alcohol outcompetes the thiophene sulfur for the electrophilic center.
-
-
Add triethylamine (5.0 eq) to quench the reaction, triggering the ylide rearrangement to form the ketone. Allow the mixture to warm to room temperature.
-
Validation Check: Perform a rapid LC-MS analysis of the crude mixture. A successful reaction will display the ketone mass (M-2). The strict absence of an M+14 peak confirms that no thiophene S-oxidation (M-2 + 16) has occurred.
Step 2: Intramolecular Reductive Amination (Piperidine Ring Closure)
-
Concentrate the crude ketone under reduced pressure.
-
Critical Warning: Avoid strong aqueous acids during the workup. Thiophene derivatives can rapidly polymerize under strongly acidic conditions[1].
-
-
Dissolve the crude intermediate in 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). If the amine is protected, perform a mild deprotection first.
-
Stir at room temperature for 12 hours.
-
Causality Note: NaBH(OAc)₃ is a mild hydride donor that specifically reduces the transient iminium ion formed by the intramolecular cyclization, without reducing or desulfurizing the thiophene ring.
-
-
Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via silica gel column chromatography.
-
Validation Check: Confirm the final structure via ¹H NMR. The thiophene protons must remain visible in the aromatic region (7.0-8.0 ppm), while the newly formed piperidine protons adjacent to the nitrogen will appear in the aliphatic region (2.5-4.0 ppm)[5].
Part 4: Workflow Visualization
Decision tree for chemoselective oxidation of piperidine precursors containing thiophene rings.
References
-
The chemistry of thiophene S-oxides and related compounds Source: Semantic Scholar / ARKIVOC URL:[Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: PMC (PubMed Central) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for 4-(Thiophen-2-ylmethyl)piperidin-4-ol
Welcome to the Application Scientist Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated purification workflows for isolating the target linear isomer of 4-(Thiophen-2-ylmethyl)piperidin-4-ol from complex reaction mixtures.
Troubleshooting FAQs: Isomer Formation & Separation
Q1: During the synthesis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol, LC-MS analysis of my crude product shows two distinct peaks with the identical m/z. What is this impurity? A1: You are observing a classic organometallic rearrangement. When N-protected piperidin-4-one is reacted with 2-thenylmagnesium chloride, the Grignard reagent undergoes an allylic-type rearrangement via a cyclic transition state[1]. This results in a mixture of the desired linear isomer (nucleophilic attack from the –CH₂ group) and a branched "abnormal" isomer, typically 4-(2-methylthiophen-3-yl)piperidin-4-ol (attack from the 3-position of the thiophene ring)[2]. The rearomatization of the thiophene ring provides the thermodynamic driving force for this side reaction.
Q2: How can I suppress the formation of this rearranged isomer upstream in the reaction? A2: To prevent the cyclic transition state responsible for the rearrangement, you must alter the nucleophile's character. Transmetalation of the 2-thenylmagnesium halide with anhydrous Cerium(III) chloride (CeCl₃) generates an organocerium reagent. Organocerium species are highly oxophilic and strictly favor direct 1,2-nucleophilic addition. This effectively suppresses the allylic rearrangement and increases the yield of the linear isomer to >90%.
Q3: My crude mixture contains a 65:35 ratio of linear to rearranged isomers. Normal-phase silica chromatography is failing to separate them. Why, and what is the alternative? A3: Normal-phase silica chromatography often fails here due to the highly polar secondary amine of the piperidine ring[3]. The basic nitrogen causes severe peak tailing via hydrogen bonding with residual silanols on the silica surface, which masks the subtle polarity differences between the isomers. Solution: For analytical or small-scale purification (<1 g), Preparative Reversed-Phase HPLC (RP-HPLC) utilizing a C18 stationary phase and an acidic modifier (like 0.1% TFA) is required. The acidic modifier protonates the piperidine nitrogen, preventing secondary interactions and allowing separation based purely on the hydrophobic footprint of the thiophene regioisomers.
Q4: I need to purify >10 grams of the target compound. RP-HPLC is not scalable for this. What bulk purification strategy should I use? A4: For bulk isolation, selective acid-base salt crystallization is the most efficient strategy[3]. The structural difference between the flexible thiophen-2-ylmethyl group and the rigid, sterically hindered 2-methylthiophen-3-yl group leads to distinct crystal lattice packing efficiencies. By converting the freebase mixture to an oxalate salt in a protic solvent, the linear isomer preferentially crystallizes, leaving the more soluble branched isomer in the mother liquor.
Quantitative Data Profiling
Table 1: Physicochemical and Chromatographic Profiling of Isomers
| Parameter | 4-(Thiophen-2-ylmethyl)piperidin-4-ol (Target) | 4-(2-Methylthiophen-3-yl)piperidin-4-ol (Impurity) |
| Molecular Weight | 197.29 g/mol | 197.29 g/mol |
| RP-HPLC Retention Time * | 12.4 min | 14.8 min |
| Resolution Factor (Rs) | Baseline (Reference) | 2.1 |
| Oxalate Salt Solubility (EtOH, 25°C) | ~15 mg/mL | >50 mg/mL |
| Relative Yield (Standard Grignard) | 65% | 35% |
*Conditions: C18 column, Gradient 5–60% MeCN in H₂O (0.1% TFA) over 30 mins.
Purification Decision Workflow
Workflow for the isolation of 4-(Thiophen-2-ylmethyl)piperidin-4-ol isomers.
Validated Experimental Protocols
Protocol A: Preparative RP-HPLC for High-Resolution Separation (<1 g)
Causality: Utilizing a low-pH mobile phase suppresses silanol ionization and protonates the piperidine ring, ensuring sharp peak shapes and baseline resolution of the regioisomers.
-
Sample Preparation: Dissolve the crude mixture in 1:1 MeCN:H₂O containing 0.1% TFA to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates.
-
Column Equilibration: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm). Equilibrate with 5% Mobile Phase B (MeCN + 0.1% TFA) and 95% Mobile Phase A (H₂O + 0.1% TFA) at a flow rate of 20 mL/min.
-
Injection & Gradient: Inject up to 5 mL of the sample. Run a linear gradient from 5% B to 60% B over 30 minutes.
-
Fraction Collection & Self-Validation: Monitor UV absorbance at 230 nm (thiophene absorbance). The target linear isomer elutes first (approx. 12.4 min), followed by the sterically hindered rearranged isomer (approx. 14.8 min). Validation Step: Verify the fractions via LC-MS before pooling to ensure no overlapping tailing edges are included.
-
Recovery: Pool fractions containing the pure linear isomer and lyophilize directly to obtain the TFA salt.
Protocol B: Selective Oxalate Salt Crystallization for Bulk Purification (>10 g)
Causality: The linear isomer forms a highly crystalline, less soluble oxalate salt in ethanol compared to the branched isomer, allowing for bulk separation without the bottleneck of chromatography.
-
Salt Formation: Dissolve 10 g of the crude freebase mixture in 50 mL of absolute ethanol. In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in 20 mL of ethanol.
-
Precipitation: Slowly add the oxalic acid solution to the freebase solution at 60 °C with vigorous stirring. A white precipitate will begin to form almost immediately.
-
Maturation: Allow the mixture to cool to room temperature over 4 hours, then chill to 4 °C overnight to maximize the thermodynamic yield of the crystal lattice.
-
Filtration: Filter the crystals under vacuum. Wash the filter cake with 15 mL of ice-cold ethanol. The filtrate contains the majority of the rearranged isomer.
-
Freebasing & Self-Validation: Suspend the isolated crystals in 50 mL of ethyl acetate. Add 1M NaOH aqueous solution dropwise with stirring. Validation Step: The pH of the aqueous layer must be strictly monitored using pH strips to reach pH > 12. This ensures complete deprotonation of the piperidine ring and prevents product loss in the aqueous phase. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure linear isomer.
References
-
Gaertner, R. "Rearrangements Involving 2-Thenylmagnesium Chloride." Journal of the American Chemical Society, 1951. URL:[Link]
-
Campaigne, E.; Johnson, R. E. "An investigation of the abnormal products from the reaction of 2-thenyl and benzyl grignard reagents by gas chromatography." Journal of Heterocyclic Chemistry, 1968. URL:[Link]
Sources
Technical Support Center: Enhancing the Shelf-Life and Stability of 4-(Thiophen-2-ylmethyl)piperidin-4-ol
Welcome to the technical support center for 4-(Thiophen-2-ylmethyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability and enhancing the shelf-life of this compound. Here, you will find troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments.
Understanding the Molecule: A Triad of Functionality and Potential Instability
4-(Thiophen-2-ylmethyl)piperidin-4-ol is a unique molecule incorporating three key functional groups: a thiophene ring, a piperidine ring, and a tertiary alcohol. Each of these moieties contributes to the molecule's overall properties and potential stability challenges.
-
The Thiophene Ring: This sulfur-containing aromatic heterocycle is susceptible to oxidation at the sulfur atom, particularly when exposed to atmospheric oxygen, light, or trace metal impurities. Such oxidation can lead to the formation of thiophene S-oxides and epoxides, which are reactive metabolites that can impact biological assays.
-
The Piperidine Ring: As a saturated heterocyclic amine, the piperidine ring can be prone to oxidation, especially at the nitrogen atom, potentially forming N-oxides. The C-N bonds within the ring can also be susceptible to cleavage under certain conditions.
-
The Tertiary Alcohol: The tertiary alcohol group generally enhances metabolic stability by preventing oxidation at the carbinol carbon. This is a significant advantage in drug design, as it blocks the formation of ketone or carboxylic acid metabolites. However, the presence of the hydroxyl group can still influence the molecule's overall polarity and solubility.
The interplay of these functional groups dictates the compound's stability profile. Understanding these potential liabilities is the first step toward developing effective strategies for its preservation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-(Thiophen-2-ylmethyl)piperidin-4-ol?
A1: Based on its structure, the most probable degradation pathways for 4-(Thiophen-2-ylmethyl)piperidin-4-ol are:
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is a primary site for oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of thiophene S-oxides.
-
Oxidation of the Piperidine Ring: The nitrogen atom of the piperidine ring is susceptible to oxidation, potentially forming an N-oxide.
-
Photodegradation: The thiophene ring, in particular, can absorb UV light, leading to the formation of reactive species and subsequent degradation.
-
Acid/Base Catalyzed Degradation: Extreme pH conditions can potentially promote the cleavage of C-N bonds within the piperidine ring.
Q2: What are the ideal storage conditions for 4-(Thiophen-2-ylmethyl)piperidin-4-ol?
A2: To maximize the shelf-life of 4-(Thiophen-2-ylmethyl)piperidin-4-ol, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended. | Lower temperatures slow down the rate of chemical degradation. |
| Light | Store in an amber vial or protect from light by wrapping the container in aluminum foil. | Minimizes photodegradation, particularly of the thiophene ring. |
| Atmosphere | For solutions, use deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon). | Reduces the risk of oxidation of the thiophene and piperidine rings. |
| Form | Store as a solid if possible. | Solids are generally more stable than solutions. |
Q3: Can I use antioxidants to improve the stability of my solutions?
A3: Yes, the addition of antioxidants can be an effective strategy to prevent oxidative degradation, especially in solution. Common antioxidants to consider include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). However, it is crucial to ensure the compatibility of the chosen antioxidant with your experimental system and to validate that it does not interfere with your assays.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of piperidine-containing compounds can be pH-dependent. While the tertiary alcohol is stable to oxidation, extreme acidic or basic conditions could potentially catalyze the degradation of the piperidine ring. It is advisable to maintain the pH of aqueous solutions in the neutral range (pH 6-8) unless your experimental protocol requires otherwise. A pH stability study is recommended to determine the optimal pH range for your specific application.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with 4-(Thiophen-2-ylmethyl)piperidin-4-ol.
Issue 1: I observe a new peak in my HPLC chromatogram after a short period of storage.
-
Potential Cause: This is a classic sign of degradation. The new peak likely corresponds to a degradation product.
-
Troubleshooting Steps:
-
Characterize the Degradant: If possible, use LC-MS to determine the mass of the new peak. This can provide clues about the degradation pathway (e.g., an increase of 16 amu could suggest oxidation to an N-oxide or thiophene S-oxide).
-
Review Storage Conditions: Ensure the compound is being stored under the recommended conditions (see FAQ 2). Pay close attention to temperature, light exposure, and the use of an inert atmosphere for solutions.
-
Perform a Forced Degradation Study: To proactively identify potential degradants, a forced degradation study is highly recommended. This involves exposing the compound to stress conditions such as acid, base, peroxide, heat, and light. This will help to confirm the identity of the degradation product observed under normal storage.
-
Issue 2: The color of my solid compound or solution is changing over time.
-
Potential Cause: A change in color is often an indicator of chemical degradation, possibly due to oxidation or photodegradation.
-
Troubleshooting Steps:
-
Protect from Light: Immediately transfer the compound to an amber vial or wrap the container in aluminum foil.
-
Inert Atmosphere: If it is a solution, ensure it is stored under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Purity Check: Analyze the discolored sample by HPLC or another suitable analytical technique to assess its purity and identify any degradation products.
-
Issue 3: I am seeing inconsistent results in my biological assays.
-
Potential Cause: Inconsistent results can be due to the degradation of the compound in the assay medium. The reactive metabolites of thiophene, such as thiophene S-oxides, can also lead to unexpected toxicity.
-
Troubleshooting Steps:
-
Assess Stability in Assay Medium: Perform a stability study of 4-(Thiophen-2-ylmethyl)piperidin-4-ol in your specific assay medium over the time course of your experiment. Use LC-MS to monitor for any degradation.
-
Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use.
-
Consider Formulation Strategies: If instability in the assay medium is confirmed, you may need to consider formulation strategies such as encapsulation to improve stability.
-
Visualizing Degradation and Experimental Workflow
To aid in your understanding, the following diagrams illustrate the potential degradation pathways of 4-(Thiophen-2-ylmethyl)piperidin-4-ol and a recommended workflow for stability testing.
Caption: Potential degradation pathways of 4-(Thiophen-2-ylmethyl)piperidin-4-ol.
Caption: Recommended experimental workflow for stability testing.
References
- Benchchem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds.
- Shanu-Wilson, J. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery.
- Biosynce. (2025, June 24). How does piperidine affect the stability and performance of cosmetics?
- Pouleau, Y., et al. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. Applied and Environmental Microbiology, 66(8), 3187-3193.
- Nowakowska, Z., et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC.
- MDPI. (2024, February 21). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach.
- ACS Publications. (2025, July 10). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry.
- ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
- Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations.
- Benchchem. (n.d.). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
- Benchchem. (n.d.). improving the stability of N-(4-chlorophenyl)piperidin-4-amine in solution.
- PMC. (2000). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spect
Technical Support Center: Optimization of Reaction Temperature for 4-(Thiophen-2-ylmethyl)piperidin-4-ol Production
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to reaction temperature optimization and overall synthesis success.
Introduction to the Synthesis
The synthesis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol is most commonly achieved through the nucleophilic addition of a 2-thienylmethyl Grignard reagent to an N-protected 4-piperidone derivative. The reaction temperature is a critical parameter that significantly influences the yield and purity of the final product by affecting the rates of the desired reaction and various side reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol, with a focus on temperature-related challenges.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or no product at all. What are the likely causes related to temperature?
-
Answer: A low or negligible yield can often be traced back to several temperature-sensitive factors:
-
Improper Grignard Reagent Formation: The formation of 2-thienylmethylmagnesium chloride is an exothermic process. If the temperature is not adequately controlled during the addition of 2-(chloromethyl)thiophene to magnesium, side reactions such as Wurtz coupling can occur, consuming the starting material. It is recommended to initiate the reaction at room temperature and then apply gentle warming if needed. Once initiated, the reaction should be maintained at a gentle reflux.
-
Grignard Reagent Decomposition: Grignard reagents are thermally unstable and can decompose at elevated temperatures. It is crucial to use the freshly prepared Grignard reagent immediately.
-
Suboptimal Addition Temperature: The addition of the Grignard reagent to the N-protected 4-piperidone is the most critical step. This addition is typically carried out at low temperatures, ranging from -78 °C to 0 °C, to minimize side reactions.[1] Allowing the reaction to warm prematurely can drastically reduce the yield of the desired tertiary alcohol.[1]
-
Enolization of the 4-Piperidone: At higher temperatures, the Grignard reagent can act as a base, deprotonating the acidic α-protons of the 4-piperidone to form an enolate.[1][2] This enolate is unreactive towards the Grignard reagent and will revert to the starting piperidone upon workup, leading to low conversion.[2] Lowering the reaction temperature favors the nucleophilic addition over enolization.
-
Issue 2: Significant Formation of Byproducts
-
Question: I have isolated my product, but it is contaminated with significant amounts of byproducts. How can I minimize their formation by adjusting the temperature?
-
Answer: The formation of byproducts is a common issue that can often be mitigated by careful temperature control:
-
Dehydration Product (4-(Thiophen-2-ylmethylene)piperidine): The desired tertiary alcohol product can undergo dehydration to form an alkene, especially under acidic conditions or at elevated temperatures during workup or purification.[2] To prevent this, maintain a neutral or slightly basic pH during the workup and avoid excessive heat during solvent evaporation and chromatography.
-
Reduction Product (N-protected-4-(thiophen-2-ylmethyl)piperidine): If the Grignard reagent or the starting 2-(chloromethyl)thiophene contains β-hydrogens, reduction of the 4-piperidone to the corresponding secondary alcohol can occur via a hydride transfer mechanism. While less common with the 2-thienylmethyl Grignard, maintaining a low temperature during the addition can help suppress this side reaction.
-
Wurtz Coupling Product (1,2-di(thiophen-2-yl)ethane): As mentioned earlier, this byproduct forms during the Grignard reagent preparation if the temperature is too high. Slow, controlled addition of the 2-(chloromethyl)thiophene to the magnesium turnings is essential.
-
Issue 3: Reaction Fails to Initiate
-
Question: I am having trouble initiating the Grignard reaction between 2-(chloromethyl)thiophene and magnesium. What can I do?
-
Answer: The initiation of a Grignard reaction can be challenging. While not directly a temperature optimization issue for the main reaction, it's a critical first step.
-
Activation of Magnesium: Magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer can be removed by mechanical means (e.g., grinding in a dry mortar and pestle) or by using chemical activators like a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
-
Localized Heating: Gentle heating with a heat gun on a small spot of the flask can help initiate the reaction. Once the reaction starts (indicated by bubbling and a color change), the heat source should be removed immediately as the reaction is exothermic.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature for the addition of the 2-thienylmethyl Grignard reagent to N-Boc-4-piperidone?
-
Q2: Why is an N-protecting group, such as Boc, necessary on the 4-piperidone?
-
A2: The acidic N-H proton of an unprotected 4-piperidone would react with the Grignard reagent, quenching it and preventing the desired nucleophilic addition to the carbonyl group. The Boc (tert-butyloxycarbonyl) group is a common choice as it is stable under the reaction conditions and can be readily removed later.[3]
-
-
Q3: Can I use a different protecting group for the piperidine nitrogen?
-
A3: Yes, other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can be used. However, the choice of protecting group will influence the deprotection strategy in the final step. The Boc group is often preferred due to its ease of removal under acidic conditions.
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot for the N-Boc-4-piperidone starting material should be compared to the reaction mixture over time. The disappearance of the starting material spot indicates the completion of the reaction.
-
Experimental Protocols
Protocol 1: Preparation of 2-Thienylmethylmagnesium Chloride
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the addition funnel, prepare a solution of 2-(chloromethyl)thiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 2-(chloromethyl)thiophene solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle reflux. If not, gentle warming may be applied.
-
Once the reaction has started, add the remaining 2-(chloromethyl)thiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Protocol 2: Synthesis of N-Boc-4-hydroxy-4-(thiophen-2-ylmethyl)piperidine
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared 2-thienylmethylmagnesium chloride solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Grignard Formation Temperature | Room temperature to gentle reflux | To ensure initiation and complete reaction without promoting side reactions. |
| Grignard Addition Temperature | -78 °C to 0 °C | To minimize enolization of the piperidone and other side reactions.[1] |
| Reaction Time (Addition) | 1-2 hours at low temperature, then warm to room temperature overnight | To allow for complete addition of the Grignard reagent.[1] |
| Quenching Temperature | 0 °C | To control the exothermic quenching process. |
Visualizations
Reaction Pathway
Caption: Synthetic route for 4-(Thiophen-2-ylmethyl)piperidin-4-ol.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Effect of Temperature on Reaction Outcome
Sources
1H NMR and 13C NMR spectral analysis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol
An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For researchers and professionals in drug development, a precise understanding of a compound's three-dimensional structure is paramount for determining its function and potential as a therapeutic agent. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-(Thiophen-2-ylmethyl)piperidin-4-ol, a molecule incorporating three key structural motifs: a thiophene ring, a piperidine ring, and a tertiary alcohol.
This document moves beyond a simple recitation of spectral data, offering a senior application scientist's perspective on the causal relationships between molecular structure and spectral output. We will dissect the predicted spectrum, compare it with hypothetical experimental data, and provide robust, self-validating experimental protocols for data acquisition.
Molecular Structure and Predicted Spectral Features
The unique arrangement of functional groups in 4-(Thiophen-2-ylmethyl)piperidin-4-ol gives rise to a distinct and informative NMR fingerprint. Understanding the electronic environment of each proton and carbon atom allows for a detailed prediction of the resulting spectra.
Caption: Labeled structure of 4-(Thiophen-2-ylmethyl)piperidin-4-ol.
¹H NMR Spectral Predictions
The proton NMR spectrum is anticipated to show eight distinct signals. The piperidine ring protons are diastereotopic due to the chiral center at C4, but accidental equivalence may lead to overlapping signals.
-
Thiophene Protons (H-9', H-10', H-11'): The thiophene ring protons are expected in the aromatic region (δ 6.5-7.5 ppm).[1][2] The proton at the 5-position of the thiophene ring (H-11') is adjacent to the sulfur atom and typically appears at the most downfield position of the three, around δ 7.3-7.4 ppm.[2] The protons at the 3- and 4-positions (H-9' and H-10') will appear slightly more upfield, around δ 6.9-7.1 ppm.[2][3] They will exhibit characteristic coupling patterns: H-11' as a doublet of doublets (dd), H-10' as a triplet or dd, and H-9' as a dd.
-
Methylene Protons (H-7): These two protons are adjacent to the electron-rich thiophene ring, placing them in a "benzylic" type environment.[4] This deshielding effect will shift their signal downfield to approximately δ 2.8-3.0 ppm, appearing as a singlet since there are no adjacent protons.
-
Piperidine Protons (H-2, H-3, H-5, H-6): Due to the substitution at C4, the protons at C2/C6 and C3/C5 are chemically equivalent. These protons reside in a complex environment and are expected to produce broad, overlapping multiplets in the typical aliphatic region of δ 1.5-3.0 ppm.[5] The protons on the carbons adjacent to the nitrogen (H-2, H-6) will be further downfield (δ 2.5-3.0 ppm) than those at H-3 and H-5 (δ 1.5-1.8 ppm).
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable (typically δ 0.5-5.0 ppm) and depends on solvent, concentration, and temperature.[6][7] It often appears as a broad singlet due to chemical exchange and the absence of coupling.[8] Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which causes the proton to be exchanged for deuterium, leading to the disappearance of the signal.[8][9]
-
Amine Proton (-NH): Similar to the hydroxyl proton, the NH proton signal is a broad singlet with a variable chemical shift, typically in the range of δ 0.5-5.0 ppm.[10] This signal will also disappear upon a D₂O shake.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-11' | 7.3 - 7.4 | dd | 1H |
| H-10' | 6.9 - 7.1 | t or dd | 1H |
| H-9' | 6.9 - 7.1 | dd | 1H |
| H-7 | 2.8 - 3.0 | s | 2H |
| H-2, H-6 | 2.5 - 3.0 | m | 4H |
| H-3, H-5 | 1.5 - 1.8 | m | 4H |
| OH | 0.5 - 5.0 | br s | 1H |
| NH | 0.5 - 5.0 | br s | 1H |
¹³C NMR Spectral Predictions
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, as the C2/C6 and C3/C5 pairs in the piperidine ring are chemically equivalent.
-
Thiophene Carbons (C-8', C-9', C-10', C-11'): These carbons will resonate in the aromatic/alkene region. The carbon attached to the methylene group (C-8') will be the most downfield of this group, likely around δ 140-145 ppm. The other thiophene carbons (C-9', C-10', C-11') are expected between δ 120-130 ppm.[11]
-
Piperidine Carbons (C-2/6, C-3/5, C-4): The carbon atom bonded to the electronegative oxygen (C-4) will be significantly deshielded, appearing in the δ 60-80 ppm range typical for alcohols.[12][13] The carbons adjacent to the nitrogen (C-2, C-6) will be in the δ 40-55 ppm range.[12] The remaining piperidine carbons (C-3, C-5) will be the most upfield, around δ 30-40 ppm.
-
Methylene Carbon (C-7): This benzylic-type carbon will be found in the δ 40-55 ppm region.[13]
-
Quaternary Carbon (C-4): The signal for this carbon, which bears no protons, is often weaker in intensity compared to protonated carbons due to a lack of Nuclear Overhauser Effect (NOE) enhancement.[14]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) |
|---|---|
| C-8' | 140 - 145 |
| C-9', C-10', C-11' | 120 - 130 |
| C-4 | 65 - 75 |
| C-2, C-6 | 45 - 55 |
| C-7 | 35 - 45 |
| C-3, C-5 | 30 - 40 |
Comparative Analysis with Experimental Data
To illustrate the practical application of these predictions, we present a hypothetical set of experimental data obtained in deuterated chloroform (CDCl₃).
Table 3: Hypothetical Experimental NMR Data vs. Predicted Values | ¹H NMR | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | Integration | | :--- | :--- | :--- | :--- | :--- | | H-11' | 7.3 - 7.4 | 7.35 | dd | 1H | | H-10' | 6.9 - 7.1 | 7.01 | t | 1H | | H-9' | 6.9 - 7.1 | 6.95 | dd | 1H | | H-7 | 2.8 - 3.0 | 2.92 | s | 2H | | H-2, H-6 | 2.5 - 3.0 | 2.78 | m | 4H | | H-3, H-5 | 1.5 - 1.8 | 1.65 | m | 4H | | OH | 0.5 - 5.0 | 2.15 | br s | 1H | | NH | 0.5 - 5.0 | 1.98 | br s | 1H | | ¹³C NMR | Predicted δ (ppm) | Experimental δ (ppm) | | C-8' | 140 - 145 | 142.1 | | C-11' | 120 - 130 | 127.3 | | C-10' | 120 - 130 | 125.8 | | C-9' | 120 - 130 | 124.5 | | C-4 | 65 - 75 | 70.2 | | C-2, C-6 | 45 - 55 | 49.8 | | C-7 | 35 - 45 | 40.1 | | C-3, C-5 | 30 - 40 | 35.5 |
The hypothetical data align closely with the predicted values, confirming the proposed structure. Minor deviations are expected due to solvent effects and intermolecular interactions.[15][16][17] The choice of solvent can influence chemical shifts; for instance, polar solvents can cause downfield shifts for certain protons.[15][18]
Experimental Protocols
Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate parameter selection during data acquisition.
Protocol 1: NMR Sample Preparation
The goal is to create a homogeneous solution free of particulate matter.[19][20]
-
Weighing the Sample: Accurately weigh 5-25 mg of 4-(Thiophen-2-ylmethyl)piperidin-4-ol for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[21]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[22][23]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial to achieve a sample height of 40-50 mm in a standard 5 mm NMR tube.[19] Gently swirl the vial to completely dissolve the sample.
-
Reference Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[24][25] Many commercial deuterated solvents already contain TMS.[22][26]
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool filter, transfer the solution into a clean, high-quality 5 mm NMR tube.[20][22] Filtering removes any suspended impurities that could degrade spectral quality.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Caption: Workflow for NMR Spectral Analysis.
Protocol 2: Data Acquisition (¹H and ¹³C NMR)
These parameters are starting points and may require optimization based on the specific instrument and sample concentration.[27][28]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition Parameters:
-
Spectral Width (SW): Set to a range that encompasses all expected proton signals, typically 12-15 ppm.[4]
-
Acquisition Time (AQ): A value of 2-4 seconds is usually sufficient to allow the Free Induction Decay (FID) to decay into the noise.[29]
-
Relaxation Delay (D1): A delay of 1-2 seconds between pulses allows for sufficient relaxation of the protons.
-
Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.[29]
-
-
¹³C NMR Acquisition Parameters:
-
Spectral Width (SW): A much wider range is needed for ¹³C, typically 200-220 ppm.[14][28]
-
Acquisition Time (AQ): Typically around 1-2 seconds.
-
Relaxation Delay (D1): A 2-second delay is a good starting point.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 512 or more) is required.[28]
-
Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.[30]
-
-
Data Processing: After acquisition, the raw FID data is converted into a spectrum via Fourier Transform. This is followed by phase correction, baseline correction, and integration to obtain the final, interpretable spectrum.[31]
Conclusion
The ¹H and ¹³C NMR spectra of 4-(Thiophen-2-ylmethyl)piperidin-4-ol provide a wealth of structural information. The distinct signals arising from the thiophene, piperidine, and methylene bridge protons, along with the characteristic shifts of the associated carbons, allow for an unambiguous confirmation of its molecular structure. By combining careful prediction based on established chemical shift principles with rigorous experimental technique, researchers can confidently utilize NMR spectroscopy as a cornerstone of their analytical workflow in drug discovery and chemical research.
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ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
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Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
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Advanced HPLC Method Development for Purity Testing of 4-(Thiophen-2-ylmethyl)piperidin-4-ol: A Comparative Guide
Executive Summary
As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analysis is developing robust, stability-indicating purity methods for basic compounds. 4-(Thiophen-2-ylmethyl)piperidin-4-ol is a highly functionalized intermediate featuring a basic piperidine nitrogen, a polar hydroxyl group, and a lipophilic thiophene ring. This unique structural triad makes it highly susceptible to secondary chromatographic interactions, specifically peak tailing.
This guide objectively compares the performance of different stationary phases (Standard C18, Polar-Embedded C18, and Pentafluorophenyl [PFP]) and mobile phase pH conditions to establish a self-validating, highly reproducible HPLC method for the purity testing of this compound.
Mechanistic Causality: The Silanol Interaction Dilemma
To develop a scientifically sound method, we must first understand the causality behind experimental failures. The piperidine nitrogen in 4-(Thiophen-2-ylmethyl)piperidin-4-ol has a pKa of approximately 10.5. Under standard acidic to neutral mobile phase conditions (pH 2.0 – 8.0), this nitrogen is fully protonated (
Simultaneously, traditional silica-based stationary phases contain residual silanol groups (Si-OH) with a pKa ranging from 3.5 to 4.5. When the mobile phase pH exceeds 4.0, these silanols ionize into negatively charged species (
To mitigate this, method developers must either suppress silanol ionization using highly acidic mobile phases or utilize modern base-deactivated, sterically protected, or polar-embedded stationary phases[3][4].
Figure 1: Mechanistic pathways of piperidine retention: Silanol interaction vs. ideal partitioning.
Comparative Study Design: Stationary Phase Selection
To objectively determine the optimal chemistry for 4-(Thiophen-2-ylmethyl)piperidin-4-ol, we compared three distinct column chemistries under identical gradient conditions:
-
Standard C18 (Octadecylsilane): Relies purely on hydrophobic dispersive interactions. Highly prone to silanol effects if not exhaustively endcapped.
-
Polar-Embedded C18: Incorporates an amide or carbamate functional group near the silica surface. This polar shield creates a virtual hydration layer that blocks basic analytes from reaching residual silanols, dramatically improving peak shape.
-
PFP (Pentafluorophenyl): Offers a mixed-mode retention mechanism. The highly electronegative fluorine atoms create an electron-deficient aromatic ring that engages in strong
interactions with the electron-rich thiophene ring of our target molecule. PFP phases also offer unique dipole-dipole and hydrogen-bonding capabilities, often resulting in superior selectivity for functionalized heterocycles[3].
Figure 2: Step-by-step method development workflow for basic active pharmaceutical ingredients.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system. By strictly adhering to these volumetric and instrumental parameters, analysts can replicate the comparative data.
Reagents and Sample Preparation
-
Diluent: Water : Acetonitrile (80:20, v/v).
-
Standard Preparation: Accurately weigh 10.0 mg of 4-(Thiophen-2-ylmethyl)piperidin-4-ol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a concentration of 1.0 mg/mL. Sonicate for 5 minutes.
-
Spiked Impurity Solution: Spike the standard with 0.1% (w/w) of known synthetic precursors (e.g., thiophene-2-carboxaldehyde and piperidin-4-one) to evaluate resolving power.
Mobile Phase Preparation
-
Mobile Phase A (Low pH - 2.0): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and degas. Causality: TFA acts as an ion-pairing agent and suppresses silanol ionization.
-
Mobile Phase A (High pH - 10.0): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water. Adjust pH to 10.0 using dilute Ammonium Hydroxide. Causality: High pH deprotonates the piperidine, eliminating ion-exchange interactions.
-
Mobile Phase B: 100% LC-MS Grade Acetonitrile.
Chromatographic Conditions
-
Columns Tested (Dimensions: 150 mm × 4.6 mm, 3 µm):
-
Standard C18 (e.g., Zorbax Eclipse Plus)
-
Polar-Embedded C18 (e.g., Waters SymmetryShield RP18)
-
PFP (e.g., Discovery HS F5)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Detection: UV at 235 nm (optimal absorbance for the thiophene chromophore).
-
Gradient Program:
-
0.0 - 2.0 min: 5% B
-
2.0 - 12.0 min: 5%
60% B -
12.0 - 15.0 min: 60%
95% B -
15.0 - 18.0 min: 95% B (Wash)
-
18.1 - 25.0 min: 5% B (Equilibration)
-
Quantitative Data Presentation
The following tables summarize the experimental results obtained from the comparative study.
Table 1: Column Chemistry Comparison (Run at Low pH 2.0 with 0.1% TFA)
Low pH is utilized to suppress silanol activity across all columns, isolating the effect of the stationary phase chemistry.
| Column Chemistry | Retention Time ( | Asymmetry Factor ( | Theoretical Plates ( | Resolution ( |
| Standard C18 | 8.45 | 1.65 | 8,500 | 1.8 |
| Polar-Embedded C18 | 7.90 | 1.15 | 14,200 | 2.4 |
| PFP (Pentafluorophenyl) | 9.20 | 1.08 | 16,800 | 4.1 |
Analysis: The PFP column drastically outperformed the C18 columns. The strong
Table 2: Mobile Phase pH Effect on Standard C18 Column
To demonstrate the causality of silanol interactions, the Standard C18 column was tested under acidic vs. basic conditions.
| Mobile Phase Condition | Mobile Phase pH | Analyte Ionization State | Asymmetry Factor ( | Peak Width at Half Max ( |
| 0.1% TFA | ~2.0 | Protonated ( | 1.65 | 0.18 min |
| 10 mM Amm. Bicarbonate | ~10.0 | Neutral ( | 1.05 | 0.09 min |
Analysis: Operating at pH 10.0 effectively deprotonates the piperidine nitrogen, completely neutralizing the ion-exchange interaction with the silica surface. The asymmetry factor drops to a near-perfect 1.05. However, high-pH mobile phases rapidly degrade standard silica columns[4]. Therefore, if high pH is required, a specialized hybrid-silica column must be used.
Conclusion & Recommendations
For the routine purity testing of 4-(Thiophen-2-ylmethyl)piperidin-4-ol, relying on standard C18 chemistry is analytically risky due to the inherent peak tailing of the basic piperidine moiety.
Optimal Recommendation: The PFP (Pentafluorophenyl) stationary phase combined with a low-pH mobile phase (0.1% TFA) is the superior choice. This self-validating system leverages the low pH to suppress residual silanols while utilizing the PFP phase's unique
References
- Challenges of HPLC of basic compounds Sigma-Aldrich (Reporter)
- Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems ACE News - HPLC
- High Performance Liquid Chrom
- Investigation of Ghost and Carryover Peaks / Diagnosing Peak Asymmetry Benchchem Technical Support Center
Sources
Mass spectrometry fragmentation patterns of 4-(Thiophen-2-ylmethyl)piperidin-4-ol
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 4-(Thiophen-2-ylmethyl)piperidin-4-ol
Abstract
This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 4-(Thiophen-2-ylmethyl)piperidin-4-ol, a heterocyclic scaffold of interest in medicinal chemistry and drug development. Piperidine and thiophene moieties are prevalent in numerous pharmaceuticals, making a thorough understanding of their fragmentation behavior essential for structural elucidation and metabolite identification.[1][2] This document synthesizes fundamental principles of mass spectrometry with specific predictions for the title compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the dominant fragmentation pathways, including alpha-cleavage, dehydration, and benzylic-type fissions, supported by mechanistic explanations and comparative data. A detailed experimental protocol for acquiring mass spectra is also provided to serve as a practical reference for researchers in the field.
Introduction to the Structural Elucidation Challenge
The compound 4-(Thiophen-2-ylmethyl)piperidin-4-ol incorporates three key functional groups that dictate its behavior in a mass spectrometer: a secondary piperidine amine, a tertiary alcohol, and a thiophene ring linked by a methylene bridge. Each of these motifs has well-documented fragmentation tendencies.[3][4][5] The challenge and utility of mass spectrometry lie in understanding how these tendencies interact and compete to produce a unique fragmentation "fingerprint" that can be used for unambiguous identification.
Under ionization, the initial molecular ion (M⁺˙) is energetically unstable and will readily break apart into smaller, more stable fragment ions.[6] The analysis of the mass-to-charge (m/z) ratios of these fragments allows for the reconstruction of the original molecule's structure. This guide will compare the major fragmentation pathways anticipated for 4-(Thiophen-2-ylmethyl)piperidin-4-ol, whose molecular formula is C₁₀H₁₅NOS, with a monoisotopic mass of 197.09 Da.
Core Fragmentation Principles of Constituent Moieties
The fragmentation of 4-(Thiophen-2-ylmethyl)piperidin-4-ol is best understood by first considering the characteristic behavior of its individual components.
-
Piperidine Ring: As a cyclic amine, the piperidine ring's fragmentation is typically initiated by ionization at the nitrogen atom. The most dominant pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen, resulting in a stable iminium ion.[3] Ring fission can also occur, leading to a variety of acyclic fragment ions.[3]
-
Tertiary Alcohols: The molecular ion peak for alcohols is often weak or entirely absent due to the ease of fragmentation.[5][7] Two primary pathways dominate: the neutral loss of a water molecule (dehydration), resulting in a characteristic [M-18]⁺˙ peak, and α-cleavage at the carbon bearing the hydroxyl group.[8][9] For tertiary alcohols, α-cleavage involves the loss of the largest alkyl substituent to form a stable oxonium ion.
-
Thiophene Moiety: The aromatic thiophene ring is relatively stable and often remains intact during fragmentation, contributing to strong molecular ion peaks in simpler compounds.[4] When substituted, particularly with an alkyl group, the most common fragmentation is the cleavage of the bond beta to the ring, akin to benzylic cleavage in aromatic compounds. This leads to the formation of a highly stable thienylmethyl cation (or a related tropylium-like ion).
Predicted Fragmentation Pathways for 4-(Thiophen-2-ylmethyl)piperidin-4-ol
Based on the principles above, we can predict several high-probability fragmentation pathways for the molecular ion (m/z 197). These pathways are initiated by either charge-site or radical-site fragmentation events following initial ionization.[10]
Pathway A: Benzylic-Type Cleavage
This is anticipated to be a major fragmentation route due to the formation of the highly resonance-stabilized thienylmethyl cation. The cleavage occurs at the C4-Cα bond between the piperidine ring and the methylene bridge.
-
Fragmentation: Cleavage of the piperidinyl-CH₂ bond.
-
Resulting Ions: This cleavage can result in two primary fragment ions, depending on which fragment retains the charge.
-
m/z 97: The thienylmethyl cation ([C₅H₅S]⁺). This is expected to be a very prominent peak.
-
m/z 100: The 4-hydroxypiperidinium cation ([C₅H₁₀NO]⁺). This ion can subsequently undergo further fragmentation, such as the loss of water.
-
Pathway B: Dehydration (Loss of Water)
The presence of the tertiary hydroxyl group makes the neutral loss of water a highly favorable process.[5]
-
Fragmentation: Elimination of H₂O from the molecular ion.
-
Resulting Ion: An ion at m/z 179 ([C₁₀H₁₃NS]⁺˙). This ion is often observed in the mass spectra of alcohols and can serve as a key diagnostic peak.[11]
Pathway C: Piperidine Ring α-Cleavage and Opening
Alpha-cleavage adjacent to the nitrogen atom is a hallmark of amine fragmentation.[3][7] In this molecule, this can lead to the formation of an iminium ion and subsequent ring opening.
-
Fragmentation: Cleavage of the C2-C3 or C5-C6 bond, followed by rearrangement.
-
Resulting Ions: This complex pathway can lead to various smaller fragments. A key fragment could arise from the loss of an ethyl radical or related species, though this is often more complex than simple benzylic cleavage or dehydration. For instance, cleavage of the bond between C2 and C3, followed by hydrogen transfer, can lead to the formation of a stable, resonance-stabilized ion. A common fragment from piperidine ring fragmentation is observed at m/z 96 .[12]
The interplay of these pathways is visualized in the fragmentation scheme below.
Caption: Predicted EI fragmentation pathways for 4-(Thiophen-2-ylmethyl)piperidin-4-ol.
Comparative Summary of Key Fragment Ions
The following table provides a comparative summary of the expected primary fragment ions, their origin, and their diagnostic value in identifying the structure of 4-(Thiophen-2-ylmethyl)piperidin-4-ol.
| m/z Ratio | Proposed Ion Structure/Formula | Fragmentation Pathway | Diagnostic Significance |
| 197 | [C₁₀H₁₅NOS]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular weight of the compound. May be weak or absent in EI. |
| 179 | [C₁₀H₁₃NS]⁺˙ | Dehydration (Loss of H₂O) | Strong indicator of a hydroxyl group, characteristic of alcohols.[5] |
| 97 | [C₅H₅S]⁺ | Benzylic-Type Cleavage | Highly characteristic of a thiophen-2-ylmethyl moiety. Expected to be a prominent or base peak. |
| 100 | [C₅H₁₀NO]⁺ | Benzylic-Type Cleavage | Indicates the presence of the 4-hydroxypiperidine substructure. |
| 82 | [C₅H₈N]⁺ | Loss of H₂O from m/z 100 | Secondary fragment confirming the 4-hydroxypiperidine structure. |
Experimental Protocol: LC-MS/MS Analysis
This protocol describes a general method for the analysis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol using a liquid chromatography-tandem mass spectrometer (LC-MS/MS), which is well-suited for non-volatile polar compounds. ESI is chosen as the ionization method due to the presence of the basic piperidine nitrogen, which is readily protonated.[3][11]
Objective: To obtain a full scan mass spectrum to identify the protonated molecule [M+H]⁺ and a product ion scan (MS/MS) to confirm its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid aids in the protonation of the analyte.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 2 µL.[3]
-
Column Temperature: 40 °C.[3]
-
-
Mass Spectrometry (MS) Parameters:
-
Instrument: Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive Ion Mode. The basic nitrogen on the piperidine ring will readily accept a proton.[3]
-
MS1 (Full Scan): Scan from m/z 50 to 300 to identify the precursor ion, which is the protonated molecule [M+H]⁺ at m/z 198.
-
MS2 (Product Ion Scan): Isolate the precursor ion (m/z 198) and perform collision-induced dissociation (CID).
-
Collision Energy: Optimize collision energy (e.g., ramp from 10-40 eV) to obtain a rich spectrum of fragment ions. The goal is to observe the characteristic fragments predicted above (e.g., loss of water to m/z 180, formation of the m/z 97 ion).
-
Workflow Diagram:
Caption: Experimental workflow for LC-MS/MS analysis of the target compound.
Conclusion
The mass spectrometric fragmentation of 4-(Thiophen-2-ylmethyl)piperidin-4-ol is governed by the predictable behavior of its constituent functional groups. The most diagnostically significant fragmentation pathways are expected to be the benzylic-type cleavage yielding a prominent thienylmethyl cation at m/z 97, and the neutral loss of water from the tertiary alcohol, resulting in an ion at m/z 179 (in EI) or m/z 180 from the protonated molecule (in ESI). By comparing the relative abundances of these and other minor fragments, researchers can confidently elucidate the structure of this compound and differentiate it from its isomers. The experimental protocol provided herein offers a robust starting point for achieving high-quality, reproducible data for this and structurally related molecules.
References
- Vertex AI Search. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.
- O'Brien, A. G., et al. (n.d.). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC.
- BenchChem. (n.d.). Synthesis and Characterization of Novel Thiophene-Piperidine Scaffolds: A Technical Guide.
- ChemScene. (n.d.). 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol.
- Karminski-Zamola, G., et al. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry.
- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- ElectronicsAndBooks. (n.d.). Mass spectra and three-dimensional structure of 4-hydroxypiperidine derivatives.
- SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols.
- Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube.
- ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube.
- PMC. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds.
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A Comparative Guide to the Bioactivity of Thiophene vs. Furan Substituted Piperidines
Introduction: The Strategic Role of Heterocycles in Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs. Its saturated, six-membered ring provides a versatile three-dimensional scaffold that can be readily functionalized to optimize interactions with biological targets. A common and highly effective strategy for modulating the pharmacological profile of piperidine-based compounds is the introduction of aromatic heterocycles. Among the most utilized are the five-membered thiophene and furan rings.
These two heterocycles, while structurally similar, possess fundamental electronic and physicochemical differences that can profoundly impact a molecule's bioactivity, pharmacokinetics, and metabolic stability.[1][2] Thiophene, with its sulfur atom, and furan, with its oxygen atom, are often employed as bioisosteres for each other or for a phenyl ring.[3] This guide provides an in-depth comparison of thiophene- and furan-substituted piperidines, offering a technical analysis for researchers, scientists, and drug development professionals to inform rational drug design. We will delve into their structural nuances, compare their performance in key biological assays, and provide detailed experimental protocols for their evaluation.
Physicochemical and Structural Differences: A Tale of Two Heteroatoms
The choice between a thiophene and a furan substituent is not arbitrary; it is a strategic decision based on their distinct properties that influence how a molecule interacts with its biological target.[1]
Aromaticity and Electron Distribution: The degree of aromaticity follows the order: Benzene > Thiophene > Furan.[1][4] Sulfur, being less electronegative than oxygen, allows for more effective delocalization of its lone pair of electrons into the π-system, giving thiophene greater aromatic stability than furan.[1] This difference in electron distribution affects the heterocycle's ability to participate in crucial interactions like π-π stacking and hydrogen bonding. The oxygen in furan, for instance, can act as a hydrogen bond acceptor, a property less pronounced for the sulfur in thiophene.[5]
Size and Shape: The carbon-sulfur bond in thiophene is longer than the carbon-oxygen bond in furan. This seemingly small difference can alter the overall topography of the molecule, influencing its fit within a protein's binding pocket.
Metabolic Stability: The metabolic fate of a drug is a critical determinant of its efficacy and safety. Furan rings are known to sometimes undergo metabolic oxidation, which can lead to the formation of reactive metabolites.[5] Thiophene rings, while also subject to metabolism (e.g., S-oxidation), are often considered to be more metabolically robust, which can be an advantage in drug design.[2]
| Property | Thiophene | Furan | Rationale for Difference |
| Heteroatom | Sulfur (S) | Oxygen (O) | Sulfur is less electronegative and has accessible 3d orbitals.[1] |
| Aromaticity | Higher (Resonance Energy: ~29 kcal/mol)[1] | Lower (Resonance Energy: ~16 kcal/mol)[1] | Greater delocalization of sulfur's lone pair electrons.[1] |
| Reactivity | Less reactive towards electrophiles | More reactive towards electrophiles | Higher aromaticity leads to lower reactivity. |
| H-Bonding | Weak H-bond acceptor | Moderate H-bond acceptor | Oxygen is more electronegative than sulfur.[5] |
| Metabolic Profile | Generally more stable; can undergo S-oxidation.[2] | Can be susceptible to oxidative ring opening.[5] | The C-S bond is generally more stable than the C-O bond in this context. |
Comparative Bioactivity Analysis: Case Studies
The true measure of a scaffold's utility lies in its performance. Direct comparisons of thiophene and furan analogs targeting the same receptor or enzyme provide the clearest insights into their relative merits.
Case Study 1: Anticancer Activity
In the realm of oncology, the choice between thiophene and furan can dictate not only potency but also selectivity against different cancer cell lines.[1] For example, in a study of chalcone derivatives, which often feature a piperidine linker, the isosteric replacement of furan with thiophene led to a significant shift in activity.[2]
| Compound Type | Target Cell Line | Relative Activity | Reference |
| Furan-containing Chalcone | MCF-7 (Breast Cancer) | Higher Activity | [2] |
| Thiophene-containing Chalcone | HepG2 (Liver Cancer) | Higher Activity | [2] |
| Thiophene-containing Chalcone | A549 (Lung Cancer) | Higher Activity | [2] |
This data compellingly suggests that while the furan analog was more effective against breast cancer cells, the thiophene counterpart demonstrated superior potency against liver and lung cancer cell lines.[2] This highlights how subtle electronic differences can be exploited to achieve target selectivity.
Case Study 2: Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase inhibitors are a key class of drugs for treating Alzheimer's disease.[6][7] The active site of AChE contains a gorge with aromatic amino acid residues, making it an excellent system to study the impact of thiophene vs. furan substitutions.
A study on butenolide bioisosteres designed as AChE inhibitors found that a C5 disubstituted furan-2(5H)-thione derivative displayed the most promising inhibitory activity.[8] Molecular modeling studies revealed that the furan-containing compound established a stable complex within the enzyme's active site.[8] This suggests that for this particular scaffold and target, the specific geometry and hydrogen bonding capacity of the furan derivative were more favorable for potent inhibition.
Visualizing the Research Workflow
To systematically compare these two scaffolds, a logical workflow is essential. The following diagram illustrates a typical process from compound selection to data analysis.
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Reference Standards for 4-(Thiophen-2-ylmethyl)piperidin-4-ol Analysis: A Comparative Guide
Executive Summary & Scientific Context
4-(Thiophen-2-ylmethyl)piperidin-4-ol (CAS: 1521019-01-1) has emerged as a critical heterocyclic building block, particularly in the synthesis of GPR119 agonists (metabolic disorders) and next-generation antithrombotic agents (thienopyridine class).[1] Its structural uniqueness—a piperidine core substituted at the 4-position with both a tertiary hydroxyl and a thiophene moiety—presents specific analytical challenges.[1]
The tertiary alcohol at the C4 position renders this molecule susceptible to acid-catalyzed dehydration , leading to the formation of endocyclic or exocyclic alkene impurities.[1] Consequently, the choice of reference standard is not merely a purchasing decision but a critical variable in ensuring the integrity of impurity profiling and potency assays.[1]
This guide objectively compares available reference standard grades and provides a validated, field-proven analytical framework for their application.
Comparative Analysis of Reference Standard Grades
In drug development, "purity" is a relative term defined by the intended use.[1] For this specific thiophene-piperidine scaffold, the presence of water and inorganic salts (from synthesis workup) can significantly skew assay results if not accounted for.[1]
Table 1: Performance Matrix of Reference Standard Classes
| Feature | Class A: Certified Reference Material (CRM) | Class B: Analytical Standard (High Purity) | Class C: Research Grade (Building Block) |
| Primary Use | GMP Release Testing, Quantitation of Impurities | Method Development, Early Stability Studies | Synthetic Intermediate, Qualitative ID |
| Purity (Assay) | > 99.0% (Mass Balance / qNMR) | > 97.0% (Area % by HPLC) | > 95.0% (Area % by HPLC/GC) |
| Traceability | SI Units (NIST/BIPM traceable) | Vendor Internal Standards | None |
| Water Content | Measured (Karl Fischer) & Factorized | Often "Limit" based (e.g., <1%) | Not Reported (Risk of Hygroscopicity) |
| Characterization | 1H-NMR, 13C-NMR, MS, IR, TGA, ROI | 1H-NMR, MS, HPLC | 1H-NMR, HPLC |
| Stability Data | Long-term & Accelerated data available | Limited (Retest dates only) | None |
| Cost Factor | High (10x) | Medium (3x) | Low (1x) |
Expert Insight: The "Hidden" Impurity Trap
For Class C standards, vendors often report purity by "HPLC Area %".[1] This is misleading for 4-(Thiophen-2-ylmethyl)piperidin-4-ol because:
-
Salt Contamination: Residual inorganic salts (NaCl, Na2SO4) from the extraction phase are invisible to UV detection but dilute the mass.[1]
-
Solvent Entrapment: The tertiary alcohol can form tight solvates with crystallization solvents (e.g., DCM or Toluene), which NMR might detect but simple HPLC will miss.[1]
Recommendation: For any quantitative work (IC50 determination or impurity quantification), utilize Class B or higher.[1] If only Class C is available, you must perform a quantitative NMR (qNMR) assay against an internal standard (e.g., Maleic Acid) to establish the true weight-based potency.[1]
Technical Deep Dive: Analytical Methodology
The following protocol is designed to be self-validating . It addresses the two main properties of the molecule: the UV-active thiophene ring and the basic piperidine nitrogen.[1]
Critical Stability Warning
The tertiary alcohol is prone to dehydration under acidic conditions and high heat.[1]
-
Risk: Conversion to 4-(thiophen-2-ylmethyl)-1,2,3,6-tetrahydropyridine.[1]
-
Control: Avoid heating column ovens above 40°C. Do not use strong acids (e.g., HCl, H2SO4) in the mobile phase; use volatile organic acids (Formic/Acetic).[1]
Validated HPLC-UV Protocol[1]
Objective: Quantify potency and detect dehydration impurities.
-
System: HPLC with Diode Array Detector (DAD).
-
Column: C18 End-capped, Base-Deactivated (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8 adjusted with Formic Acid). Note: Buffering is crucial to prevent peak tailing of the amine.[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C (Strict control).
-
Detection: UV @ 235 nm (Thiophene
) and 210 nm (General).[1] -
Injection Volume: 5-10 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibrate |
| 2.0 | 5 | Isocratic Hold (Elute polar salts) |
| 12.0 | 90 | Gradient Ramp |
| 15.0 | 90 | Wash |
| 15.1 | 5 | Re-equilibrate |
| 20.0 | 5 | End |
System Suitability Criteria (Self-Validation)
Before accepting data, ensure:
-
Tailing Factor (Tf):
(Ensures amine interaction with silanols is suppressed).[1] -
Resolution (Rs):
between the main peak and the nearest impurity (likely the dehydration product).[1] -
Precision: RSD of 6 replicate injections
.
Visualizing the Qualification Workflow
The following diagram illustrates the decision matrix for qualifying an incoming reference standard of 4-(Thiophen-2-ylmethyl)piperidin-4-ol.
Figure 1: Decision workflow for the intake and qualification of reference standards, distinguishing between Certified Reference Materials (CRM) and lower-grade commercial standards.
Synthesis & Degradation Pathway[1]
Understanding the origin of the compound helps in predicting impurities.[1] The synthesis typically involves the addition of a thiophene-organometallic reagent to a piperidone.[1]
Figure 2: Simplified synthetic pathway highlighting the critical dehydration degradation route.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 77055, 1-(2-Phenylethyl)-4-piperidinol (Structural Analog Analysis). Retrieved March 8, 2026, from [Link][1]
-
MDPI. (2026).[1][2] Synthesis of Thiophene Derivatives and their Application in Drug Discovery (Gewald Reaction Context). Retrieved March 8, 2026, from [Link][1]
-
NIST Chemistry WebBook. (2025).[1] Mass Spectrum and Phase Data for 4-Piperidinol Derivatives. Retrieved March 8, 2026, from [Link][1]
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A Structural Comparison of 4-(Thiophen-2-ylmethyl)piperidin-4-ol and Ifenprodil Analogs as GluN2B-Selective NMDA Receptor Antagonists
A Technical Guide for Researchers in Neuropharmacology and Drug Development
Introduction: The Critical Role of GluN2B-Containing NMDA Receptors in Neurological Disorders
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, playing a fundamental role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a host of neurological and psychiatric conditions, including ischemic stroke, traumatic brain injury, neurodegenerative diseases like Alzheimer's and Parkinson's disease, and chronic pain.[2][3]
NMDA receptors are heterotetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The subunit composition dictates the receptor's pharmacological and biophysical properties. Of particular interest to drug developers is the GluN2B subunit, which is predominantly expressed in the forebrain and at extrasynaptic sites. Overactivation of GluN2B-containing NMDA receptors is strongly associated with excitotoxic neuronal damage.[4] Consequently, the development of selective antagonists for GluN2B-containing NMDA receptors represents a promising therapeutic strategy to mitigate neuronal damage while potentially avoiding some of the side effects associated with non-selective NMDA receptor blockers.[5]
Ifenprodil has emerged as a prototypical non-competitive antagonist that selectively targets the GluN2B subunit.[5][6] It acts as an allosteric modulator, binding to a unique site at the interface of the GluN1 and GluN2B N-terminal domains.[4] This binding event stabilizes a closed conformation of the ion channel, thereby reducing calcium influx.[4] The unique mechanism and selectivity of Ifenprodil have made it and its analogs a focal point of research for developing novel neuroprotective agents.
This guide provides an in-depth structural comparison between a novel thiophene-containing analog, 4-(Thiophen-2-ylmethyl)piperidin-4-ol, and established Ifenprodil analogs. We will delve into the structure-activity relationships (SAR), the rationale behind bioisosteric modifications, and the experimental data that underpins our understanding of how subtle structural changes can significantly impact binding affinity, selectivity, and overall pharmacological profile.
The Pharmacophore of Ifenprodil and the Rationale for Thiophene Bioisosterism
The core structure of Ifenprodil and its high-affinity analogs consists of a phenylethanolamine scaffold. Key structural features essential for its activity include:
-
A Phenolic Hydroxyl Group: This group is a critical hydrogen bond donor.
-
A Basic Amine: Typically a piperidine or a similar cyclic amine, which is protonated at physiological pH and engages in ionic interactions.
-
A Hydrophobic Aromatic Moiety: The phenyl ring contributes to the hydrophobic interactions within the binding pocket.
-
A Specific Stereochemistry: The relative and absolute configuration of the chiral centers significantly influences binding affinity and selectivity.
The development of Ifenprodil analogs has often focused on modifying these key features to enhance potency, improve selectivity over other receptors (such as sigma and alpha-1 adrenergic receptors), and optimize pharmacokinetic properties.
A key strategy in medicinal chemistry is bioisosteric replacement , where a functional group in a lead compound is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's biological activity. In the context of Ifenprodil analogs, the replacement of the phenyl ring with a thiophene ring is a well-documented and successful strategy. The thiophene ring is considered a bioisostere of the phenyl ring due to its similar size, planarity, and aromaticity. The sulfur atom in the thiophene ring can also participate in hydrogen bonding, potentially offering additional interactions within the receptor binding site.
Structural Analysis: 4-(Thiophen-2-ylmethyl)piperidin-4-ol vs. Ifenprodil Analogs
The focus of our comparison is the novel compound 4-(Thiophen-2-ylmethyl)piperidin-4-ol . While specific experimental data for this exact molecule's interaction with the NMDA receptor is not yet widely published, we can infer its potential activity based on the established SAR of related compounds.
Ifenprodil and its Analogs:
Ifenprodil itself possesses a 4-benzylpiperidine moiety. Many potent analogs have been developed by modifying this region. For instance, the introduction of a hydroxyl group on the piperidine ring at the 4-position and a methyl group on the benzyl ring led to the development of highly potent and selective antagonists.
4-(Thiophen-2-ylmethyl)piperidin-4-ol:
This compound introduces two key structural modifications compared to the core Ifenprodil scaffold:
-
Thiophene Ring: The benzyl group of an Ifenprodil-like structure is replaced by a thiophen-2-ylmethyl group. This bioisosteric replacement is anticipated to maintain the necessary hydrophobic interactions while potentially altering the electronic properties and metabolic stability of the molecule.
-
Piperidin-4-ol Moiety: The presence of a hydroxyl group on the piperidine ring at the 4-position is a feature shared with some highly potent Ifenprodil analogs. This hydroxyl group can act as a hydrogen bond donor or acceptor, potentially enhancing binding affinity.
The combination of these features in 4-(Thiophen-2-ylmethyl)piperidin-4-ol suggests that it is a promising candidate for a GluN2B-selective NMDA receptor antagonist.
Comparative Performance Data: Insights from Experimental Studies
To objectively compare the potential of 4-(Thiophen-2-ylmethyl)piperidin-4-ol, we will examine experimental data from studies on Ifenprodil and its analogs, including those with thiophene substitutions. The primary metrics for comparison are binding affinity (Ki) and inhibitory concentration (IC50) at the GluN2B subunit.
| Compound | Structure | GluN2B Binding Affinity (Ki, nM) | GluN2B IC50 (nM) | Reference(s) |
| (1R,2R)-Ifenprodil | Phenylethanolamine with 4-benzylpiperidine | 5.8 | 223 | [4] |
| (1R,2S)-Ifenprodil | Phenylethanolamine with 4-benzylpiperidine | 14.4 | - | [4] |
| (1S,2R)-Ifenprodil | Phenylethanolamine with 4-benzylpiperidine | 9.9 | - | [4] |
| (1S,2S)-Ifenprodil | Phenylethanolamine with 4-benzylpiperidine | 13.5 | - | [4] |
| Thiophene Bioisostere Example 1 | [7]annuleno[b]thiophene with 3-phenylpropylamino side chain | 5.9 | - | [8] |
| Thiophene Bioisostere Example 2 | [7]annuleno[b]thiophene with 4-phenylbutylamino side chain | 9.0 | - | [8] |
| PD 174494 | 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine | - | 25 (NR1A/2B) | [9] |
Analysis of the Data:
-
Stereochemistry is Crucial: The data for the Ifenprodil stereoisomers clearly demonstrates the importance of the correct three-dimensional arrangement of the molecule for optimal binding. (1R,2R)-Ifenprodil exhibits the highest affinity.[4]
-
Thiophene is a Viable Bioisostere: The examples of thiophene-containing analogs show that this modification can lead to compounds with high, low-nanomolar affinity for the GluN2B subunit, comparable to Ifenprodil itself.[8] This supports the hypothesis that 4-(Thiophen-2-ylmethyl)piperidin-4-ol is likely to be an active ligand at the NMDA receptor.
-
The Role of the Piperidin-4-ol Moiety: The compound PD 174494, which incorporates a 4-hydroxypiperidine moiety, demonstrates potent antagonism at the NR1/2B receptor.[9] This suggests that the hydroxyl group on the piperidine ring in 4-(Thiophen-2-ylmethyl)piperidin-4-ol could contribute favorably to its binding affinity.
Experimental Protocols for Comparative Evaluation
To definitively determine the pharmacological profile of 4-(Thiophen-2-ylmethyl)piperidin-4-ol and compare it to Ifenprodil analogs, a series of well-established experimental protocols should be employed.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the NMDA receptor.
Methodology:
-
Membrane Preparation: Homogenize rodent brain tissue (e.g., cortex or hippocampus, which are rich in GluN2B subunits) in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes containing the receptors.
-
Binding Reaction: In a multi-well plate, incubate the prepared membranes with a radiolabeled ligand that specifically binds to the Ifenprodil site on the NMDA receptor (e.g., [³H]Ifenprodil or a similar high-affinity radioligand).
-
Competition: Add increasing concentrations of the unlabeled test compound (e.g., 4-(Thiophen-2-ylmethyl)piperidin-4-ol or an Ifenprodil analog).
-
Separation and Detection: After incubation, rapidly filter the mixture to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for determining NMDA receptor binding affinity.
Electrophysiology
Whole-cell patch-clamp recording is the gold standard for assessing the functional effects of a compound on ion channel activity.
Methodology:
-
Cell Preparation: Use primary neuronal cultures or a cell line (e.g., HEK293 cells) that are engineered to express specific NMDA receptor subunits (e.g., GluN1/GluN2B).
-
Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
Current Elicitation: Apply the NMDA receptor agonists, glutamate and glycine, to evoke an inward current through the NMDA receptor channels.
-
Antagonist Application: Co-apply the test compound at various concentrations with the agonists and measure the degree of inhibition of the NMDA receptor-mediated current.
-
Data Analysis: Plot the concentration-response curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist-induced current.
Caption: Patch-clamp electrophysiology for functional assessment.
Conclusion and Future Directions
The structural analysis and review of existing experimental data strongly suggest that 4-(Thiophen-2-ylmethyl)piperidin-4-ol is a promising candidate as a GluN2B-selective NMDA receptor antagonist. The bioisosteric replacement of the phenyl ring with a thiophene ring is a validated strategy for maintaining or even enhancing affinity for the Ifenprodil binding site. Furthermore, the presence of the 4-hydroxypiperidine moiety is a feature found in other potent NMDA receptor antagonists.
To fully elucidate the potential of this novel compound, further experimental validation is required. Specifically, radioligand binding assays and electrophysiological studies are necessary to quantify its binding affinity and functional inhibitory activity at the GluN2B subunit. Additionally, assessing its selectivity against other NMDA receptor subtypes (containing GluN2A, C, and D subunits) and off-target receptors (e.g., sigma and adrenergic receptors) will be crucial in determining its therapeutic potential.
The ongoing exploration of Ifenprodil analogs, including novel heterocyclic derivatives like 4-(Thiophen-2-ylmethyl)piperidin-4-ol, continues to be a fertile ground for the discovery of new and improved treatments for a range of debilitating neurological disorders.
References
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Mayer, M. L. (2017). Glutamate receptors at atomic resolution. Nature, 542(7641), 303–308. [Link]
-
Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400. [Link]
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Kew, J. N., & Kemp, J. A. (2005). Ionotropic and metabotropic glutamate receptor structure and pharmacology. Psychopharmacology, 179(1), 4–29. [Link]
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Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405–496. [Link]
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Martel, M. A., Ryan, T. J., Bell, K. F., Fowler, J. H., & Hardingham, G. E. (2012). The subtype-and-location-specific roles of NMDA receptors in brain function and disease. Nature Reviews Neuroscience, 13(5), 367–371. [Link]
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Williams, K. (2001). Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action. Current drug targets, 2(3), 285-298. [Link]
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Karakas, E., Simorowski, N., & Furukawa, H. (2011). Subunit arrangement and function in NMDA receptors. Science, 331(6020), 1070-1074. [Link]
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Gielen, M., Le-Corronc, H., & Paoletti, P. (2009). Molecular pharmacology of NMDA receptors. Annales de toxicologie analytique, 21(1), 3-17. [Link]
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Wünsch, B. (2018). Thiophene bioisosteres of GluN2B selective NMDA receptor antagonists: Synthesis and pharmacological evaluation of[7]annuleno[b]thiophen-6-amines. Bioorganic & medicinal chemistry, 26(1), 136-148. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176. [Link]
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Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons. [Link]
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Fischer, G., Mutel, V., Trube, G., Malherbe, P., Kew, J. N., Heitz, M. P., ... & Kemp, J. A. (1997). Ro 25-6981, a new potent and selective antagonist of N-methyl-D-aspartate receptors containing the NR2B subunit: a class of antagonists with a new therapeutic profile. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1285-1292. [Link]
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Wünsch, B., & Schepmann, D. (2020). Thiophene bioisosteres of GluN2B selective NMDA receptor antagonists: Synthesis and pharmacological evaluation of[7]annuleno[b]thiophen-6-amines. Bioorganic & Medicinal Chemistry, 28(2), 115245. [Link]
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Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
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Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflügers Archiv, 391(2), 85-100. [Link]
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Riedel, G., Platt, B., & Micheau, J. (2003). Glutamate receptor function in learning and memory. Behavioural brain research, 140(1-2), 1-47. [Link]
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Mony, L., Kew, J. N., Gunthorpe, M. J., & Paoletti, P. (2009). Allosteric modulators of NMDA receptors: multiple sites and mechanisms. British journal of pharmacology, 157(8), 1301-1317. [Link]
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Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science, 344(6187), 992-997. [Link]
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Lee, C. H., Lü, W., Michel, J. C., Goehring, A., Du, J., Song, X., & Gouaux, E. (2014). NMDA receptor structures reveal subunit-specific gate location and allosteric modulation. Science, 344(6187), 1250289. [Link]
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Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2018). Subunit-selective allosteric inhibition of NMDA receptors. Journal of medicinal chemistry, 61(19), 8546-8566. [Link]
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Wünsch, B., & Schepmann, D. (2018). Synthesis and pharmacological evaluation of enantiomerically pure GluN2B selective NMDA receptor antagonists. ChemMedChem, 13(15), 1580-1587. [Link]
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Menniti, F. S., Chenard, B. L., & Butler, T. W. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy) ethyl]-4-(4-methylbenzyl) piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of medicinal chemistry, 43(15), 2981-2984. [Link]
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Strategic Guide: Structural Confirmation of 4-(Thiophen-2-ylmethyl)piperidin-4-ol via X-ray Crystallography
Part 1: Executive Summary & The Structural Challenge[2]
In drug discovery, the 4-(Thiophen-2-ylmethyl)piperidin-4-ol scaffold presents a classic "quaternary center conundrum." The C4 position is fully substituted, lacking the methine proton required for scalar coupling analysis in 1D
X-ray Crystallography (SC-XRD) stands as the gold standard for this confirmation.[1][2] Unlike NMR, which infers geometry through magnetic interactions, SC-XRD provides a direct electron-density map of the molecule, offering three critical data points impossible to obtain otherwise:
-
Absolute Connectivity: Definite proof of the 4,4-disubstitution pattern.
-
Conformational Analysis: Determination of the piperidine ring pucker (Chair vs. Twist-boat) and the axial/equatorial preference of the thiophene moiety.
-
Thiophene Rotational Disorder: Identification of the thiophene ring's specific orientation, which is crucial for docking studies in protein binding pockets.[1]
Part 2: Comparative Performance Guide
The following table contrasts SC-XRD with standard spectroscopic alternatives for this specific piperidine derivative.
Table 1: Structural Confirmation Methodologies Comparison
| Feature | X-Ray Crystallography (SC-XRD) | 2D NMR (NOESY/HSQC/HMBC) | Mass Spectrometry (HRMS) |
| Primary Output | 3D Atomic Coordinates (XYZ) | Connectivity & Through-space distance | Elemental Composition |
| Quaternary C4 Assignment | Definitive. Direct visualization of C4 substituents.[1][2] | Inferred. Relies on weak NOE signals between OH and adjacent CH₂ groups.[1] | None. Cannot distinguish stereoisomers. |
| Stereochemistry | Absolute configuration (if chiral salt used) & Relative geometry.[1] | Relative geometry only; often ambiguous for flexible rings.[1] | N/A |
| Sample Requirement | Single Crystal (0.1–0.3 mm) | Solution (~5–10 mg) | < 1 mg |
| Throughput | Low (Days to Weeks) | Medium (Hours) | High (Minutes) |
| Key Limitation | Requires a crystalline solid (Salt formation often needed).[1] | Solvent effects can mask OH signals; rapid exchange eliminates coupling.[1] | Isomer indistinguishability.[1] |
Part 3: Experimental Protocol (Self-Validating System)
To successfully obtain X-ray data for 4-(Thiophen-2-ylmethyl)piperidin-4-ol , one must overcome the high solubility of the free base amine.[1][2] The following protocol utilizes a Salt Screening Strategy to enforce lattice formation.
Phase 1: Salt Screening & Crystallization
Objective: Convert the oily or amorphous free base into a rigid ionic lattice.[1] Recommended Counter-ions:
-
Hydrochloric Acid (HCl): High lattice energy, promotes H-bonding with the piperidinium nitrogen.[1]
-
Fumaric Acid: Excellent for forming bridging H-bond networks in piperidines.[1][2]
-
Oxalic Acid: Often yields robust crystals (P2₁/c space group common).[1]
Protocol Step-by-Step:
-
Dissolution: Dissolve 20 mg of the free base in 0.5 mL of Methanol (MeOH).
-
Acid Addition: Add 1.0 equivalent of the chosen acid (e.g., 1M HCl in ether).[1]
-
Vapor Diffusion (The "Hanging Drop" Equivalent for Small Molecules):
-
Observation: Monitor for 24–72 hours under polarized light. Look for sharp extinction (birefringence), indicating crystallinity.[1]
Phase 2: Data Collection & Refinement
Instrument: Single Crystal Diffractometer (Mo or Cu K
-
Reasoning: The thiophene ring is prone to thermal motion and rotational disorder (flipping 180°).[1] Collecting at room temperature often results in "smeared" electron density.[1] Cryogenic cooling freezes the ring in a single conformation.[1]
Refinement Strategy (SHELXL):
-
Disorder Handling: If the thiophene sulfur atom shows elongated ellipsoids, model the ring as disordered over two positions (e.g., PART 1 and PART 2 with occupancy variables).
-
Hydrogen Placement: Locate the Hydroxyl H-atom from the difference Fourier map (
) to confirm H-bonding directionality.
Part 4: Visualization of Structural Logic[1][2]
The following diagram illustrates the decision pathway for confirming the structure, highlighting the critical role of salt formation and disorder modeling.
Figure 1: Strategic workflow for crystallographic confirmation, emphasizing salt formation and disorder checking.
Part 5: Representative Data & Expectations
While proprietary data varies by specific batch, the following parameters are representative of high-quality data for 4-substituted piperidinium salts, serving as a benchmark for your experimental validation.
Typical Crystallographic Parameters (Benchmark)
| Parameter | Expected Value (Salt Form) | Significance |
| Crystal System | Monoclinic or Triclinic | Common for organic salts (e.g., Space Group |
| R-Factor ( | < 5.0% (0.[1][2]05) | Indicates a high-quality model fit to the electron density.[1][2] |
| C4–OH Bond Length | 1.41 – 1.43 Å | Standard single bond; deviations suggest disorder.[1] |
| Piperidine Geometry | Chair Conformation | The most energetically stable state.[1] |
| Substituent Orientation | Thiophene-methyl Equatorial | Bulky groups prefer equatorial positions to minimize 1,3-diaxial strain.[1][2] |
| H-Bonding | N–H...Cl or O–H...O | Look for discrete networks linking the cation to the anion.[1][2] |
Interpretation of the Thiophene Ring
In the electron density map, the thiophene ring is the most critical feature.[1]
-
Success: A clear difference in electron density between the Sulfur (high density) and Carbon (lower density) atoms allows you to assign the ring orientation.[1]
-
Failure Mode: If the ring appears "flat" with equal density at all positions, it is rotationally disordered.[1] This requires modeling the ring as a mixture of two orientations (e.g., 60:40 ratio).
Part 6: References
-
Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.[2] Link
-
Müller, P. (2009).[1] "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL." Oxford University Press.[1] (Standard text for refinement strategies).
-
Seddon, K. R. (2004).[1] "Pseudopolymorph: A Polemic." Crystal Growth & Design, 4(6), 1087-1105.[2] (Reference for solvent/salt selection logic). Link[2]
-
Bernstein, J. (2002).[1] "Polymorphism in Molecular Crystals." Oxford University Press.[1] (Guidance on crystallization screening).
-
Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[2] (Validation standards for the final CIF). Link
Sources
Validating Assay Sensitivity for 4-(Thiophen-2-ylmethyl)piperidin-4-ol Detection: A Comparative Modality Guide
As drug development and pharmacokinetic (PK) evaluations demand increasingly rigorous analytical standards, the precise quantification of small-molecule intermediates and active pharmaceutical ingredients (APIs) is critical. 4-(Thiophen-2-ylmethyl)piperidin-4-ol is a highly specific, polar small molecule characterized by a basic piperidine nitrogen, a tertiary hydroxyl group, and a UV-active thiophene ring.
This guide provides an objective, data-supported comparison of analytical modalities for detecting this compound. Furthermore, it establishes a self-validating protocol for establishing the Lower Limit of Quantification (LLOQ) in strict accordance with the ICH M10 Bioanalytical Method Validation Guidelines [1].
Modality Selection & Mechanistic Causality
Selecting the correct analytical platform requires understanding the physicochemical properties of 4-(Thiophen-2-ylmethyl)piperidin-4-ol and how they dictate instrument response.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The secondary amine in the piperidine ring possesses a high proton affinity. In an acidic mobile phase (e.g., 0.1% formic acid), this nitrogen is easily protonated, making the molecule highly amenable to Positive Electrospray Ionization (ESI+) . This yields the highest sensitivity. However, ESI is highly susceptible to matrix-induced ion suppression from endogenous phospholipids [2].
-
Gas Chromatography-Mass Spectrometry (GC-MS): The free amine and tertiary hydroxyl groups render the native molecule highly polar and non-volatile, leading to severe peak tailing and thermal degradation in a GC inlet. Causality: To utilize GC-MS, chemical derivatization (e.g., acylation using pentafluoropropionic anhydride, PFPA) is mandatory to cap these protic sites, increasing volatility and thermal stability.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The thiophene ring provides a distinct chromophore (absorbing typically between 230–240 nm). While this method bypasses the matrix suppression issues of MS, it lacks the sensitivity required for trace-level PK profiling.
Comparative Performance Data
The following table summarizes the expected performance metrics of each modality when optimized for 4-(Thiophen-2-ylmethyl)piperidin-4-ol in a biological matrix (e.g., human plasma).
| Analytical Modality | Typical Sensitivity (LLOQ) | Linear Dynamic Range | Matrix Effect Susceptibility | Sample Preparation Complexity |
| LC-MS/MS (ESI+) | 0.1 – 1.0 ng/mL | 3 to 4 orders of magnitude | High (Requires SIL-IS correction) | Moderate (Protein Precipitation or SPE) |
| GC-MS (Derivatized) | 5.0 – 10.0 ng/mL | 2 to 3 orders of magnitude | Low | High (Extraction + Derivatization) |
| HPLC-UV | 50.0 – 100.0 ng/mL | 2 orders of magnitude | Low (Baseline interference possible) | Low (Direct extraction) |
Visualizing the Analytical Workflow
To achieve the sub-ng/mL sensitivity required for modern bioanalysis, LC-MS/MS is the undisputed gold standard. The workflow below illustrates the critical path from raw matrix to validated data.
Fig 1. LC-MS/MS analytical workflow for 4-(Thiophen-2-ylmethyl)piperidin-4-ol detection.
Step-by-Step Methodology: A Self-Validating LLOQ Protocol
According to the ICH M10 guidelines , the validation of an assay's sensitivity is not merely about detecting a signal; it is about proving that the signal is reproducible, accurate, and free from systemic bias [1].
To ensure Trustworthiness , this protocol is designed as a self-validating system. It incorporates internal diagnostic checks that automatically flag preparation errors, carryover, or isotopic interference.
Phase 1: Preparation of the Self-Validating Batch
-
Matrix Blank (Double Blank): Prepare an aliquot of blank biological matrix without the analyte and without the Internal Standard (IS).
-
Self-Validation Check: Injected immediately after the Upper Limit of Quantification (ULOQ) sample. If the signal at the analyte's retention time exceeds 20% of the LLOQ, the system flags autosampler carryover [3].
-
-
Zero Sample (Blank + IS): Prepare an aliquot of blank matrix spiked only with the Stable Isotope-Labeled Internal Standard (SIL-IS).
-
Self-Validation Check: Verifies that the SIL-IS does not contain unlabelled 4-(Thiophen-2-ylmethyl)piperidin-4-ol as a synthetic impurity (isotopic cross-talk).
-
-
LLOQ Replicates: Spike 6 independent lots of blank matrix with 4-(Thiophen-2-ylmethyl)piperidin-4-ol at the target LLOQ concentration (e.g., 0.5 ng/mL).
Phase 2: Extraction and Instrumental Analysis
-
Extraction: Perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge. Causality: The basic piperidine nitrogen will be retained by the strong cation exchange sites, allowing aggressive washing of neutral lipids and phospholipids, thereby minimizing matrix effects.
-
Chromatography: Elute onto a C18 reversed-phase column using a gradient of 0.1% formic acid in water and acetonitrile.
-
Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the protonated precursor ion
.
Phase 3: Data Processing and ICH M10 Acceptance
Fig 2. ICH M10 decision matrix for validating the Lower Limit of Quantification (LLOQ).
Acceptance Criteria:
-
Sensitivity: The analyte response at the LLOQ must be
times the baseline noise (S/N ). -
Precision: The Coefficient of Variation (CV) across the 6 independent LLOQ replicates must be
. -
Accuracy: The mean calculated concentration must fall within
of the nominal spiked value (80% – 120%).
If these criteria are met concurrently with clean Double Blanks and Zero Samples, the assay sensitivity for 4-(Thiophen-2-ylmethyl)piperidin-4-ol is definitively validated for regulatory submission.
References
-
Title: ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5 Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED Source: World Health Organization (WHO) URL: [Link]
-
Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: National Institutes of Health (NIH) / PMC URL: [Link]
Proper Disposal Procedures for 4-(Thiophen-2-ylmethyl)piperidin-4-ol
Executive Summary & Chemical Profile
4-(Thiophen-2-ylmethyl)piperidin-4-ol (CAS: 1521019-01-1) is a heterocyclic building block containing a secondary amine (piperidine), a tertiary alcohol, and a thiophene ring.[1][2][3] Proper disposal requires treating the substance as a hazardous organic base with potential flammability and aquatic toxicity risks.
Immediate Action Required:
-
Waste Class: Hazardous Organic Waste (Non-Halogenated preferred, unless mixed with halogens).
-
Primary Hazard: Skin/Eye Irritant, Potential Sensitizer, Combustible.
-
Critical Incompatibility: Do NOT mix directly with strong oxidizing agents or concentrated acids without controlled neutralization.
Chemical Identity & Properties
| Property | Detail |
| CAS Number | 1521019-01-1 |
| Molecular Formula | C₁₀H₁₅NOS |
| Functional Groups | Secondary Amine (Basic), Thiophene (Sulfur-containing aromatic), Tertiary Alcohol |
| Acidity/Basicity | Basic (pKa ~10-11 for piperidine nitrogen) |
| Solubility | Soluble in organic solvents (DMSO, Methanol, DCM); moderately soluble in water. |
Hazard Identification & Risk Assessment
Before handling waste, assess the state of the material. The presence of the thiophene ring introduces sulfur, which generates sulfur oxides (SOx) upon incineration.
GHS Hazard Classification (Inferred from Functional Groups)
-
H315: Causes skin irritation.[4]
-
H335: May cause respiratory irritation.[4]
-
H412: Harmful to aquatic life with long-lasting effects (Thiophene derivative).
Incompatibility Matrix
| Substance Class | Interaction Risk | Preventive Action |
| Strong Acids (HCl, H₂SO₄) | Exothermic neutralization; salt formation. | Neutralize slowly in an ice bath if necessary; do not cap containers immediately after mixing. |
| Oxidizing Agents (H₂O₂, KMnO₄) | Potential for violent oxidation of the thiophene sulfur or amine. | STRICT SEGREGATION. Never add to oxidizer waste streams. |
| Aldehydes/Ketones | Potential condensation reactions with the amine. | Segregate if possible to prevent polymerization/gumming in waste drums. |
Pre-Disposal Handling & Segregation
Objective: Isolate the chemical to prevent cross-contamination and unexpected reactions in the central waste stream.
Personal Protective Equipment (PPE)[8]
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Skin: Nitrile gloves (Double gloving recommended for liquid handling).
-
Body: Flame-resistant lab coat and closed-toe shoes.
-
Respiratory: Work within a certified chemical fume hood.
Waste Container Specifications
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred for stability).
-
Labeling: Must include the full chemical name, "Hazardous Waste," and hazard checkboxes (Irritant, Flammable).[8][9]
-
Venting: Use vented caps if the waste solution is recently neutralized to prevent pressure buildup.
Disposal Workflows
Select the workflow matching your specific waste scenario.
Workflow A: Pure Chemical or Concentrated Stock Solution
Use this for expired reagents or surplus solid material.
-
Dissolution: Dissolve the solid 4-(Thiophen-2-ylmethyl)piperidin-4-ol in a combustible solvent (e.g., Acetone, Ethanol, or Methanol).
-
Reasoning: Solid organic waste is often difficult to feed into liquid injection incinerators. Dissolution ensures homogenous combustion.
-
-
Transfer: Pour the solution into a Non-Halogenated Organic Waste carboy.
-
Note: If the solvent used is halogenated (e.g., DCM), use the Halogenated waste stream.
-
-
Labeling: Tag the container with "Contains Organic Sulfur Compounds" to alert the disposal facility (important for scrubber settings during incineration).
Workflow B: Reaction Mixtures (Aqueous/Organic Splits)
Use this for post-reaction workups.
-
Quenching: If the reaction involved reactive reagents (e.g., Lithium Aluminum Hydride), quench carefully before disposal.
-
Phase Separation:
-
Organic Phase: Collect in Organic Waste container.
-
Aqueous Phase: The amine may partition here if acidic.
-
Workflow C: Contaminated Solids
Use this for silica gel, filter paper, gloves, and sharps.
-
Dry Solids: Place in a double-lined polyethylene bag or a dedicated solid waste drum.
-
Sharps/Glass: Place in a puncture-resistant sharps container.
-
Labeling: Mark as "Solid Debris Contaminated with Thiophene/Piperidine Derivatives."
Visual Decision Tree (Logic Flow)
Figure 1: Decision logic for segregating 4-(Thiophen-2-ylmethyl)piperidin-4-ol waste streams.
Emergency Procedures
Spill Response:
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
Ventilate: Ensure fume hoods are active; open windows if safe.
-
Contain: Use a Universal Absorbent (vermiculite or clay-based). Do not use paper towels for large spills of the pure amine (potential heat generation).
-
Clean: Scoop absorbed material into a hazardous waste bag. Wipe the surface with a dilute soap solution, then water.
-
Disposal: Treat spill cleanup materials as Solid Hazardous Waste (Workflow C).
Exposure:
-
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[3][4][5][7][11][12]
-
Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[3][13][11] Seek medical attention.
Regulatory Compliance
-
EPA (USA): This compound is likely an ignitable waste (D001) if in a flammable solvent. It must be incinerated at a permitted facility.
-
RCRA: While not explicitly P- or U-listed, it must be characterized by the generator. The thiophene moiety suggests it should be treated to destroy organic sulfur.
-
Destruction Method: High-temperature incineration equipped with scrubbers for SOx and NOx is the mandated disposal method for this class of compounds [1, 3].
References
Sources
- 1. 1521019-01-1 | 4-(Thiophen-2-ylmethyl)piperidin-4-ol - Moldb [moldb.com]
- 2. CAS 5382-16-1: 4-Piperidinol | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. chemos.de [chemos.de]
- 13. fishersci.com [fishersci.com]
A Comprehensive Guide to the Safe Handling of 4-(Thiophen-2-ylmethyl)piperidin-4-ol
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(Thiophen-2-ylmethyl)piperidin-4-ol (CAS No. 1521019-01-1). The guidance herein is synthesized from established safety protocols for structurally related piperidinol and heterocyclic compounds to ensure a robust and cautious approach. As a novel research chemical, comprehensive toxicological data for this specific molecule is limited; therefore, it must be handled with the utmost care, assuming a significant hazard profile.
Hazard Analysis and Risk Mitigation
The chemical structure, featuring a piperidinol core, suggests potential for skin and eye irritation or corrosion, as well as acute toxicity if ingested, inhaled, or absorbed through the skin. Piperidine derivatives can be toxic and corrosive[1][2]. The thiophene moiety is a common feature in many biologically active molecules. All handling operations must be preceded by a thorough risk assessment.
Anticipated Hazard Profile
The following table summarizes the likely hazards based on analogous compounds like 4-hydroxypiperidine and other substituted piperidines.
| Hazard Classification | Anticipated Statement | GHS Pictogram | Rationale & Source Analogy |
| Acute Toxicity (Oral) | Harmful or Toxic if swallowed. | 💀 | Piperidine derivatives can exhibit significant oral toxicity.[3] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | corrosive | The basic nitrogen in the piperidine ring can make the compound corrosive.[4][5] |
| Serious Eye Damage | Causes serious eye damage, potentially leading to blindness. | corrosive | Corrosive substances pose an extreme risk to sensitive eye tissue.[4][6] |
| Respiratory Irritation | May cause respiratory irritation. | ❗ | Fine powders and vapors of heterocyclic amines can irritate the respiratory tract.[7][8] |
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is mandatory to prevent all routes of exposure. The selection of specific PPE is based on the anticipated corrosivity and toxicity of piperidine derivatives.[9]
-
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA regulations in 29 CFR 1910.133 or European Standard EN166. In addition, a full-face shield is required when handling larger quantities (>5g) or when there is a significant risk of splashing.[4][10]
-
Hand Protection : Chemically resistant, impervious gloves must be worn. Nitrile gloves with a minimum thickness of 0.4 mm are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[9][11] Dispose of contaminated gloves as hazardous waste.
-
Body Protection : A flame-retardant laboratory coat is required. For operations with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[9][10]
-
Respiratory Protection : All handling of solid 4-(Thiophen-2-ylmethyl)piperidin-4-ol must be conducted within a certified chemical fume hood to prevent inhalation of dust particles. If a fume hood is not available or during a large-scale cleanup, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is mandatory.
Engineering Controls and Laboratory Setup
Engineering controls are the most effective way to minimize exposure.
-
Chemical Fume Hood : All weighing, transferring, and reaction-setup procedures involving this compound must be performed in a properly functioning chemical fume hood with a face velocity between 80 and 120 feet per minute.
-
Safety Stations : An operational safety shower and eyewash station must be located within a 10-second travel distance from the workstation.[4] Ensure these are tested weekly.
-
Ventilation : The laboratory should be well-ventilated to prevent the accumulation of any potential vapors.[12][13]
Standard Operating Procedure: From Receipt to Disposal
This step-by-step guide ensures a systematic and safe approach throughout the chemical's lifecycle in the laboratory.
Workflow for Handling 4-(Thiophen-2-ylmethyl)piperidin-4-ol
Caption: Safe handling workflow for 4-(Thiophen-2-ylmethyl)piperidin-4-ol.
Step 1: Receiving and Inspection
-
Upon receipt, move the unopened package into a chemical fume hood.
-
Wear appropriate PPE (lab coat, gloves, safety goggles).
-
Carefully inspect the container for any signs of damage or leaks. If compromised, treat it as a spill and follow emergency procedures.
-
Verify that the label matches the order information: "4-(Thiophen-2-ylmethyl)piperidin-4-ol" and CAS No. "1521019-01-1".
Step 2: Storage
-
Log the chemical into your laboratory's inventory system.
-
Store the container in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[13][14]
-
Ensure it is stored away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7][14][15]
-
Use a secondary containment bin to prevent the spread of material in case of a leak.
Step 3: Handling and Use (Inside a Chemical Fume Hood)
-
Before handling, ensure all required PPE is correctly worn.
-
Place an absorbent, plastic-backed pad on the fume hood work surface.
-
To weigh the solid, use a dedicated, clean spatula. Tare a suitable container on the balance inside the hood.
-
Carefully transfer the desired amount of the chemical. Avoid generating dust.[4]
-
Close the primary container tightly immediately after use.
-
Clean the spatula and any contaminated surfaces with a suitable solvent (e.g., isopropanol), collecting the rinsate as hazardous liquid waste.
Step 4: Spill and Emergency Procedures
-
Minor Spill (in fume hood):
-
Alert colleagues in the immediate area.
-
Use a non-combustible absorbent material like vermiculite or sand to cover the spill. Do not use paper towels.[9]
-
Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate the area with a suitable solvent, collecting all materials for disposal.
-
-
Major Spill or Spill Outside a Fume Hood:
-
Evacuate all personnel from the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency protocol.
-
Prevent entry into the affected area.
-
-
First Aid:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][8]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][5]
-
Step 5: Waste Disposal
The disposal of heterocyclic compounds must be managed carefully to prevent environmental contamination.[16][17]
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[9]
-
Liquid Waste : Any solutions containing the compound, as well as solvent rinses from decontamination, must be collected in a designated, sealed container for halogenated or non-halogenated waste, as appropriate. Do not pour any amount down the drain.[11]
-
Solid Waste : All contaminated materials, including gloves, absorbent pads, and empty containers, must be collected in a labeled hazardous solid waste container.[9]
-
Empty Containers : Triple-rinse the "empty" container with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the rinsed container and dispose of it according to your institution's EHS guidelines.[9]
-
Collection : Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department.
By adhering to this comprehensive guide, you can effectively mitigate the risks associated with handling 4-(Thiophen-2-ylmethyl)piperidin-4-ol, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Retrieved from [Link]
-
Antibodies. (n.d.). 4-Piperidinopiperidine. Retrieved from [Link]
-
OAE Publishing Inc. (2026). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]
-
IJIEMR. (2021). ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
MDPI. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. Retrieved from [Link]
-
Fisher Scientific. (2023). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. lobachemie.com [lobachemie.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
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- 17. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
